Aminobenzenesulfonic auristatin E-d8
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C37H64N6O8S |
|---|---|
分子量 |
761.1 g/mol |
IUPAC名 |
N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[(4-aminophenyl)sulfonylamino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-2,3,4,4,4-pentadeuterio-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-methyl-3-(trideuteriomethyl)butanamide |
InChI |
InChI=1S/C37H64N6O8S/c1-13-24(6)33(42(10)37(47)31(22(2)3)39-36(46)32(23(4)5)41(8)9)29(50-11)21-30(44)43-20-14-15-28(43)34(51-12)25(7)35(45)40-52(48,49)27-18-16-26(38)17-19-27/h16-19,22-25,28-29,31-34H,13-15,20-21,38H2,1-12H3,(H,39,46)(H,40,45)/t24-,25+,28-,29+,31?,32-,33-,34+/m0/s1/i2D3,3D3,22D,31D |
InChIキー |
AZVFJNPRFUTRNO-JDHGTGQCSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of Auristatin E: A Technical Guide for Researchers
An In-depth Examination of a Potent Anti-Mitotic Agent and its Role in Targeted Cancer Therapy
Auristatin E and its synthetic derivative, monomethyl auristatin E (MMAE), are highly potent antineoplastic agents that have become a cornerstone in the development of antibody-drug conjugates (ADCs).[1][2] Due to their profound cytotoxicity, these agents are too toxic for systemic administration alone. However, when linked to a monoclonal antibody that targets a tumor-specific antigen, their powerful cell-killing capabilities can be precisely delivered to cancer cells, minimizing off-target effects.[1][3] This guide provides a detailed technical overview of the mechanism of action of Auristatin E, intended for researchers, scientists, and professionals in the field of drug development.
Molecular Mechanism of Action: Disruption of Microtubule Dynamics
The primary mechanism of action of Auristatin E and MMAE is the inhibition of tubulin polymerization.[4][5][6] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. They are dynamic polymers of α- and β-tubulin heterodimers.
Auristatin E binds to the vinca (B1221190) domain on β-tubulin, interfering with the addition of tubulin dimers to the growing microtubule.[7] This disruption of microtubule dynamics leads to a cascade of events culminating in cell death. The key steps are:
-
Inhibition of Microtubule Polymerization: By binding to tubulin, Auristatin E prevents the formation of the mitotic spindle, a crucial structure for the segregation of chromosomes during mitosis.[5][8]
-
G2/M Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[2][5]
-
Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, a form of programmed cell death.[5][9][10]
Figure 1: General Mechanism of Action of an Auristatin E-based ADC.
Induction of Apoptosis: The Downstream Signaling Cascade
The prolonged cell cycle arrest induced by Auristatin E triggers the intrinsic pathway of apoptosis, characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases.[9] Key molecular events in this pathway include:
-
Activation of Initiator Caspases: Mitotic arrest leads to the activation of initiator caspases, such as caspase-9.[9]
-
Activation of Executioner Caspases: Initiator caspases then cleave and activate executioner caspases, most notably caspase-3.[9]
-
Cleavage of Cellular Substrates: Activated caspase-3 is responsible for the cleavage of numerous cellular proteins, including poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[5][9] The cleavage of PARP is a hallmark of apoptosis.
-
Regulation by Bcl-2 Family Proteins: The apoptotic process is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax are upregulated, while anti-apoptotic members like Bcl-2 are downregulated, further promoting cell death.[9]
Figure 2: Apoptotic Signaling Pathway Induced by Auristatin E.
Quantitative Data: In Vitro Cytotoxicity
The potency of Auristatin E (MMAE) is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for MMAE are in the low nanomolar to picomolar range across a variety of cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| Prostate Cancer | ||
| PC-3 | Prostate | ~2[5] |
| C4-2B | Prostate | ~2[5] |
| Breast Cancer | ||
| SKBR3 | Breast | 3.27 ± 0.42[11] |
| MDA-MB-468 | Breast | More sensitive than MDA-MB-453[12] |
| MDA-MB-453 | Breast | Sensitive to MMAE[12] |
| Pancreatic Cancer | ||
| BxPC-3 | Pancreatic | 0.97 ± 0.10[13] |
| PSN-1 | Pancreatic | 0.99 ± 0.09[13] |
| Capan-1 | Pancreatic | 1.10 ± 0.44[13] |
| Panc-1 | Pancreatic | 1.16 ± 0.49[13] |
| Other | ||
| HEK293 | Embryonic Kidney | 4.24 ± 0.37[11] |
| Karpas-299 | Anaplastic Large Cell Lymphoma | Subnanomolar (ADC context)[14] |
Note: IC50 values can vary depending on the experimental conditions, such as cell density, incubation time, and the specific assay used.
Experimental Protocols
Tubulin Polymerization Assay (Light Scattering Method)
This assay measures the effect of a compound on the in vitro polymerization of purified tubulin by monitoring the change in light scattering.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Auristatin E (or MMAE) stock solution (in DMSO)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
Pre-warmed 96-well half-area plates
Procedure:
-
Preparation of Tubulin Solution: On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.[15]
-
Compound Preparation: Prepare serial dilutions of Auristatin E in General Tubulin Buffer at 10x the final desired concentration. Include a vehicle control (DMSO in buffer).
-
Assay Setup: In a pre-warmed 37°C 96-well plate, add 10 µL of the 10x compound dilutions to the appropriate wells.[15]
-
Initiation of Polymerization: To each well, add 90 µL of the cold tubulin solution.
-
Data Acquisition: Immediately place the plate in the spectrophotometer pre-heated to 37°C and begin reading the absorbance at 340 nm every minute for 60 minutes.[15][16]
-
Analysis: Plot absorbance at 340 nm versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the treated samples to the vehicle control. Inhibitors of polymerization, like Auristatin E, will show a decrease in the rate and extent of the absorbance increase.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of a compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottomed plates
-
Auristatin E (or MMAE) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Auristatin E in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C.[12]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[12]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.[17]
References
- 1. Brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. polivy.global [polivy.global]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. interchim.fr [interchim.fr]
- 16. abscience.com.tw [abscience.com.tw]
- 17. Therapeutic efficacy of a MMAE-based anti-DR5 drug conjugate Oba01 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Deuterated Standards in Preclinical Antibody-Drug Conjugate (ADC) Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics represents a significant advancement in oncology. The inherent complexity of these biomolecules, consisting of a monoclonal antibody linked to a cytotoxic payload, presents unique bioanalytical challenges throughout preclinical development. Accurate and robust quantification of various ADC-related analytes in complex biological matrices is paramount for establishing pharmacokinetic (PK) profiles, understanding drug metabolism, and ensuring safety and efficacy. This technical guide provides a comprehensive overview of the indispensable role of deuterated internal standards in the preclinical development of ADCs. It details the bioanalytical challenges, experimental methodologies for key assays, and the impact of using stable isotope-labeled standards on data quality and regulatory acceptance.
Introduction to Antibody-Drug Conjugates and Bioanalytical Imperatives
Antibody-Drug Conjugates (ADCs) are a sophisticated class of biopharmaceuticals designed to deliver highly potent cytotoxic agents directly to cancer cells. This targeted approach aims to maximize therapeutic efficacy while minimizing systemic toxicity. An ADC's structure, comprising a monoclonal antibody (mAb), a chemical linker, and a cytotoxic payload, necessitates a multi-faceted bioanalytical strategy during preclinical development to understand the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the entire conjugate and its individual components.
Key analytes that require quantification in preclinical studies include:
-
Total Antibody: Measures all antibody molecules, regardless of whether they are conjugated to a payload.
-
Conjugated Antibody (ADC): Quantifies the antibody molecules that are bound to at least one payload molecule.
-
Unconjugated (Free) Payload: Measures the cytotoxic drug that has been released from the antibody, which is critical for assessing ADC stability and potential off-target toxicity.[1]
The bioanalysis of these components is often complicated by the heterogeneity of ADCs, which exist as a mixture of species with different drug-to-antibody ratios (DARs). Furthermore, the dynamic nature of ADCs in vivo, where the payload can be prematurely released, adds another layer of complexity.[2][3] Liquid chromatography-mass spectrometry (LC-MS) has emerged as a key technology for the bioanalysis of ADCs, offering the specificity and sensitivity required to quantify these different analytes.[4]
The Indispensable Role of Deuterated Internal Standards
To ensure the accuracy and reliability of LC-MS-based quantification in complex biological matrices like plasma, the use of an appropriate internal standard (IS) is crucial.[5] Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are considered the gold standard in bioanalysis.[6] A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen.[6]
The primary advantages of using deuterated standards in preclinical ADC bioanalysis include:
-
Correction for Matrix Effects: Biological matrices can contain endogenous components that co-elute with the analyte and either suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification. Since a deuterated standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.[6]
-
Compensation for Sample Preparation Variability: Losses can occur at various stages of sample processing, such as protein precipitation or solid-phase extraction. A deuterated standard, added at the beginning of the sample preparation, undergoes the same losses as the analyte, ensuring the ratio of analyte to IS remains constant.
-
Improved Accuracy and Precision: By mitigating the variables mentioned above, deuterated standards significantly enhance the accuracy and precision of the quantitative data, which is essential for making critical decisions in drug development.
The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validations submitted to them incorporate stable isotope-labeled internal standards, underscoring their importance in regulatory submissions.[7]
Key Bioanalytical Assays in Preclinical ADC Development
The preclinical bioanalytical strategy for an ADC typically involves a suite of assays to characterize the PK of the total antibody, the conjugated antibody, and the free payload. Deuterated standards are primarily employed in the LC-MS/MS-based quantification of the small molecule payload.
Quantification of Unconjugated (Free) Payload
The concentration of free payload in circulation is a critical parameter for assessing the in vivo stability of the ADC linker and for understanding potential off-target toxicities. Due to the high potency of cytotoxic payloads, their free concentration in plasma is typically very low, necessitating highly sensitive analytical methods.[8]
Quantification of Total Antibody
Total antibody concentration is typically measured using ligand-binding assays (LBAs), such as ELISA. These assays provide information on the overall exposure of the antibody component of the ADC.
Quantification of Conjugated Antibody (ADC)
Quantifying the active ADC is crucial for correlating exposure with efficacy. This can be achieved through various methods, including affinity capture LC-MS, where the ADC is first isolated from the matrix using an antibody or antigen, followed by the release and quantification of the payload.
Experimental Protocols
Synthesis and Characterization of Deuterated Payloads
The availability of high-purity deuterated payloads is a prerequisite for robust bioanalytical method development. While some deuterated payloads, such as MMAE-d8, are commercially available, custom synthesis may be required for novel payloads.[4][9]
General Synthetic Strategy for Deuterated Auristatin Derivatives:
The synthesis of deuterated auristatins like MMAE can be approached by incorporating deuterium-labeled starting materials during the peptide synthesis. For example, deuterated amino acids can be introduced at specific positions in the peptide chain. The synthesis is typically a multi-step process involving peptide couplings and protecting group manipulations.[10]
Characterization of Deuterated Internal Standards:
Thorough characterization of the synthesized deuterated standard is essential to confirm its identity, purity, and isotopic enrichment.
-
Mass Spectrometry (MS): To confirm the molecular weight and determine the degree of deuteration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the position of the deuterium labels. 1H NMR and 13C NMR are standard techniques.[5][11]
LC-MS/MS Method for Free Payload Quantification in Plasma
Objective: To quantify the concentration of a free cytotoxic payload (e.g., MMAE) in preclinical plasma samples.
Materials:
-
Plasma samples from preclinical studies
-
Deuterated internal standard of the payload (e.g., MMAE-d8)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the deuterated internal standard at a fixed concentration (e.g., 10 ng/mL).[1] b. Vortex the mixture for 1 minute to precipitate the plasma proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Carefully transfer the supernatant to a clean tube. e. Evaporate the supernatant to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[12]
-
LC-MS/MS Analysis: a. Liquid Chromatography:
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate the analyte from matrix components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL. b. Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI) positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
Data Analysis: a. Generate a calibration curve by plotting the peak area ratio (analyte peak area / deuterated IS peak area) against the concentration of the calibration standards. b. Determine the concentration of the free payload in the preclinical samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Presentation
The following tables provide representative examples of how quantitative data from preclinical ADC studies utilizing deuterated standards can be presented.
Table 1: Bioanalytical Method Validation Summary for Free Payload in Rat Plasma
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (except LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (except LLOQ) | 2.1% to 9.8% |
| Matrix Effect | CV ≤ 15% | 7.5% |
| Recovery | Consistent and reproducible | 85.2% (CV = 6.3%) |
Table 2: Pharmacokinetic Parameters of an MMAE-based ADC in Rats Following a Single IV Dose
| Analyte | Cmax (ng/mL) | AUClast (ng*h/mL) | CL (mL/h/kg) | Vd (L/kg) | t1/2 (h) |
| Total Antibody | 150,000 | 15,600,000 | 0.64 | 0.15 | 160 |
| Conjugated ADC | 145,000 | 12,300,000 | 0.81 | 0.18 | 150 |
| Free MMAE | 5.2 | 45.8 | - | - | 2.5 |
Data presented in this table are representative and compiled from typical preclinical ADC pharmacokinetic profiles.[12]
Mandatory Visualizations
ADC Mechanism of Action and Intracellular Trafficking
Logical Relationship of Deuterated Standards in Bioanalysis
Conclusion
Deuterated internal standards are a cornerstone of modern bioanalytical science and are of paramount importance in the preclinical development of complex therapeutics like ADCs. Their ability to mimic the physicochemical behavior of the analyte of interest allows for the correction of various sources of analytical error, leading to highly accurate, precise, and robust quantitative data. For researchers, scientists, and drug development professionals, the adoption of deuterated standards in LC-MS/MS assays for ADC bioanalysis is not just a best practice but a critical step toward ensuring data integrity, making informed decisions, and ultimately contributing to the successful development of novel and effective cancer therapies. The detailed protocols and data presented in this guide underscore the significant advantages of employing deuterated standards to meet the rigorous demands of preclinical ADC development and regulatory expectations.
References
- 1. Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulated bioanalysis of antibody-drug conjugates using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Preclinical pharmacokinetics, distribution, metabolism and excretion of disitamab vedotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Auristatin Derivatives in Oncology: A Technical Guide
Introduction
Auristatin derivatives are synthetic and highly potent analogs of dolastatin 10, a natural antimitotic agent originally isolated from the marine sea hare Dolabella auricularia.[1] These compounds are a cornerstone in the development of antibody-drug conjugates (ADCs), a class of targeted cancer therapeutics that are revolutionizing oncology.[1][2] Due to their extreme cytotoxicity, auristatins are too toxic to be administered as standalone drugs.[3] However, when conjugated via a linker to a monoclonal antibody that specifically targets a tumor-associated antigen, they can be delivered directly to cancer cells.[1][4] This targeted delivery system minimizes systemic toxicity and maximizes therapeutic efficacy, embodying the "magic bullet" concept for cancer treatment.[3] This guide provides a comprehensive overview of the foundational research on auristatin derivatives, detailing their mechanism of action, key experimental data and protocols, and their critical role in modern drug development.
Mechanism of Action
The primary mechanism of action for auristatin derivatives is the potent inhibition of tubulin polymerization.[1][5] By binding to tubulin, a crucial component of microtubules, they disrupt the formation of the mitotic spindle, which is essential for cell division.[1][6] This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][7]
Two of the most extensively studied and utilized auristatin derivatives are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[1][8]
-
Monomethyl Auristatin E (MMAE): A cell-permeable derivative. Upon its release from an ADC within a target cancer cell, MMAE can diffuse into neighboring antigen-negative tumor cells, leading to a potent "bystander effect."[1] This is advantageous in tumors with heterogeneous antigen expression.[9]
-
Monomethyl Auristatin F (MMAF): This derivative features a charged C-terminal phenylalanine, which makes it less permeable to cell membranes.[1][8] This characteristic restricts its cytotoxic activity primarily to the targeted cancer cell, reducing the bystander effect but offering a different therapeutic profile.[1][9]
The apoptotic signaling cascade initiated by auristatins is a complex process involving the activation of key executioner caspases, such as caspase-3 and caspase-9, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[1] This cascade is also regulated by the Bcl-2 family of proteins, marked by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[1] Furthermore, research has shown that the disruption of the microtubule network can induce endoplasmic reticulum (ER) stress, activating pathways like the c-Jun N-terminal kinase (JNK) pathway, which contributes to apoptosis and can also lead to immunogenic cell death (ICD), a form of cell death that can stimulate an anti-tumor immune response.[1][2]
Signaling Pathway Visualization
The following diagram illustrates the key steps in auristatin-induced apoptosis.
Quantitative Data on Cytotoxicity
The potency of auristatin derivatives is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The IC50 values vary across different cancer cell lines.
| Cell Line | Cancer Type | Derivative | IC50 (nM) | Reference(s) |
| SKBR3 | Breast Cancer | MMAE | 3.27 ± 0.42 | [1] |
| HEK293 | Kidney Cancer | MMAE | 4.24 ± 0.37 | [1] |
| BxPC-3 | Pancreatic Cancer | MMAE | 0.97 ± 0.10 | [1] |
| PSN-1 | Pancreatic Cancer | MMAE | 1.15 ± 0.08 | [1] |
| PC-3 | Prostate Cancer | MMAE | ~2 | [10] |
| C4-2B | Prostate Cancer | MMAE | ~2 | [10] |
| SKOV-3 | Ovarian Cancer | MMAE | ~2 (approx.) | [11] |
| SKOV-3 | Ovarian Cancer | MMAU | >4000 | [11] |
| HCC1954 | Breast Cancer | Trastuzumab-vc-MMAE | 0.22 | [9] |
| N87 | Gastric Carcinoma | Trastuzumab-vc-MMAE | ~0.1 | [12] |
| JIMT-1 | Breast Carcinoma | Trastuzumab-mavg-MMAU | ~0.1 | [12] |
Note: IC50 values can vary based on experimental conditions such as incubation time and cell viability assay used. MMAU is a hydrophilic prodrug of MMAE.[12]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon foundational research. Below are protocols for key experiments used to characterize auristatin derivatives.
Cytotoxicity Assay (MTT/PrestoBlue)
Objective: To determine the concentration of an auristatin derivative that inhibits the growth of a cancer cell line by 50% (IC50).[1]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., SKOV-3, MDA-MB-468) in 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.[11][13]
-
Drug Treatment: Prepare serial dilutions of the auristatin derivative (e.g., MMAE) in the appropriate cell culture medium.[1]
-
Incubation: Apply the drug dilutions to the cells in triplicate or quadruplicate and incubate for a period of 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Viability Assessment:
-
MTT Assay: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours. The viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the crystals with DMSO or another suitable solvent.
-
PrestoBlue Assay: Add PrestoBlue™ cell viability reagent to each well according to the manufacturer's instructions and incubate for 1-2 hours.[11]
-
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.[1]
Tubulin Polymerization Inhibition Assay
Objective: To directly measure the inhibitory effect of auristatin derivatives on the polymerization of tubulin into microtubules.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin protein, a GTP source, and a fluorescence-based reporter in a suitable buffer.
-
Compound Addition: Add various concentrations of the auristatin derivative (e.g., 0.1 to 30.0 µM) or a control compound (e.g., paclitaxel (B517696) as a polymerization promoter, vinblastine (B1199706) as an inhibitor) to the reaction mixture in a 96-well plate.[14]
-
Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.
-
Measurement: Monitor the change in fluorescence or absorbance over time using a plate reader. An increase in signal indicates tubulin polymerization.
-
Data Analysis: Plot the rate of polymerization against the compound concentration. Calculate the EC50 value, which is the concentration required for a 50% maximal effect on polymerization inhibition.[14]
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of an auristatin-based ADC in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HCC1954) into immunocompromised mice (e.g., nude or SCID mice).[2]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody). Administer the treatment intravenously (IV) or intraperitoneally (IP) at specified doses and schedules.[2]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or at a specified time point.
-
Data Analysis: Analyze the data for tumor growth inhibition (TGI), complete regressions (CR), and partial regressions (PR). Statistical significance between groups is determined using appropriate statistical tests.[2]
Experimental and Developmental Workflows
Visualizing workflows helps in understanding the logical progression of research and development activities.
Cytotoxicity Assay Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 3. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 6. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 9. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Investigation of Auristatin E Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core methodologies and mechanisms associated with the preliminary cytotoxic evaluation of Auristatin E, a potent antineoplastic agent. It is designed to offer a foundational understanding for professionals engaged in cancer research and the development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs).
Introduction to Auristatin E
Monomethyl Auristatin E (MMAE) is a synthetic and highly potent antimitotic agent derived from the natural compound dolastatin 10, which was originally isolated from the sea hare Dolabella auricularia.[1][2] Due to its high toxicity, MMAE is not suitable for use as a standalone drug. Instead, its potent cytotoxic capabilities are harnessed by attaching it to a monoclonal antibody that directs it specifically to cancer cells, forming an ADC.[1][] This targeted delivery minimizes systemic toxicity while maximizing the agent's effect on tumor cells.[] MMAE is a key component in several clinically approved ADCs.[2]
The core mechanism of Auristatin E and its derivatives involves the disruption of microtubule dynamics, which are crucial for cellular division.[1][][4] This interference leads to a cascade of events culminating in programmed cell death, or apoptosis.
Core Mechanism of Action: From Microtubule Disruption to Apoptosis
The cytotoxic effect of Auristatin E is initiated once it is released into the cytosol of a target cancer cell. The process can be summarized in the following steps:
-
Tubulin Binding : Auristatin E binds to tubulin, the protein subunit of microtubules.[1]
-
Inhibition of Polymerization : This binding action prevents the polymerization of tubulin into microtubules.[][4][5] Microtubules are essential for forming the mitotic spindle, the cellular machinery responsible for separating chromosomes during cell division.
-
Cell Cycle Arrest : The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a halt in the cell cycle, predominantly at the G2/M phase.[2][6][7]
-
Induction of Apoptosis : Prolonged arrest at the G2/M phase triggers the intrinsic (mitochondrial) pathway of apoptosis.[2][6][8] This process is characterized by the activation of a cascade of caspases (e.g., caspase-3 and caspase-9) and the cleavage of essential cellular proteins like Poly (ADP-ribose) polymerase (PARP).[2][7][9][10]
Quantitative Cytotoxicity Data
The cytotoxic potency of Auristatin E (MMAE) is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. IC50 values are highly dependent on the cell line and experimental conditions, such as incubation time.
Table 1: IC50 Values of MMAE in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) | Reference |
|---|---|---|---|---|
| SKBR3 | Breast Cancer | 72 | 3.27 ± 0.42 | [4][11] |
| HEK293 | Kidney | 72 | 4.24 ± 0.37 | [4][11] |
| MDA-MB-468 | Breast Cancer | 48-72 | Dose-dependent cytotoxicity observed | [12] |
| MDA-MB-453 | Breast Cancer | 48-72 | Dose-dependent cytotoxicity observed | [12] |
| HCT-116 | Colorectal Cancer | Overnight | ~5 | [5] |
| PANC-1 | Pancreatic Cancer | Overnight | ~2 | [5] |
| PC-3 | Prostate Cancer | Not Specified | ~2 | [7] |
| C4-2B | Prostate Cancer | Not Specified | ~2 |[7] |
Note: IC50 values can vary significantly based on the specific assay protocol and reagents used.[2]
Detailed Experimental Protocols
A preliminary investigation into Auristatin E cytotoxicity typically involves a series of standard in vitro assays to quantify cell viability, assess cell cycle progression, and confirm apoptosis.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[13]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of Auristatin E concentrations (e.g., 0.01 nM to 4000 nM) and include untreated and vehicle controls.[2][4]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[2][12]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours to allow for formazan crystal formation.[13][15]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[13][15]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control and plot the results to determine the IC50 value using non-linear regression.[2]
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells.[8] Early in apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8] Propidium Iodide (PI) is a membrane-impermeant dye that only enters cells with compromised membranes (late apoptotic or necrotic cells) and stains the DNA.[8][16]
Protocol:
-
Cell Treatment: Culture cells and treat them with various concentrations of Auristatin E for the desired time (e.g., 24, 48 hours).[8]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them and then combine with the supernatant.[8]
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[8]
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.[16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the samples by flow cytometry within one hour.[8][16]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This method uses PI to stain cellular DNA and flow cytometry to quantify the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[17] Since Auristatin E is a microtubule inhibitor, a significant increase in the G2/M population is expected.[7]
Protocol:
-
Cell Treatment & Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Incubate for at least 30 minutes on ice (or store at -20°C).[16][18]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.[16]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to ensure that only DNA is stained by PI.[18][19]
-
PI Staining: Add PI solution to the cells and incubate at room temperature.[18]
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[17] A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.
Key Signaling Pathways in Auristatin E-Induced Cytotoxicity
The induction of apoptosis by Auristatin E is a complex process mediated by specific signaling cascades. Understanding these pathways is crucial for a complete cytotoxic profile.
The Intrinsic Apoptotic Pathway
Prolonged mitotic arrest caused by Auristatin E primarily triggers the intrinsic, or mitochondrial, pathway of apoptosis.[6][8] This pathway is regulated by the Bcl-2 family of proteins.
-
Bcl-2 Family Proteins: Auristatin E has been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[9][10] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization.
-
Cytochrome c Release: The permeabilized mitochondria release cytochrome c into the cytosol.
-
Caspase Activation: Cytochrome c binds to Apaf-1, forming the apoptosome, which then activates the initiator caspase, caspase-9. Caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3.[2][9]
-
Cellular Dismantling: Activated caspase-3 cleaves numerous cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][10]
Other Implicated Pathways
-
ER Stress and JNK Pathway: Some studies suggest that microtubule disruption can induce an endoplasmic reticulum (ER) stress response.[20] This can lead to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which can also contribute to apoptosis.[20][]
-
Akt/mTOR Pathway: In certain cellular contexts, Auristatin E-based ADCs have been shown to inactivate the pro-survival Akt/mTOR signaling pathway, which can further promote cell death and autophagy.[9][22]
This technical guide provides the fundamental framework for conducting a preliminary investigation into the cytotoxicity of Auristatin E. By employing the described assays and understanding the underlying molecular pathways, researchers can effectively characterize the potent anticancer activity of this important therapeutic agent.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Monomethyl auristatin E Exhibits Potent Cytotoxic Activity against Human Cancer Cell Lines SKBR3 and HEK293 | Novelty in Biomedicine [journals.sbmu.ac.ir]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. aacrjournals.org [aacrjournals.org]
- 22. aacrjournals.org [aacrjournals.org]
The Cutting Edge of Cancer Therapy: A Technical Guide to the Discovery and Development of Novel Auristatin Payloads
For Researchers, Scientists, and Drug Development Professionals
Auristatins, a class of highly potent synthetic analogs of the marine natural product dolastatin 10, have emerged as a cornerstone of modern targeted cancer therapy.[1] As the cytotoxic warhead in numerous antibody-drug conjugates (ADCs), they offer a powerful mechanism for eradicating tumor cells while minimizing systemic toxicity.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery and development of novel auristatin payloads, focusing on their mechanism of action, structure-activity relationships (SAR), and the critical experimental protocols for their evaluation.
Mechanism of Action: More Than Just a Microtubule Inhibitor
The primary mechanism of action of auristatins is the disruption of microtubule dynamics, a critical process for cell division.[1] Upon internalization into a target cancer cell via an ADC, the auristatin payload is released and binds to tubulin, inhibiting its polymerization.[1][] This leads to a cascade of events culminating in cell death.
-
Microtubule Disruption and Cell Cycle Arrest: By binding to the vinca (B1221190) alkaloid binding site on β-tubulin, auristatins prevent the formation of the mitotic spindle, a structure essential for chromosome segregation during mitosis.[] This disruption triggers a cell cycle checkpoint, leading to arrest in the G2/M phase.[4]
-
Apoptosis Induction: Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway. This involves the activation of caspases, a family of proteases that execute the programmed cell death cascade, leading to the dismantling of the cell.[5]
-
Immunogenic Cell Death (ICD): Beyond their direct cytotoxic effects, auristatin-based ADCs can induce a form of cancer cell death that stimulates an anti-tumor immune response.[1][5] This process, known as immunogenic cell death, is characterized by the release of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) (CRT) exposure on the cell surface, and the release of ATP and high mobility group box 1 (HMGB1).[6][7][8] These DAMPs act as "danger signals" that recruit and activate dendritic cells, leading to the priming of T cells against tumor antigens.[6]
Caption: Mechanism of action of auristatin payloads delivered by ADCs.
The Evolution of Auristatin Payloads: A Balancing Act of Potency, Stability, and Hydrophilicity
The development of novel auristatin payloads is driven by the need to optimize the therapeutic index of ADCs. This involves fine-tuning the molecular structure to enhance potency against tumor cells while minimizing off-target toxicity. Key areas of modification include the N-terminus (P1), the central peptide core (P2-P3-P4), and the C-terminus (P5).[2][9]
A critical parameter in modern auristatin design is hydrophilicity . Highly hydrophobic payloads can lead to ADC aggregation, poor pharmacokinetics, and increased off-target toxicity.[9][10] Conversely, increasing hydrophilicity can improve an ADC's biophysical properties and safety profile.[9]
Caption: Key structure-activity relationships of auristatin analogs.
Quantitative Analysis of Novel Auristatin Payloads
The following tables summarize key quantitative data for various auristatin payloads and their corresponding ADCs. These values are critical for comparing the efficacy and safety of different constructs.
Table 1: In Vitro Cytotoxicity (IC50) of Auristatin Payloads and ADCs
| Payload/ADC | Cell Line | Target Antigen | IC50 (nM) | Reference |
| Free Payloads | ||||
| MMAE | Various | - | 0.1 - 10 | [11] |
| MMAF | Various | - | 1 - 100 | [12] |
| ADCs | ||||
| Brentuximab vedotin (MMAE) | L428 (Hodgkin Lymphoma) | CD30 | ~1 | [13] |
| Trastuzumab-vc-MMAE | SK-BR-3 (Breast Cancer) | HER2 | ~0.1 | [14] |
| Anti-CD22-vc-MMAE | WSU-DLCL2 (NHL) | CD22 | ~0.5 | [15] |
Note: IC50 values are highly dependent on the cell line, assay conditions, and duration of exposure.
Table 2: In Vivo Efficacy of Auristatin-Based ADCs in Xenograft Models
| ADC | Tumor Model | Dosing Schedule | Outcome | Reference |
| Brentuximab vedotin | L428 Xenograft | 1 mg/kg, once | Significant tumor growth inhibition | [13] |
| Trastuzumab-vc-MMAE | NCI-N87 Xenograft | 3 mg/kg, single dose | Durable complete response | [16] |
| Anti-5T4-mcMMAF | H1975 Xenograft | 10 mg/kg, once | Tumor regression | [17] |
Table 3: Pharmacokinetic Parameters of Auristatin-Based ADCs in Mice
| ADC | Analyte | Clearance (mL/day/kg) | Half-life (days) | Reference |
| Trastuzumab-vc-MMAE | Total Antibody | ~15 | ~5 | [18] |
| Anti-5T4-mcMMAF | ADC | 16.8 | 3.9 | [17] |
Experimental Protocols: A Step-by-Step Guide
Reproducible and robust experimental data are the bedrock of drug development. This section provides detailed methodologies for key experiments in the evaluation of novel auristatin payloads.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.[1][19][20]
Materials:
-
Target cancer cell lines (e.g., SK-BR-3 for HER2-positive breast cancer)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well microplates
-
Test ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1][21]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[1][22]
-
ADC Treatment: Prepare serial dilutions of the test ADC and control antibody in complete medium. Remove the medium from the wells and add 100 µL of the diluted ADCs. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C and 5% CO2.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[19][21]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1][19]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1][21]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
In Vivo Efficacy in a Xenograft Mouse Model
This protocol outlines a typical study to evaluate the anti-tumor activity of an auristatin-based ADC in a subcutaneous xenograft model.[23][24]
Materials:
-
Immunodeficient mice (e.g., female athymic nude mice)
-
Human cancer cell line (e.g., NCI-N87 for gastric cancer)
-
Test ADC, control antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant 5-10 x 10^6 tumor cells in the flank of each mouse.[25]
-
Tumor Growth and Randomization: Monitor tumor growth until the average tumor volume reaches 100-200 mm³. Randomize mice into treatment groups (typically 5-10 mice per group).
-
ADC Administration: Administer the test ADC, control antibody, or vehicle intravenously (IV) via the tail vein at the specified dose and schedule.[16][26]
-
Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor body weight as an indicator of toxicity.
-
Efficacy Endpoints: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Primary endpoints include tumor growth inhibition and tumor regression.
Pharmacokinetic Analysis in Mice
This protocol describes the collection and analysis of samples to determine the pharmacokinetic profile of an ADC.[15][27]
Materials:
-
Mice (as in the efficacy study)
-
Test ADC
-
Anticoagulant (e.g., EDTA)
-
ELISA or LC-MS/MS instrumentation
Procedure:
-
ADC Administration: Administer a single IV dose of the ADC to each mouse.[27]
-
Serial Blood Collection: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours), collect blood samples via the saphenous or submandibular vein into tubes containing an anticoagulant.[27]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.[27]
-
Quantification of ADC and Payload:
-
Pharmacokinetic Parameter Calculation: Use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, and half-life.
The ADC Development Workflow: From Concept to Clinic
The development of a novel auristatin-based ADC is a complex, multi-step process that requires a multidisciplinary team of scientists. The following diagram illustrates the general workflow.
Caption: A simplified workflow for the development of auristatin-based ADCs.
Future Directions and Conclusion
The field of auristatin payload development is continually evolving, with ongoing efforts to:
-
Further Enhance Hydrophilicity: Designing novel auristatins with improved solubility and pharmacokinetic properties.[10][14]
-
Modulate the Bystander Effect: Tailoring the membrane permeability of the payload to either enhance the killing of neighboring antigen-negative tumor cells or to reduce off-target toxicity.[12]
-
Explore Novel Mechanisms of Action: Investigating auristatin analogs with unique biological activities beyond microtubule disruption.
-
Develop Site-Specific Conjugation Technologies: Ensuring a homogenous drug-to-antibody ratio (DAR) for improved consistency and therapeutic window.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. adcreview.com [adcreview.com]
- 12. Novel Auristatins with High Bystander and Cytotoxic Activities in Drug Efflux-positive Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 18. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 22. researchgate.net [researchgate.net]
- 23. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 24. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
An In-depth Technical Guide to Antibody-Drug Conjugate Linkers and Payloads
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting class of biopharmaceuticals engineered for the targeted delivery of potent cytotoxic agents to cancer cells.[1][2] By amalgamating the high specificity of a monoclonal antibody (mAb) with the cell-killing prowess of a cytotoxic payload, ADCs offer a wider therapeutic window compared to traditional chemotherapy.[3] The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the overall efficacy and safety of the ADC, dictating its stability in circulation and the mechanism of drug release at the tumor site.[4] This guide provides a comprehensive technical overview of ADC linkers and payloads, complete with quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in the design and development of next-generation ADCs.
Core Components of an Antibody-Drug Conjugate
An ADC is comprised of three primary components:
-
Monoclonal Antibody (mAb): Provides specificity by targeting a tumor-associated antigen that is ideally overexpressed on the surface of cancer cells with minimal expression on healthy tissues.
-
Linker: Covalently attaches the payload to the antibody. The linker's chemistry is crucial for the ADC's stability and the controlled release of the payload.[4]
-
Payload (Cytotoxic Drug): A highly potent small molecule designed to induce cell death upon internalization into the target cancer cell.
The general mechanism of action for an ADC involves the antibody binding to its target antigen on the cancer cell surface, followed by internalization of the ADC-antigen complex.[1] Once inside the cell, the payload is released from the antibody, typically within the lysosome, where it can then exert its cytotoxic effect.
ADC Linkers: The Key to Controlled Payload Delivery
The choice of linker is a critical determinant of an ADC's therapeutic index.[4] An ideal linker should be stable in the systemic circulation to prevent premature payload release and off-target toxicity, yet allow for efficient cleavage and payload release once the ADC has reached its target.[4] Linkers are broadly classified into two categories: cleavable and non-cleavable.
Cleavable Linkers
Cleavable linkers are designed to be labile under specific conditions prevalent within the tumor microenvironment or inside cancer cells. This targeted release mechanism can enhance the potency of the ADC and enable the "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[5] There are three main types of cleavable linkers:
-
Protease-Cleavable Linkers: These linkers incorporate a peptide sequence that is a substrate for lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells. The most common example is the valine-citrulline (Val-Cit) dipeptide linker.[6]
-
pH-Sensitive Linkers: These linkers, such as hydrazones, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[6]
-
Glutathione-Sensitive (Disulfide) Linkers: These linkers contain a disulfide bond that is stable in the bloodstream but is readily cleaved by the high intracellular concentration of glutathione, a reducing agent found in the cytoplasm.[7]
Non-Cleavable Linkers
Non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC), do not have a specific cleavage site.[4] The release of the payload from these linkers relies on the complete proteolytic degradation of the antibody backbone within the lysosome.[4] This results in the release of the payload still attached to the conjugating amino acid. Non-cleavable linkers generally exhibit greater plasma stability compared to cleavable linkers, which can lead to a better safety profile.[4] However, the resulting charged payload-amino acid complex is typically not membrane-permeable, limiting the bystander effect.[8]
ADC Payloads: The Cytotoxic Warhead
The payload is the component of the ADC responsible for its cell-killing activity. Ideal payloads are highly potent, with sub-nanomolar IC50 values, to ensure that a sufficient therapeutic effect can be achieved with the limited number of payload molecules that can be delivered to the tumor cell.[3] Payloads are primarily categorized based on their mechanism of action.
Microtubule Inhibitors
This is the most common class of ADC payloads. They disrupt the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
-
Auristatins: Synthetic analogs of the natural product dolastatin 10. Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are widely used auristatin payloads.[5] MMAE is membrane-permeable and can induce a bystander effect, while MMAF is less permeable.[5]
-
Maytansinoids: Derivatives of the natural product maytansine, such as DM1 (emtansine) and DM4 (soravtansine).[5]
DNA-Damaging Agents
These payloads induce cell death by causing damage to the cell's DNA.
-
Calicheamicins: Enediyne antibiotics that cause double-strand DNA breaks.[9]
-
Pyrrolobenzodiazepines (PBDs): These molecules bind to the minor groove of DNA and form covalent adducts, leading to DNA cross-linking.[10]
-
Topoisomerase I Inhibitors: Derivatives of camptothecin, such as SN-38 and deruxtecan, which trap the topoisomerase I-DNA complex, leading to DNA strand breaks.
Quantitative Data on ADC Linkers and Payloads
The following tables summarize key quantitative data for various ADC linkers and payloads to facilitate comparison.
Table 1: In Vitro Cytotoxicity of Common ADC Payloads
| Payload | Mechanism of Action | Cancer Cell Line | IC50 (nM) |
| MMAE | Microtubule Inhibitor | Various | 0.05 - 10 |
| MMAF | Microtubule Inhibitor | Various | 0.1 - 20 |
| DM1 | Microtubule Inhibitor | Various | 0.02 - 5 |
| DM4 | Microtubule Inhibitor | Various | 0.03 - 8 |
| SN-38 | Topoisomerase I Inhibitor | Various | 1 - 50 |
| Deruxtecan | Topoisomerase I Inhibitor | Various | 1 - 30 |
| PBD Dimer | DNA Cross-linking | Various | 0.001 - 1 |
Note: IC50 values are highly dependent on the specific cell line, antigen expression levels, and experimental conditions. The values presented here are representative ranges from published literature.[11][12][13]
Table 2: Plasma Stability of Different ADC Linker Chemistries
| Linker Type | Linker Example | Stability in Human Plasma (Half-life) |
| Protease-Cleavable | Val-Cit | Generally stable, >100 hours |
| pH-Sensitive | Hydrazone | Less stable, can be <48 hours |
| Disulfide | SPDB | Moderately stable, variable |
| Non-Cleavable | SMCC (Thioether) | Highly stable, >200 hours |
Note: Plasma stability is influenced by the specific linker chemistry, conjugation site, and the payload itself. The values presented are general estimates.[6][7][8]
Table 3: FDA-Approved Antibody-Drug Conjugates
| Trade Name (Generic Name) | Target Antigen | Linker Type | Payload |
| Adcetris® (brentuximab vedotin) | CD30 | Protease-cleavable (Val-Cit) | MMAE |
| Kadcyla® (ado-trastuzumab emtansine) | HER2 | Non-cleavable (Thioether) | DM1 |
| Mylotarg® (gemtuzumab ozogamicin) | CD33 | pH-sensitive (Hydrazone) | Calicheamicin |
| Polivy® (polatuzumab vedotin-piiq) | CD79b | Protease-cleavable (Val-Cit) | MMAE |
| Padcev® (enfortumab vedotin-ejfv) | Nectin-4 | Protease-cleavable (Val-Cit) | MMAE |
| Enhertu® (fam-trastuzumab deruxtecan-nxki) | HER2 | Protease-cleavable | Deruxtecan |
| Trodelvy® (sacituzumab govitecan-hziy) | Trop-2 | pH-sensitive | SN-38 |
| Blenrep® (belantamab mafodotin-blmf) | BCMA | Protease-cleavable (Val-Cit) | MMAF |
| Zynlonta® (loncastuximab tesirine-lpyl) | CD19 | Protease-cleavable (Val-Ala) | PBD Dimer |
| Tivdak® (tisotumab vedotin-tftv) | Tissue Factor | Protease-cleavable (Val-Cit) | MMAE |
| Elahere™ (mirvetuximab soravtansine) | Folate Receptor Alpha | Disulfide | DM4 |
This table provides a selection of FDA-approved ADCs and is not exhaustive.[1][2][5][14][15]
Experimental Protocols
This section provides detailed methodologies for key experiments in ADC characterization.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average number of drug molecules conjugated to an antibody and the distribution of different drug-loaded species.
Methodology:
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in a high-salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
-
Chromatographic Conditions:
-
Column: A HIC column suitable for protein separations (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 2 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of that species) / 100
-
In Vitro Cytotoxicity Assessment by MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in a cancer cell line.
Methodology:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.
-
Incubate the plate for 72-96 hours.[16]
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[17][18]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[17]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[16]
-
ADC Stability Assay in Plasma by LC-MS
Objective: To evaluate the stability of the ADC and quantify the release of free payload in plasma over time.
Methodology:
-
Incubation:
-
Time-Point Sampling:
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).[8]
-
-
Sample Preparation for Free Payload Analysis:
-
To each plasma aliquot, add 3 volumes of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the free payload.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a reverse-phase LC column coupled to a triple quadrupole mass spectrometer.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the free payload.
-
Use a standard curve of the free payload in plasma to quantify its concentration in the samples.
-
-
Data Analysis:
-
Plot the concentration of the free payload over time to determine the rate of drug release.
-
The stability of the intact ADC can also be assessed in parallel by immunocapture of the ADC from the plasma samples followed by HIC or LC-MS analysis to determine the change in average DAR over time.[20]
-
Visualizations of Key Pathways and Workflows
Signaling Pathway for Microtubule Inhibitor-Induced Apoptosis
Caption: Signaling pathway of microtubule inhibitor-induced apoptosis.
Experimental Workflow for ADC In Vitro Cytotoxicity Assay
Caption: Experimental workflow for an ADC in vitro cytotoxicity assay.
Logical Relationship of Linker Chemistry and Payload Release
Caption: Logical relationship between linker chemistry and payload release mechanism.
Conclusion
The linker and payload are integral components of an ADC that profoundly influence its therapeutic efficacy and safety profile. A deep understanding of the interplay between linker stability, payload potency, and their respective mechanisms of action is paramount for the rational design of novel and improved ADCs. This technical guide provides a foundational overview of these critical components, supported by quantitative data and detailed experimental protocols, to empower researchers in the ongoing development of this promising class of targeted cancer therapies. As our understanding of tumor biology and protein engineering continues to evolve, so too will the sophistication of ADC linker and payload technologies, paving the way for more effective and safer treatments for cancer patients.
References
- 1. Comprehensive List of FDA-Approved Antibody-Drug Conjugates (ADCs) – Updated for 2024 | AxisPharm [axispharm.com]
- 2. How many FDA approved Antibody toxin conjugate are there? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Antibody–Drug Conjugates: A Review of Approved Drugs and Their Clinical Level of Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 10. mdpi.com [mdpi.com]
- 11. Antibody-Drug Conjugates in Solid Tumor Oncology: An Effectiveness Payday with a Targeted Payload | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ADC Approval up to 2023 | BroadPharm [broadpharm.com]
- 15. susupport.com [susupport.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Theoretical Basis for Utilizing Deuterated Compounds in Pharmacokinetics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the foundational principles behind the use of deuterated compounds to enhance the pharmacokinetic properties of therapeutic agents. By strategically replacing hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, drug developers can favorably modulate a drug's metabolic profile, leading to improved efficacy, safety, and tolerability.
Core Principles: The Deuterium Kinetic Isotope Effect (KIE)
The primary theoretical basis for the utility of deuterated drugs lies in the Kinetic Isotope Effect (KIE) . The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. In the context of drug metabolism, we are primarily concerned with the deuterium KIE.
The carbon-deuterium (C-D) bond is inherently stronger and more stable than the carbon-hydrogen (C-H) bond.[1][2] This is due to the greater mass of deuterium (one proton and one neutron) compared to protium (B1232500) (one proton), which results in a lower zero-point vibrational energy for the C-D bond.[2] Consequently, more energy is required to break a C-D bond than a C-H bond.[2]
Many drug metabolism reactions, particularly Phase I reactions catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-determining step.[2] By replacing a hydrogen atom at a metabolic "hotspot" with deuterium, the rate of that metabolic reaction can be significantly slowed down.[1][2] This can lead to a number of desirable pharmacokinetic outcomes:
-
Increased Half-Life (t½) and Exposure (AUC): A slower rate of metabolism means the drug remains in the body for a longer period, increasing its half-life and overall exposure (Area Under the Curve).[1][3]
-
Reduced Clearance (CL): A lower metabolic rate translates to reduced clearance of the drug from the body.
-
Improved Bioavailability: For drugs with significant first-pass metabolism, deuteration can increase the amount of active drug that reaches systemic circulation.
-
Less Frequent Dosing: A longer half-life can allow for less frequent administration, improving patient compliance.[3]
-
Reduced Peak-to-Trough Fluctuations: Slower metabolism can lead to more stable plasma concentrations of the drug, potentially reducing side effects associated with high peak concentrations.[4]
It is crucial to note that a deuterium isotope effect will only be observed if the cleavage of the C-H bond is part of the rate-determining step of the metabolic pathway.[1]
Metabolic Switching: Redirecting Metabolic Pathways
Another significant advantage of deuteration is the potential for metabolic switching . When a primary metabolic pathway is slowed due to the KIE, the drug's metabolism may be redirected towards alternative, secondary pathways.[3][5] This can be advantageous in several ways:
-
Avoidance of Toxic Metabolites: If a primary metabolic pathway leads to the formation of a toxic metabolite, deuteration can shunt metabolism towards a different pathway that produces non-toxic or less toxic metabolites, thereby improving the drug's safety profile.[6][7]
-
Generation of More Active Metabolites: In some cases, a secondary metabolic pathway may produce a more active metabolite. By blocking the primary pathway, deuteration can enhance the formation of this more desirable metabolite.
The following diagram illustrates the concept of metabolic switching in the context of drug metabolism.
Case Studies: Approved Deuterated Drugs
The therapeutic potential of deuteration is exemplified by several FDA-approved drugs.
Deutetrabenazine
Deutetrabenazine is a deuterated analog of tetrabenazine (B1681281), used to treat chorea associated with Huntington's disease and tardive dyskinesia.[4][8] Tetrabenazine is rapidly metabolized, primarily by CYP2D6, leading to a short half-life and the need for frequent dosing.[9][10] Deuteration of the two methoxy (B1213986) groups in tetrabenazine slows down their O-demethylation, resulting in a longer half-life of the active metabolites.[9][11]
The metabolism of tetrabenazine and the impact of deuteration are depicted in the following pathway.
Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine
| Parameter | Deutetrabenazine (15 mg) | Tetrabenazine (25 mg) | Fold Change |
| Total (α+β)-HTBZ Cmax (ng/mL) | Lower | Higher | - |
| Total (α+β)-HTBZ AUCinf (ng·hr/mL) | 542 | 261 | ~2.1 |
| Total (α+β)-HTBZ t½ (hours) | 8.6 - 9.4 | 4.5 - 4.8 | ~2.0 |
Data compiled from multiple sources.[5][9][12]
Deucravacitinib
Deucravacitinib is a novel, oral, selective inhibitor of tyrosine kinase 2 (TYK2) approved for the treatment of plaque psoriasis.[1] It is a de novo deuterated drug, meaning it was designed with deuterium from the outset.
Table 2: Pharmacokinetic Parameters of Deucravacitinib in Healthy Subjects
| Parameter (6 mg, once daily) | Value |
| Tmax (hours) | 2 - 3 |
| Cmax (ng/mL) | 45 |
| AUC (ng·hr/mL) | 473 |
| Terminal Half-life (t½) (hours) | 10 |
Data for a non-deuterated counterpart is not applicable as it is a de novo compound.[1][6][13]
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard method to evaluate the metabolic stability of a compound and to observe the deuterium KIE.
Objective: To determine the in vitro half-life and intrinsic clearance of a deuterated compound and its non-deuterated analog in human liver microsomes.
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures: In a 96-well plate, prepare incubation mixtures containing phosphate buffer, liver microsomes, and the test compound (at a final concentration typically around 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the rate constant of elimination (k). The in vitro half-life is calculated as 0.693/k, and the intrinsic clearance is calculated as (0.693/t½) / (microsomal protein concentration).
The following diagram illustrates the workflow for an in vitro metabolic stability assay.
In Vivo Pharmacokinetic Study in Animal Models
Objective: To compare the pharmacokinetic profiles of a deuterated compound and its non-deuterated analog following oral or intravenous administration in an animal model (e.g., rats).
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Appropriate animal model (e.g., Sprague-Dawley rats)
-
Dosing vehicles
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Dosing: Acclimate the animals to the housing conditions. Administer the test compounds at a specific dose via the desired route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent drug (and any relevant metabolites) in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, t½, and clearance from the plasma concentration-time data.
The following diagram outlines the workflow for an in vivo pharmacokinetic study.
Bioanalytical Method for Quantification using LC-MS/MS
Objective: To accurately quantify the concentration of a deuterated or non-deuterated drug in a biological matrix (e.g., plasma).
Principle: A stable isotope-labeled internal standard (often the deuterated version of the analyte itself) is added to the sample. The analyte and the internal standard are co-extracted and analyzed by LC-MS/MS. The ratio of the analyte's response to the internal standard's response is used for quantification, which corrects for variability in sample preparation and instrument response.
Procedure:
-
Sample Preparation: To a known volume of plasma, add the deuterated internal standard. Precipitate the plasma proteins using a solvent like acetonitrile.
-
Extraction: Centrifuge the sample and transfer the supernatant to a new vial. The supernatant can be further concentrated by evaporation and reconstituted in a suitable solvent.
-
Chromatographic Separation: Inject the sample onto an HPLC system equipped with an appropriate column (e.g., C18) to separate the analyte from other matrix components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard (Multiple Reaction Monitoring or MRM mode).
-
Quantification: A calibration curve is generated by analyzing standards of known concentrations. The concentration of the analyte in the unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.
Conclusion
The strategic incorporation of deuterium into drug molecules offers a powerful and validated approach to optimizing pharmacokinetic properties. By leveraging the deuterium kinetic isotope effect, medicinal chemists can slow metabolic clearance, increase drug exposure, and potentially improve the safety profile by altering metabolic pathways. As demonstrated by the successful clinical development and approval of deuterated drugs, this strategy has transitioned from a theoretical concept to a practical and valuable tool in modern drug discovery and development. A thorough understanding of the underlying principles and the application of robust experimental protocols are essential for successfully harnessing the benefits of deuteration.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. neurology.org [neurology.org]
- 10. Analysis of CYP2D6 genotype and response to tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of potent CYP2D6 inhibition on the pharmacokinetics and safety of deutetrabenazine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Aminobenzenesulfonic auristatin E-d8 chemical properties and synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a generalized synthesis pathway, and the mechanism of action of Aminobenzenesulfonic Auristatin E-d8, a potent, deuterated auristatin-based payload for antibody-drug conjugates (ADCs).
Core Chemical Properties
This compound is a highly potent cytotoxic agent designed for targeted delivery to cancer cells via ADCs. It is a synthetic analog of the natural product dolastatin 10. The deuteration (d8) is intended to provide a stable isotope-labeled internal standard for pharmacokinetic (PK) studies and potentially to improve its metabolic profile.[1][2] The aminobenzenesulfonic acid component serves as a linker to conjugate the auristatin payload to a monoclonal antibody.[3][4]
Quantitative data for this compound and related reference compounds are summarized below for comparative analysis.
| Property | This compound | Aminobenzenesulfonic Auristatin E | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin E-d8 (MMAE-d8) |
| CAS Number | Not available | 1800462-99-0[5] | 474645-27-7[6] | 2070009-72-0[5][7] |
| Molecular Formula | C₃₇H₅₆D₈N₆O₈S | C₃₇H₆₄N₆O₈S[5] | C₃₉H₆₇N₅O₇[6] | C₃₉H₅₉D₈N₅O₇[7] |
| Molecular Weight | 761.05 g/mol | 753.00 g/mol [5] | 717.98 g/mol [6] | 726.0 g/mol [7] |
| Purity | ≥98%[4] | Not specified | Not specified | ≥99% deuterated forms[7] |
| Solubility | Soluble in DMSO | Soluble in DMSO | Soluble in DMSO (up to 20 mM), Acetonitrile, Methanol[6][7] | Soluble in DMSO (100 mg/mL)[5] |
| Storage Conditions | Powder: -20°C (2 years); In DMSO: 4°C (2 weeks) or -80°C (6 months) | Powder: -20°C (2 years); In DMSO: 4°C (2 weeks) or -80°C (6 months) | Not specified | Powder: -20°C (≥ 4 years)[7] |
Synthesis Pathway
A detailed, publicly available synthesis protocol for this compound is not available, likely due to its proprietary nature. However, a generalized synthetic strategy can be outlined based on established methods for synthesizing auristatin derivatives and drug-linker conjugates.[3][8]
The synthesis is a complex, multi-step process involving the assembly of the core pentapeptide, synthesis of the linker, and final conjugation. Deuterated starting materials are likely used to introduce the eight deuterium (B1214612) atoms at specific, metabolically stable positions.
Generalized Synthesis Workflow:
The process can be conceptually divided into three main stages:
-
Synthesis of the Auristatin E Core: This is typically achieved via solid-phase or solution-phase peptide synthesis, coupling the unusual amino acid subunits that constitute the auristatin molecule.
-
Synthesis of the Linker: The aminobenzenesulfonic acid linker is synthesized separately.
-
Conjugation and Deuteration: The auristatin core is conjugated with the linker. Deuterium atoms are introduced using deuterated precursors at an appropriate stage of the synthesis of the auristatin core.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantification of ADC Payloads using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The pharmacokinetic (PK) and pharmacodynamic (PD) properties of ADCs are complex, necessitating robust bioanalytical methods to quantify the different ADC-related analytes in biological matrices. Among these, the quantification of the ADC payload is critical for understanding the efficacy, safety, and metabolic fate of the ADC. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for payload quantification due to its high sensitivity, selectivity, and wide dynamic range.
This application note provides a detailed protocol for the quantification of a common ADC payload, monomethyl auristatin E (MMAE), in plasma using LC-MS/MS. The methodologies described herein can be adapted for the quantification of other ADC payloads.
Experimental Workflow
The overall experimental workflow for the quantification of ADC payloads from biological matrices is depicted below.
Application Notes and Protocols for Aminobenzenesulfonic Auristatin E-d8 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminobenzenesulfonic auristatin E-d8 is the deuterated form of a potent drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). In pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, stable isotope-labeled internal standards (SIL-IS) are crucial for achieving accurate and reliable quantitative data. The primary application of this compound is as a SIL-IS in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of the active payload, monomethyl auristatin E (MMAE), released from ADCs in biological matrices.[1][2]
The use of a deuterated internal standard like this compound is paramount because its physicochemical properties are nearly identical to the non-deuterated analyte.[2] This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. By adding a known concentration of the SIL-IS to the samples at an early stage of the workflow, it is possible to correct for variability in sample preparation and matrix effects, leading to highly accurate and precise quantification of the analyte.[3]
These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in preclinical and clinical pharmacokinetic studies of auristatin E-based ADCs.
Data Presentation: Pharmacokinetic Parameters of Unconjugated MMAE in Preclinical Studies
The following table summarizes typical pharmacokinetic parameters of unconjugated MMAE in rats following intravenous administration of an MMAE-containing ADC. This data serves as a reference for researchers conducting similar studies and highlights the expected pharmacokinetic profile of the released payload.
| Pharmacokinetic Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | 15.2 ± 3.4 |
| Tmax (Time to Cmax) | h | 0.25 |
| AUC0-t (Area under the curve from time 0 to the last measurable concentration) | hng/mL | 123 ± 25 |
| AUC0-inf (Area under the curve from time 0 to infinity) | hng/mL | 128 ± 27 |
| t1/2 (Half-life) | h | 2.5 |
| CL (Clearance) | mL/h/kg | 60 |
| Vd (Volume of Distribution) | L/kg | 0.21 |
This data is representative of preclinical studies with MMAE-containing ADCs and may vary depending on the specific ADC construct, dose, and animal model.
Experimental Protocols
Preclinical Pharmacokinetic Study Design
This protocol outlines a typical preclinical pharmacokinetic study in rodents to evaluate the concentration of unconjugated MMAE released from an ADC.
Materials:
-
Test ADC (containing aminobenzenesulfonic auristatin E linker)
-
This compound (as internal standard)
-
Study animals (e.g., Sprague-Dawley rats or BALB/c mice)
-
Dosing vehicle (e.g., sterile saline)
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
Procedure:
-
Dosing: Administer the test ADC intravenously to the study animals at a predetermined dose.
-
Blood Sampling: Collect blood samples at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 168 hours) into EDTA-coated tubes.[2]
-
Plasma Preparation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method for Quantification of Unconjugated MMAE in Plasma
This protocol details the sample preparation and LC-MS/MS analysis for the quantification of unconjugated MMAE in plasma samples using this compound as an internal standard.
Materials and Reagents:
-
Plasma samples from the PK study
-
Aminobenzenesulfonic auristatin E (for calibration standards and quality controls)
-
This compound (Internal Standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
96-well plates
-
Centrifuge
Procedure:
a. Preparation of Stock Solutions, Calibration Standards, and Quality Controls:
-
Prepare a stock solution of aminobenzenesulfonic auristatin E in DMSO.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions for calibration standards and quality controls (QCs) by serially diluting the aminobenzenesulfonic auristatin E stock solution with a mixture of ACN and water.
-
Prepare a working solution of the internal standard (IS) by diluting the this compound stock solution with ACN.
b. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of each plasma sample, calibration standard, and QC in a 96-well plate, add 10 µL of the IS working solution.
-
Add 200 µL of cold ACN to each well to precipitate the plasma proteins.
-
Vortex the plate for 5 minutes.
-
Centrifuge the plate at 4,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
c. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A UPLC system such as a Waters ACQUITY UPLC.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer such as a Sciex API 5000.
-
Chromatographic Column: A reversed-phase column such as a Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 3-5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
MMAE: Q1: 718.5 amu → Q3: 686.6 amu[4]
-
MMAE-d8 (IS): Q1: 726.5 amu → Q3: 694.6 amu (hypothetical, based on an 8 Da mass shift)
-
d. Data Analysis:
-
Integrate the peak areas for both MMAE and the MMAE-d8 internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of MMAE in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the PK parameters.
Visualizations
Caption: Mechanism of action of an auristatin E-based ADC.
Caption: Experimental workflow for a preclinical PK study.
Caption: Role of the internal standard in accurate quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Uptake Assays of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The efficacy of an ADC is critically dependent on its ability to bind to a target antigen on the cell surface, be internalized, and release its cytotoxic payload within the cancer cell. Therefore, the characterization of cellular uptake and intracellular trafficking is a crucial step in the preclinical development and selection of ADC candidates.
These application notes provide detailed protocols for three commonly used methods to quantify and visualize the cellular uptake of ADCs: Flow Cytometry, Confocal Microscopy, and Radiolabeled Uptake Assays. Each method offers unique advantages in providing quantitative and qualitative data on ADC internalization and subcellular localization.
Data Presentation
A comprehensive understanding of ADC performance requires the quantitative analysis of its uptake across various cancer cell lines with differing antigen expression levels. The data below summarizes key parameters for a model ADC targeting HER2 in different breast cancer cell lines.[1]
| Cell Line | HER2 Receptor Count (receptors/cell) | Internalization Half-life (hours) |
| SKBR-3 | ~800,000 | ~24 |
| MDA-MB-453 | ~250,000 | ~10 |
| MCF-7 | ~50,000 | ~6 |
| MDA-MB-468 | ~10,000 | ~4 |
Experimental Protocols
Flow Cytometry Assay for ADC Internalization
This protocol provides a quantitative measure of the amount of ADC internalized by a cell population over time.
Materials:
-
Target cancer cell line
-
ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)
-
Unlabeled ADC (for competition control)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Seed target cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
On the day of the assay, detach the cells using Trypsin-EDTA and wash with cold PBS.
-
Resuspend the cells in cold FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
-
ADC Incubation:
-
Add the fluorescently labeled ADC to the cell suspension at a final concentration of 1-10 µg/mL.
-
For a negative control, incubate cells with an isotype control antibody labeled with the same fluorophore.
-
For a competition control, pre-incubate cells with a 50-fold excess of unlabeled ADC for 30 minutes at 4°C before adding the labeled ADC.
-
Incubate the cells at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours) to measure internalization over time. For the 0-hour time point, perform all incubation steps at 4°C to measure surface binding only.
-
-
Quenching of Surface Fluorescence (Optional but Recommended):
-
To differentiate between surface-bound and internalized ADC, add a quenching agent (e.g., Trypan Blue or an anti-fluorophore antibody) to the cell suspension for 5-10 minutes on ice. This will quench the fluorescence of the ADC that remains on the cell surface.
-
-
Washing:
-
Wash the cells twice with cold FACS buffer to remove unbound ADC. Centrifuge at 300 x g for 5 minutes between washes.
-
-
Staining for Viability:
-
Resuspend the cells in FACS buffer containing a viability dye like PI to exclude dead cells from the analysis.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Gate on the live cell population based on forward and side scatter and viability dye exclusion.
-
The geometric mean fluorescence intensity (MFI) of the fluorescent signal from the labeled ADC is proportional to the amount of internalized ADC.
-
Calculate the percentage of internalization at each time point relative to the total surface-bound fluorescence at time zero (without quenching).
-
Confocal Microscopy for Visualization of ADC Trafficking
This protocol allows for the qualitative and semi-quantitative assessment of ADC internalization and co-localization with subcellular compartments, such as lysosomes.
Materials:
-
Target cancer cell line
-
ADC labeled with a fluorescent dye (e.g., Alexa Fluor 647)
-
Lysosomal marker (e.g., LysoTracker Red DND-99 or an antibody against LAMP1)
-
Nuclear stain (e.g., DAPI)
-
Cell culture medium
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Mounting medium
-
Confocal microscope
Protocol:
-
Cell Preparation:
-
Seed target cells on glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.
-
-
ADC Incubation:
-
Treat the cells with the fluorescently labeled ADC (e.g., 5 µg/mL in culture medium) and incubate at 37°C for various time points (e.g., 1, 4, 24 hours).
-
As a control, incubate cells with the labeled ADC at 4°C to visualize surface binding.
-
-
Staining of Lysosomes:
-
If using a live-cell lysosomal dye like LysoTracker, add it to the culture medium for the last 30-60 minutes of the ADC incubation period, following the manufacturer's instructions.
-
If using an antibody against a lysosomal marker like LAMP1, proceed to fixation and permeabilization first.
-
-
Fixation and Permeabilization:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
If staining with an intracellular antibody, permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunofluorescence Staining (if applicable):
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against the lysosomal marker (e.g., anti-LAMP1) in blocking buffer for 1-2 hours.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody in blocking buffer for 1 hour in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate the cells with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope with appropriate laser lines and filters for each fluorophore.
-
Analyze the images for the internalization of the ADC (presence of fluorescent puncta within the cells) and its co-localization with the lysosomal marker (overlap of the ADC and lysosomal signals). Co-localization can be quantified using image analysis software.[2]
-
Radiolabeled ADC Cellular Uptake Assay
This protocol provides a highly sensitive and quantitative method to measure the total amount of ADC associated with cells.
Materials:
-
Target cancer cell line
-
ADC radiolabeled with an appropriate isotope (e.g., ³H, ¹²⁵I)
-
Unlabeled ADC
-
Cell culture medium
-
PBS
-
Scintillation fluid
-
Scintillation counter
-
Gamma counter (for ¹²⁵I)
Protocol:
-
Cell Preparation:
-
Seed cells in a 24-well plate and grow to near confluency.
-
-
ADC Incubation:
-
Prepare serial dilutions of the radiolabeled ADC in culture medium.
-
Aspirate the medium from the cells and add the radiolabeled ADC solution.
-
For determining non-specific binding, add a 100-fold excess of unlabeled ADC to a set of wells 30 minutes prior to adding the radiolabeled ADC.
-
Incubate the plate at 37°C for a defined period (e.g., 1-4 hours).
-
-
Washing:
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS to remove unbound radiolabeled ADC.
-
-
Cell Lysis and Radioactivity Measurement:
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in a scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ADC) from the total binding.
-
Quantify the amount of ADC internalized per cell or per microgram of protein. A standard curve can be generated using known amounts of the radiolabeled ADC.
-
Visualizations
Caption: ADC Internalization and Trafficking Pathway.
Caption: Cellular Uptake Assay Experimental Workflows.
References
Application Notes: Aminobenzenesulfonic Auristatin E in Cancer Cell Line Studies
Introduction
Aminobenzenesulfonic auristatin E is a potent cytotoxic agent used as a payload in antibody-drug conjugates (ADCs). It is a derivative of the highly potent antimitotic agent auristatin E, which is a synthetic analogue of the natural product dolastatin 10.[1] Due to its high toxicity, auristatin E and its derivatives are not suitable for use as standalone chemotherapeutic agents.[] Instead, they are conjugated to monoclonal antibodies (mAbs) that specifically target tumor-associated antigens, enabling targeted delivery of the cytotoxic payload to cancer cells while minimizing systemic toxicity.[1][] The aminobenzenesulfonic acid component serves as a linker to attach the auristatin E payload to the antibody. The deuterated form, Aminobenzenesulfonic auristatin E-d8, is a labeled version of the molecule primarily used as an internal standard for analytical quantification in methods such as mass spectrometry.[3][4] These application notes will focus on the utility of the auristatin E payload in cancer cell line studies.
Mechanism of Action
The cytotoxic effect of auristatin E and its derivatives, such as the widely studied Monomethyl Auristatin E (MMAE), is mediated through the disruption of microtubule dynamics.[5][6] The mechanism involves the following key steps:
-
Binding to Tubulin: Auristatin E binds to tubulin, the protein subunit of microtubules.[6]
-
Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into microtubules.[6]
-
Cell Cycle Arrest: The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase.[7]
-
Induction of Apoptosis: Ultimately, the sustained cell cycle arrest triggers programmed cell death (apoptosis).[7]
When delivered as part of an ADC, the monoclonal antibody binds to a specific antigen on the surface of a cancer cell. The ADC is then internalized, and the auristatin E payload is released within the cell, where it can exert its cytotoxic effects.[][6]
Applications in Cancer Cell Line Studies
-
Evaluation of ADC Efficacy: Auristatin E-containing ADCs are evaluated in various cancer cell lines to determine their cytotoxic potency and specificity. This is typically quantified by measuring the half-maximal inhibitory concentration (IC50).
-
Mechanism of Action Studies: Cancer cell lines are used to investigate the molecular mechanisms underlying the cytotoxic effects of auristatin E, including its impact on the cell cycle and apoptosis.
-
Bystander Effect Assessment: Studies can be designed to determine if the released auristatin E payload can diffuse out of the target cancer cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.
-
Drug Resistance Studies: Cancer cell lines can be used to investigate mechanisms of resistance to auristatin E-containing ADCs.
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC50 values) of Monomethyl Auristatin E (MMAE), a derivative of auristatin E, in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [5] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [5] |
| MDA-MB-468 | Breast Cancer | Significant cytotoxicity observed | [8] |
| MDA-MB-453 | Breast Cancer | Lesser cytotoxicity compared to MDA-MB-468 | [8] |
| SK-MEL-5 | Melanoma | 0.7 - 7.1 ng/mL (for L49-vcMMAF ADC) | [9] |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies evaluating the cytotoxicity of MMAE.[5][8]
Objective: To determine the cytotoxic effect of an auristatin E conjugate on a cancer cell line and calculate the IC50 value.
Materials:
-
Cancer cell line of interest (e.g., SKBR3, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Auristatin E conjugate (e.g., an ADC or the free drug)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of the auristatin E conjugate in complete medium. Concentrations should span a range expected to cover 0-100% cell death (e.g., 0.001 nM to 1000 nM).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with medium only (blank) and cells with drug-free medium (negative control).
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[8]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of negative control - Absorbance of blank)] * 100.[8]
-
Plot the cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell growth, using non-linear regression analysis.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 7. An auristatin-based antibody-drug conjugate targeting HER3 enhances the radiation response in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Conjugation of Auristatin Derivatives to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of highly potent auristatin derivatives, such as Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), to monoclonal antibodies (mAbs). This process is central to the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapeutics.
Introduction to Auristatin-Based ADCs
Auristatins are synthetic analogs of the natural antimitotic agent dolastatin 10.[1] Their high cytotoxicity makes them unsuitable for systemic administration as standalone agents. However, when conjugated to a monoclonal antibody that specifically targets a tumor-associated antigen, their potent cell-killing activity can be directed to cancer cells, thereby minimizing systemic toxicity.[1]
The three core components of an auristatin-based ADC are:
-
Monoclonal Antibody (mAb): Provides target specificity, binding to antigens overexpressed on the surface of cancer cells.[1]
-
Auristatin Payload: A highly potent cytotoxic agent that induces apoptosis in target cells.[1]
-
Linker: A chemical moiety that connects the antibody to the payload. The linker is designed to be stable in systemic circulation and to release the payload upon internalization into the target cell.[1][]
The mechanism of action for a typical auristatin-based ADC involves binding to the target antigen on the cancer cell surface, internalization of the ADC-antigen complex, and subsequent trafficking to the lysosome. Inside the lysosome, the linker is cleaved, releasing the active auristatin payload, which then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4]
Key Considerations in Auristatin-ADC Conjugation
The efficacy and therapeutic window of an auristatin ADC are critically dependent on the choice of the auristatin derivative, the linker technology, and the conjugation methodology.
-
Auristatin Derivatives: MMAE and MMAF are two of the most widely used auristatin derivatives.[4] MMAF is less permeable to cells than MMAE due to a charged C-terminal phenylalanine, which can reduce off-target toxicity.[4][5] Newer, more hydrophilic derivatives like MMAU (a glucuronide of MMAE) have been developed to improve the pharmacokinetic properties of ADCs with high drug-to-antibody ratios (DAR).[6][7]
-
Linker Technology: Linkers can be broadly categorized as cleavable or non-cleavable.
-
Cleavable Linkers: These are designed to release the payload in the tumor microenvironment or inside the cancer cell in response to specific triggers. A widely used example is the valine-citrulline (vc) dipeptide linker, which is susceptible to cleavage by lysosomal proteases like cathepsin B.[8][9][10]
-
Non-Cleavable Linkers: These linkers require the degradation of the antibody backbone within the lysosome to release the payload.[1]
-
-
Conjugation Chemistry: The most common method for conjugating auristatin derivatives to antibodies is through the thiol groups of cysteine residues. This typically involves the reduction of the interchain disulfide bonds in the antibody's hinge region, followed by reaction with a maleimide-functionalized drug-linker.[11] This method, however, results in a heterogeneous mixture of ADCs with varying DARs.[12] Site-specific conjugation methods are being developed to produce more homogeneous ADCs with defined DARs.[11]
Experimental Protocols
The following protocols provide a generalized methodology for the conjugation of a maleimide-activated auristatin derivative to an IgG1 antibody via cysteine-thiol chemistry.
Protocol 1: Reduction of Interchain Disulfide Bonds in the Antibody
Objective: To reduce the interchain disulfide bonds of an IgG1 antibody to generate reactive thiol groups for conjugation.
Materials:
-
IgG1 Monoclonal Antibody (5-10 mg/mL)
-
Reaction Buffer (e.g., Phosphate (B84403) Buffered Saline, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
Reaction tubes
-
Incubator or water bath at 37°C
Procedure:
-
Prepare the antibody solution by buffer exchanging it into the reaction buffer.
-
Adjust the final concentration of the antibody to 5-10 mg/mL.
-
Warm the antibody solution to 37°C.
-
To achieve a target DAR of 4, add a 2-3 fold molar excess of TCEP to the antibody solution. For a target DAR of 8, a 10-20 fold molar excess is typically used.[13][14]
-
Incubate the reaction mixture at 37°C for 1-2 hours to ensure complete reduction of the desired disulfide bonds.[13]
Protocol 2: Conjugation of Auristatin-Linker to the Reduced Antibody
Objective: To conjugate the maleimide-activated auristatin-linker to the free thiol groups of the reduced antibody.
Materials:
-
Reduced antibody solution from Protocol 1
-
Maleimide-activated auristatin-linker (e.g., MC-vc-PAB-MMAE) dissolved in an organic solvent like DMSO at a high concentration.
-
Reaction tubes
Procedure:
-
Prepare the auristatin-linker payload solution in DMSO.
-
Add the dissolved payload-linker to the reduced antibody solution. A slight molar excess of the payload-linker over the available thiol groups is generally recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide (B117702) groups.
Protocol 3: Purification and Characterization of the ADC
Objective: To purify the ADC from unreacted payload and other reagents, and to determine the average DAR.
Materials:
-
Crude ADC solution from Protocol 2
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
-
Characterization instruments (e.g., UV-Vis spectrophotometer, HPLC system with a Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase (RP) column)
-
Appropriate buffers for purification and characterization
Procedure:
-
Purification: Purify the ADC using SEC or TFF to remove unconjugated drug-linker and quenching agent.
-
Protein Concentration: Determine the final protein concentration of the purified ADC using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.[13]
-
DAR Determination:
-
The average DAR and drug load distribution are commonly determined using HIC-HPLC.[13]
-
A typical HIC method involves a gradient from a high salt mobile phase (e.g., sodium phosphate with ammonium (B1175870) sulfate) to a low salt mobile phase.
-
The different DAR species will elute based on their hydrophobicity, with the unconjugated antibody (DAR 0) eluting first, followed by DAR 2, DAR 4, and so on.[13]
-
The average DAR is calculated by integrating the peak areas for each DAR species.[13]
-
Data Presentation
The following tables summarize key quantitative data for auristatin-based ADCs from various studies.
Table 1: In Vitro Cytotoxicity of Auristatin Derivatives and ADCs
| Compound/ADC | Cell Line | IC50 | Citation |
| ADCETRIS® (cAC10-vc-MMAE) | Karpas 299 | 1.8 ± 0.4 ng/mL | [12] |
| ADCETRIS® (cAC10-vc-MMAE) | Raji-CD30+ | 3.6 ± 0.6 ng/mL | [12] |
| Site-specific cAC10-ADC (DAR 4) | Karpas 299 | 2.0 ± 0.4 ng/mL | [12] |
| Site-specific cAC10-ADC (DAR 4) | Raji-CD30+ | 4.9 ± 1.0 ng/mL | [12] |
| DAR 8 MMAU ADC | - | Low-picomolar | [7] |
Table 2: In Vivo Data for Auristatin-Based ADCs
| ADC | Animal Model | Maximum Tolerated Dose (MTD) | Tumor Uptake (%ID/g at 24h) | Citation |
| ADCETRIS® (cAC10-vc-MMAE) | Rats | 18 mg/kg | 10.5 ± 1.8 | [12] |
| Site-specific cAC10-ADC (DAR 4) | Rats | > 60 mg/kg | 17.84 ± 2.2 | [12] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of potent monoclonal antibody auristatin conjugates for cancer therapy | Semantic Scholar [semanticscholar.org]
- 11. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. explorationpub.com [explorationpub.com]
Application Notes and Protocols for the Evaluation of Tubulin Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Tubulin as a Validated Anticancer Target
Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including the formation of the mitotic spindle, which is critical for chromosome segregation during cell division.[1][2][3] Composed of α- and β-tubulin heterodimers, the constant polymerization and depolymerization of microtubules are vital for cellular function.[3][4] The dependency of rapidly proliferating cancer cells on this dynamic process makes the tubulin-microtubule system a key, clinically validated target for chemotherapy.[2][5]
Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).[6][7] These agents are broadly categorized based on their mechanism of action:
-
Microtubule Stabilizing Agents (MSAs): These agents, such as taxanes (e.g., paclitaxel, docetaxel), promote the polymerization of tubulin into microtubules and prevent their disassembly.[1][3][5] This results in the formation of overly stable, non-functional microtubule bundles, which disrupts mitosis and induces cell death.[2]
-
Microtubule Destabilizing Agents (MDAs): This category includes compounds that bind to tubulin subunits and inhibit their polymerization.[1][5] They are further classified by their binding site on tubulin, with the most prominent being the vinca (B1221190) and colchicine (B1669291) binding sites.[6][7] This interference with microtubule formation leads to the disassembly of the mitotic spindle, mitotic arrest, and apoptosis.[1]
Despite their success, challenges such as drug resistance and dose-limiting toxicities remain, driving the development of novel tubulin inhibitors with improved efficacy and safety profiles.[1][7][8]
Key Applications in Cancer Research
-
Direct Cytotoxicity: The primary application is inducing direct cell death in rapidly dividing cancer cells by disrupting mitosis.[1][6]
-
Vascular Disrupting Agents (VDAs): Some tubulin inhibitors, particularly colchicine-site binders, can also function as VDAs. They cause a rapid collapse of tumor vasculature, leading to necrosis in the tumor core. Plinabulin is an example of an agent with this mechanism.[6]
-
Antibody-Drug Conjugates (ADCs): Potent tubulin inhibitors are used as cytotoxic payloads for ADCs.[9] These constructs combine the tumor-targeting specificity of a monoclonal antibody with the potent cell-killing ability of the tubulin inhibitor, thereby increasing efficacy and reducing systemic toxicity.[9][10]
-
Overcoming Drug Resistance: Novel tubulin inhibitors are being developed to circumvent common resistance mechanisms, such as the overexpression of efflux pumps (e.g., P-glycoprotein) or mutations in tubulin isotypes.[4][7]
Quantitative Data Summary
The efficacy of tubulin inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize IC50 values for representative and novel tubulin inhibitors against various cancer cell lines.
Table 1: IC50 Values of Selected Tubulin Inhibitors (Microtubule Destabilizers)
| Compound | Binding Site | Cancer Cell Line | IC50 (µM) | Reference |
| Colchicine | Colchicine | MDA-MB-231 (Breast) | < 0.5 (Implied) | [11] |
| Plinabulin (NPI-2358) | Colchicine | Various Human Tumors | Potent Activity | [6] |
| VERU-111 | Colchicine | Taxane-Resistant Cancers | Potent Activity | [4] |
| Compound G13 | Colchicine | MDA-MB-231 (Breast) | 13.5 (Enzymatic) | [11] |
| Indole Derivative (St. 31) | Colchicine | HuCCA-1 (Bile Duct) | < 0.5 | [12] |
| Indole Derivative (St. 31) | Colchicine | HepG2 (Liver) | < 0.5 | [12] |
Table 2: IC50 Values of a Novel Tubulin Inhibitor (Compound 89)
| Compound | Binding Site | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 89 | Colchicine | HeLa (Cervical) | 0.019 | [8] |
| Compound 89 | Colchicine | HCT116 (Colonic) | 0.021 | [8] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key mechanisms and evaluation workflows for tubulin inhibitors.
Caption: Mechanism of action for stabilizing and destabilizing tubulin inhibitors.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. What are β-tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 4. onclive.com [onclive.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Characterizing Drug-to-Antibody Ratio (DAR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC) that profoundly influences its efficacy and safety. A low DAR may result in diminished potency, while an excessively high DAR can lead to poor pharmacokinetics, increased toxicity, and potential aggregation.[1] Therefore, accurate and precise measurement of the average DAR and the distribution of different drug-loaded species is paramount during ADC development and for quality control.
These application notes provide detailed protocols for the most common analytical methods used to characterize the DAR of ADCs: Hydrophobic Interaction Chromatography (HIC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Section 1: Analytical Methods Overview and Data Comparison
A variety of analytical techniques are employed to determine the DAR, each with its own set of advantages and limitations. The choice of method often depends on the specific characteristics of the ADC, including the conjugation chemistry (e.g., cysteine vs. lysine), the properties of the small molecule drug, and the stage of development.[2][3]
| Analytical Method | Principle | Information Provided | Advantages | Limitations | Typical Precision (RSD) |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on the hydrophobicity of the ADC species. Higher drug loading increases hydrophobicity.[2] | Average DAR, drug load distribution, naked antibody content.[4] | Mild, non-denaturing conditions preserving the native ADC structure.[5] Robust and reproducible. | Not readily compatible with MS due to high salt mobile phases. May have lower resolution for some ADCs.[6] | < 1% for peak area[7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by liquid chromatography followed by mass determination of the intact ADC or its subunits.[3] | Average DAR, drug load distribution, mass confirmation of species, site of conjugation (with peptide mapping).[8] | High specificity and accuracy. Provides molecular weight information. Can analyze heterogeneous mixtures.[3] | Denaturing conditions in RPLC-MS can disrupt non-covalent interactions.[4] Requires more complex instrumentation and data analysis. | Data not available |
| UV-Vis Spectroscopy | Measurement of absorbance at two wavelengths (one for the antibody, one for the drug) to determine their respective concentrations based on the Beer-Lambert law.[] | Average DAR only. | Simple, rapid, and requires minimal sample preparation.[4] | Does not provide information on drug distribution.[2] Accuracy can be affected by impurities and the extinction coefficients of the antibody and drug.[] | Data not available |
Section 2: Experimental Protocols
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method for determining the average DAR and drug load distribution of cysteine-linked ADCs.[4] The separation is based on the principle that the conjugation of hydrophobic drugs to an antibody increases its overall hydrophobicity.
Caption: Workflow for DAR analysis using HIC.
1. Materials:
-
ADC sample
-
Mobile Phase A (Binding Buffer): e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.[10]
-
Mobile Phase B (Elution Buffer): e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.[7]
-
HIC Column: e.g., TSKgel Butyl-NPR column (4.6 mm ID x 3.5 cm, 2.5 µm).[11]
-
HPLC system with a UV detector.
2. Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.[12]
3. HPLC Method:
-
Column Temperature: 25°C[6]
-
Flow Rate: 0.8 mL/min[13]
-
Detection Wavelength: 280 nm[10]
-
Injection Volume: 10-20 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 0 20 100 25 100 26 0 | 30 | 0 |
4. Data Analysis:
-
Identify the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.) based on their retention times (higher DAR species elute later).
-
Integrate the peak area for each DAR species.
-
Calculate the percentage of each species relative to the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * Number of drugs for that species) / 100[]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a highly accurate determination of the average DAR and drug load distribution by measuring the mass of the intact ADC or its subunits. Reversed-phase liquid chromatography (RPLC) is commonly used for this purpose.[6]
Caption: Workflow for DAR analysis using LC-MS.
1. Materials:
-
ADC sample
-
Mobile Phase A: 0.1% formic acid in water.[13]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[13]
-
RPLC Column: e.g., PLRP-S (2.1 mm x 50 mm, 5 µm, 1000 Å).[13]
-
LC-MS system (e.g., Q-TOF or Orbitrap).
-
(Optional) Reducing agent: Dithiothreitol (DTT).
-
(Optional) Deglycosylating enzyme: PNGase F.
2. Sample Preparation (for reduced ADC analysis):
-
Dilute the ADC to 1 mg/mL in a suitable buffer.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.[1]
3. LC-MS Method:
-
Column Temperature: 80°C[1]
-
Flow Rate: 0.3 mL/min[13]
-
Injection Volume: 5-10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 12 50 15 95 16 20 | 20 | 20 |
-
MS Parameters:
-
Acquire data in positive ion mode.
-
Set mass range to capture the expected masses of the ADC or its subunits (e.g., 1000-4000 m/z).
-
4. Data Analysis:
-
Extract the mass spectra from the total ion chromatogram.
-
Deconvolute the raw mass spectra to obtain the zero-charge state masses of the different drug-loaded species.
-
Calculate the average DAR based on the relative intensities of the deconvoluted mass peaks. Specialized software is often used for this calculation.[14]
UV-Vis Spectroscopy
This method provides a rapid estimation of the average DAR and is particularly useful for routine analysis and in-process monitoring.[]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. pharmiweb.com [pharmiweb.com]
- 5. hpst.cz [hpst.cz]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. agilent.com [agilent.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 12. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 13. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Application Notes and Protocols for Assessing the Stability of ADC Linker-Payload Complexes
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker-payload complex is a critical quality attribute (CQA) for an antibody-drug conjugate (ADC), profoundly impacting its therapeutic index, including both efficacy and toxicity.[1][2] A stable ADC ensures that the cytotoxic payload remains attached to the antibody during circulation, minimizing off-target toxicity and maximizing the delivery of the payload to the target tumor cells.[3][4] Conversely, the linker must be labile enough to release the payload efficiently within the target cell.[1] This document provides detailed protocols for key assays used to assess the stability of ADC linker-payload complexes.
Key Stability Assessment Assays
The stability of an ADC is evaluated through a series of in vitro and in vivo assays that simulate the physiological environments the ADC will encounter. The primary assays include:
-
Plasma Stability Assays: To evaluate the stability of the ADC in the circulatory system.[5]
-
Lysosomal Stability Assays: To assess the release of the payload in the lysosomal compartment of target cells.[5][6]
-
In Vivo Stability Studies: To determine the overall stability and pharmacokinetic profile of the ADC in a living organism.
These assessments typically measure the change in the drug-to-antibody ratio (DAR) over time and quantify the amount of prematurely released free payload.[7][8] A variety of analytical techniques are employed for this purpose, with Liquid Chromatography-Mass Spectrometry (LC-MS) being a primary and powerful tool.[9][10][11]
Section 1: Plasma Stability Assessment
Plasma stability assays are crucial for predicting the potential for premature payload release and off-target toxicity in the bloodstream.[5] These assays involve incubating the ADC in plasma from various species (e.g., human, mouse, rat, cynomolgus monkey) and monitoring its integrity over time.[3][4][7]
Experimental Workflow: Plasma Stability Assay
Caption: Workflow for assessing ADC stability in plasma.
Protocol: In Vitro Plasma Stability Assay using LC-MS
This protocol outlines the steps to assess the stability of an ADC in plasma by monitoring changes in DAR and the release of the free payload.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Plasma (e.g., human, mouse, rat) stored at -80°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G magnetic beads for immunoaffinity capture
-
Formic acid
-
Tris-HCl
-
Dithiothreitol (DTT) for reduction (optional)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Preparation:
-
Thaw plasma on ice.
-
Prepare the ADC stock solution in a suitable buffer (e.g., PBS).
-
Spike the ADC into the plasma at a final concentration of approximately 1.3 mg/mL.[5]
-
Prepare a buffer control by spiking the ADC into PBS.
-
-
Incubation:
-
Incubate the plasma and buffer samples at 37°C.
-
Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C until analysis.
-
-
Sample Processing for DAR Analysis:
-
Sample Processing for Free Payload Analysis:
-
LC-MS Analysis:
-
Analyze the processed ADC samples (intact or reduced) and the free payload samples using an appropriate LC-MS method.
-
For DAR analysis, the mass of the intact or reduced antibody chains will reveal the number of attached payloads.
-
For free payload analysis, use a standard curve of the payload to quantify its concentration.
-
-
Data Analysis:
-
Calculate the average DAR at each time point by analyzing the mass spectra of the ADC.
-
Quantify the concentration of the released payload at each time point.
-
Plot the average DAR and the concentration of free payload as a function of time.
-
Data Presentation: Plasma Stability
| Time (hours) | Average DAR (Human Plasma) | Average DAR (Mouse Plasma) | Free Payload (ng/mL) (Human Plasma) |
| 0 | 3.8 | 3.8 | < LOD |
| 24 | 3.7 | 3.5 | 15.2 |
| 48 | 3.6 | 3.2 | 28.9 |
| 96 | 3.4 | 2.8 | 55.1 |
| 168 | 3.1 | 2.3 | 98.6 |
| LOD: Limit of Detection |
Section 2: Lysosomal Stability and Payload Release
For ADCs with cleavable linkers, efficient release of the cytotoxic payload within the lysosome of the target cell is essential for efficacy. Lysosomal stability assays evaluate the rate of payload release in a simulated lysosomal environment.[5]
Logical Relationship: ADC Action and Payload Release
Caption: Pathway of ADC action from circulation to cell death.
Protocol: In Vitro Lysosomal Stability Assay
This protocol describes how to assess the cleavage of a linker and the release of a payload in the presence of lysosomal enzymes.
Materials:
-
ADC
-
Isolated human or rat liver lysosomes or S9 fractions.[5][6][12]
-
Incubation buffer (to maintain metabolic activity)
-
Acetonitrile
-
Formic acid
-
LC-MS system
Procedure:
-
Preparation:
-
Incubation and Sampling:
-
Collect samples at various time points, often over a 24-hour period, to monitor the kinetics of payload release.[5]
-
-
Sample Processing:
-
LC-MS Analysis:
-
Analyze the supernatant containing the released payload by LC-MS to quantify the amount of cleavage over time.[5]
-
-
Data Interpretation:
Data Presentation: Lysosomal Payload Release
| Time (minutes) | % Payload Release (Linker A) | % Payload Release (Linker B) |
| 0 | 0 | 0 |
| 15 | 25 | 10 |
| 30 | 52 | 23 |
| 60 | 85 | 45 |
| 120 | 98 | 70 |
| 240 | 100 | 88 |
Section 3: In Vivo Stability Assessment
In vivo stability studies are essential to understand the pharmacokinetic behavior and overall stability of an ADC in a complex biological system. These studies typically involve administering the ADC to an animal model (e.g., mice or rats) and collecting plasma samples over time.[1]
Protocol: In Vivo Stability Assessment using ELISA and LC-MS/MS
Two common methods for assessing in vivo stability are ELISA for intact ADC quantification and LC-MS/MS for free payload quantification.[1]
Protocol Outline:
-
Animal Dosing: Administer the ADC intravenously to the selected animal model.[1]
-
Sample Collection: Collect blood samples at predetermined time points post-injection and process to obtain plasma.[1]
ELISA-Based Quantification of Intact ADC: [1]
-
Plate Coating: Coat a 96-well plate with an antigen specific to the ADC's monoclonal antibody.
-
Blocking: Block non-specific binding sites.
-
Sample Incubation: Add diluted plasma samples. The intact ADC will bind to the coated antigen.
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This will only bind to ADCs that have retained their payload.
-
Substrate Addition: Add a chromogenic or fluorogenic substrate.
-
Data Analysis: Measure the signal intensity, which is proportional to the amount of intact ADC.
LC-MS/MS-Based Quantification of Free Payload: [1]
-
Sample Preparation: Precipitate proteins from the plasma samples using an organic solvent (e.g., acetonitrile).
-
Supernatant Collection: Collect the supernatant containing the small molecule free payload.
-
LC Separation: Inject the supernatant into an LC system to separate the free payload from other small molecules.
-
MS/MS Detection: Introduce the eluent into a mass spectrometer for highly specific and sensitive quantification of the free payload.
-
Data Analysis: Quantify the free payload by comparing its signal to a standard curve.
Data Presentation: In Vivo Stability
| Time (hours) | Intact ADC Concentration (µg/mL) | Free Payload Concentration (ng/mL) |
| 0.25 | 98.5 | 5.2 |
| 1 | 95.2 | 8.1 |
| 4 | 88.1 | 15.6 |
| 24 | 65.7 | 22.3 |
| 72 | 30.1 | 12.8 |
| 168 | 10.3 | 3.1 |
Conclusion
The stability of the linker-payload complex is a cornerstone of developing safe and effective Antibody-Drug Conjugates. The protocols and methodologies outlined in this document provide a comprehensive framework for assessing this critical attribute. A combination of in vitro plasma and lysosomal stability assays, complemented by in vivo studies, is essential for selecting ADC candidates with an optimal stability profile for clinical development. The use of robust analytical techniques, particularly LC-MS, is paramount for generating high-quality, quantitative data to inform decision-making throughout the ADC development process.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Stability Analysis Services - Creative Biolabs [creative-biolabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bioivt.com [bioivt.com]
- 7. ADC Plasma Stability Assay [iqbiosciences.com]
- 8. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Application Note: Quantitative Analysis of Antibody-Drug Conjugate (ADC) Biotransformation Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a complex class of biotherapeutics that combine the target specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug.[1] Understanding the in vivo biotransformation of ADCs is critical for evaluating their stability, pharmacokinetics (PK), efficacy, and safety.[2] This application note provides a detailed protocol for the quantitative analysis of ADC biotransformation products in biological matrices using deuterated internal standards and liquid chromatography-mass spectrometry (LC-MS). The use of deuterated standards is the gold standard for quantitative bioanalysis as they mimic the analyte's behavior during sample preparation and analysis, correcting for variability and ensuring high accuracy and precision.[3][4]
Principle
This protocol employs a hybrid immunocapture-LC-MS/MS approach to quantify different ADC species.[5][6] ADCs are first isolated from the biological matrix using immunocapture. Subsequently, enzymatic digestion is used to cleave the cytotoxic payload from the antibody or to generate signature peptides from the antibody backbone. A known amount of a deuterated internal standard, which is chemically identical to the analyte of interest but mass-shifted, is spiked into the sample early in the workflow.[3][4] This allows for accurate quantification by comparing the mass spectrometry signal of the analyte to that of the deuterated standard.
Core Analytes in ADC Biotransformation Analysis
The primary analytes measured to understand ADC biotransformation include:
-
Total Antibody: Represents all antibody species, including conjugated, partially deconjugated, and fully deconjugated antibody.
-
Conjugated Antibody (or Antibody-Conjugated Drug): Refers to the antibody species that still have the cytotoxic payload attached.
-
Free Payload: The cytotoxic drug that has been cleaved from the antibody.
Experimental Workflow Overview
The general workflow for the quantitative analysis of ADC biotransformation is depicted below.
Detailed Experimental Protocols
The following are detailed protocols for the quantification of total antibody and conjugated payload.
Protocol 1: Quantification of Total Antibody using a Surrogate Peptide Approach
This protocol describes the quantification of the total antibody concentration by analyzing a signature peptide released after tryptic digestion.
1. Materials and Reagents:
-
Internal Standard: Stable isotope-labeled (e.g., 13C, 15N) signature peptide corresponding to a unique sequence in the antibody's constant region.
-
Immunocapture Reagent: Anti-human IgG antibody-conjugated magnetic beads (e.g., Dynabeads).
-
Digestion Enzyme: TPCK-treated trypsin.
-
Buffers and Solvents: Phosphate-buffered saline (PBS), Tris-HCl, acetonitrile, formic acid, dithiothreitol (B142953) (DTT), iodoacetamide (B48618) (IAA).
2. Step-by-Step Procedure:
-
Sample Preparation and Immunocapture:
-
To 25 µL of plasma sample, add the stable isotope-labeled peptide internal standard.
-
Add 250 µg of prepared anti-human IgG magnetic beads.
-
Incubate for 2 hours at 25°C with gentle mixing.[5]
-
Wash the beads three times with PBS buffer.
-
-
Reduction, Alkylation, and Digestion:
-
Resuspend the beads in 100 µL of 50 mM Tris-HCl with 2 M urea.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 30 minutes.
-
Add trypsin (1:20 enzyme-to-antibody ratio) and incubate overnight at 37°C.[7]
-
Quench the reaction by adding formic acid to a final concentration of 1%.
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 40% Mobile Phase B over 10 minutes.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ion transitions for both the native and stable isotope-labeled signature peptides.
-
Protocol 2: Quantification of Antibody-Conjugated Payload using a Deuterated Payload Standard
This protocol describes the quantification of the conjugated payload after its release from the antibody via enzymatic cleavage.
1. Materials and Reagents:
-
Internal Standard: Deuterated payload (e.g., SG3650-D6 for a payload of SG3650).[5]
-
Immunocapture Reagent: Protein A-coated magnetic beads.
-
Digestion Enzyme: Papain.
-
Buffers and Solvents: Tris-HCl, ammonium (B1175870) acetate, acetonitrile, formic acid.
2. Step-by-Step Procedure:
-
Sample Preparation and Immunocapture:
-
Dilute 50 µL of plasma sample with 100 µL of 50 mM Tris-HCl buffer containing 1 mg/mL BSA.
-
Add 50 µL of Protein A bead slurry and incubate for 2 hours at room temperature with shaking.[5]
-
Wash the beads with 50 mM Tris-HCl buffer.
-
-
Enzymatic Payload Release:
-
Resuspend the beads in 50 µL of papain solution (10 mg/mL in 20 mM ammonium acetate).
-
Incubate for 1 hour at 37°C.[5]
-
Quench the digestion with 5 µL of formic acid.
-
-
Internal Standard Addition and Extraction:
-
Add 50 µL of the deuterated payload internal standard solution (e.g., 400 nM SG3650-D6 in 20% acetonitrile).[5]
-
Vortex and centrifuge to pellet the beads.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column suitable for small molecule analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient for the elution of the payload.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in MRM mode. Optimize the precursor and product ion transitions for both the native and deuterated payload.
-
Data Presentation
The quantitative data obtained from these analyses can be summarized in the following tables for clear comparison and interpretation.
Table 1: Quantitative Performance for Total Antibody and Conjugated ADC Assays
| Analyte | Assay Type | LLOQ (µg/mL) | Linear Dynamic Range (µg/mL) |
| Total Antibody | Surrogate Peptide LC-MS/MS | 0.005 | 0.005 - 125 |
| Conjugated ADC | Released Payload LC-MS/MS | 0.005 | 0.005 - 125 |
| Intact ADC | Immunocapture LC-HRMS | 1 | 1 - 10 |
Data adapted from SCIEX Application Note and Dong et al., 2021.[5][7]
Table 2: Example MRM Transitions for a Hypothetical Payload and its Deuterated Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Payload | 752.4 | 527.3 | 25 |
| Deuterated Payload (d6) | 758.4 | 533.3 | 25 |
Visualization of Experimental Workflows
The following diagrams illustrate the detailed workflows for the quantification of total antibody and conjugated payload.
References
- 1. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. news-medical.net [news-medical.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS Methods for Deuterated Peptide Quantification
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of deuterated peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated peptide in LC-MS quantification?
A deuterated peptide serves as an ideal internal standard (IS). In this role, one or more hydrogen atoms in the peptide of interest (the analyte) are replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen.[1] Because deuterated standards are chemically almost identical to the analyte, they exhibit nearly the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[1] This similarity allows them to effectively correct for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.[1]
Q2: Why is co-elution of the deuterated internal standard and the analyte crucial?
Complete co-elution, meaning both the analyte and the deuterated internal standard exit the chromatography column and enter the mass spectrometer at the exact same time, is critical for accurate quantification. Even a slight separation can expose the analyte and the internal standard to different co-eluting matrix components, which can cause differential ion suppression or enhancement.[2] When this occurs, the internal standard no longer accurately reflects the ionization behavior of the analyte, leading to inaccurate and imprecise results.
Q3: What is the "isotope effect" in the context of chromatography?
The isotope effect refers to the potential for a slight chromatographic separation between a deuterated internal standard and its non-deuterated analyte counterpart.[3] Typically, the deuterated peptide may elute slightly earlier than the non-deuterated peptide.[3] This is because the carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, which can lead to subtle differences in interaction with the stationary phase of the LC column. While often minimal, this effect can become problematic if it leads to differential matrix effects.[3]
Q4: What is deuterium back-exchange, and how can it be minimized?
Deuterium back-exchange is a phenomenon where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent (e.g., the mobile phase).[4] This is more likely to occur with deuterium labels at chemically labile positions (e.g., on heteroatoms like oxygen or nitrogen) and can be influenced by the pH and temperature of the solutions.[4] Back-exchange can alter the isotopic distribution of the internal standard, leading to quantification errors. To minimize this, it is crucial to use deuterated standards with labels on stable positions (carbon atoms), control the pH and temperature of the mobile phase and samples, and keep the LC system at a low temperature (e.g., 0°C) during analysis.[5]
Troubleshooting Guides
Issue 1: Poor Peak Shape and/or Shifting Retention Times
Symptoms:
-
Broad or tailing peaks for the analyte and/or internal standard.
-
Inconsistent retention times between injections.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate LC Column or Mobile Phase | - Ensure the column chemistry (e.g., C18) is suitable for peptide separation.- Optimize the mobile phase composition (organic solvent, aqueous buffer, and additives like formic acid or trifluoroacetic acid) to improve peak shape.[6] |
| Column Degradation | - If the column has been used extensively, consider replacing it.- Use a guard column to protect the analytical column from contaminants. |
| Sample Overload | - Reduce the amount of sample injected onto the column. |
| Insufficient Column Equilibration | - Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections. A minimum of 10 column volumes is recommended.[6] |
Issue 2: High Variability and Poor Reproducibility in Quantitative Results
Symptoms:
-
High coefficient of variation (%CV) for replicate injections.
-
Inaccurate quantification compared to expected values.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Chromatographic Separation of Analyte and IS (Isotope Effect) | - Modify the chromatographic gradient (e.g., make it shallower) to promote co-elution.- Experiment with different column temperatures.- If co-elution cannot be achieved, consider an internal standard with a different deuteration pattern or a 13C-labeled standard.[7] |
| Differential Matrix Effects | - Perform a post-column infusion experiment to identify regions of ion suppression or enhancement (see Experimental Protocol 1).- Adjust the chromatography to move the analyte and IS away from regions of significant matrix effects.- Improve sample preparation to remove interfering matrix components.[2] |
| Deuterium Back-Exchange | - Assess for back-exchange by incubating the deuterated standard in the sample matrix and mobile phase over time and monitoring for changes in its mass spectrum (see Experimental Protocol 2).- Use internal standards with deuterium labels on stable positions.- Maintain low temperatures during sample preparation and LC analysis.[5] |
| In-Source Fragmentation of the Internal Standard | - Optimize the mass spectrometer source conditions (e.g., cone voltage) to minimize fragmentation of the deuterated internal standard, which could potentially interfere with the analyte signal. |
| Isotopic Contribution from Unlabeled Analyte | - Ensure the deuterated internal standard has high isotopic purity (ideally >98%) to minimize the contribution of the M+0 peak to the analyte signal.[1] |
Quantitative Data Summary
The following table illustrates the potential for chromatographic shifts (isotope effect) between light (unlabeled) and heavy (deuterated) peptides under different chromatographic conditions. A negative retention time shift indicates that the deuterated peptide elutes earlier than the unlabeled peptide.
Table 1: Observed Retention Time Shifts (in seconds) for a Dimethyl-Labeled Peptide Pair [3]
| Separation Method | Median Retention Time Shift (s) | Peak Width (s) | Comment |
| nUHPLC-ESI-MS/MS | -3 | ~6 | The deuterated peptide elutes significantly earlier, covering about half the peak width. This could lead to differential matrix effects. |
| CZE-ESI-MS/MS | -0.1 | ~4 | The retention time shift is minimal (2.5% of the peak width), indicating better co-elution and less risk of differential matrix effects. |
Experimental Protocols
Experimental Protocol 1: Post-Column Infusion for Matrix Effect Assessment
Objective: To qualitatively identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.[2]
Methodology:
-
System Setup:
-
Connect the LC system to the mass spectrometer.
-
Using a T-connector, introduce a constant flow of a solution containing the deuterated internal standard (at a concentration that gives a stable signal) into the LC eluent stream after the analytical column but before the mass spectrometer inlet.[8]
-
Use a syringe pump to deliver the internal standard solution at a low, constant flow rate (e.g., 5-10 µL/min).[8]
-
-
Procedure:
-
Begin infusing the internal standard solution and acquire data on the mass spectrometer in MRM (Multiple Reaction Monitoring) mode for the deuterated peptide. You should observe a stable, elevated baseline signal.[8]
-
Inject a blank matrix sample (a sample prepared using the same procedure as your study samples but without the analyte or internal standard).
-
Monitor the signal of the infused internal standard throughout the chromatographic run.
-
-
Data Interpretation:
-
A dip in the baseline signal indicates ion suppression at that retention time.
-
A rise in the baseline signal indicates ion enhancement at that retention time.
-
Compare the retention time of your analyte with the regions of ion suppression or enhancement to determine if matrix effects are a likely cause of variability.
-
Experimental Protocol 2: Assessment of Deuterium Back-Exchange
Objective: To determine if deuterium atoms on the internal standard are exchanging with hydrogen atoms from the solvent, leading to a change in its isotopic profile.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the deuterated internal standard in the final mobile phase composition.
-
Prepare another solution of the deuterated internal standard in a blank, extracted sample matrix.
-
-
Incubation:
-
Incubate these solutions at the temperatures they will be exposed to during the analytical run (e.g., autosampler temperature, column temperature) for various time points (e.g., 0, 2, 4, 8, 24 hours).[9]
-
-
Analysis:
-
At each time point, inject the samples into the LC-MS system.
-
Acquire full scan mass spectra for the deuterated internal standard.
-
-
Data Interpretation:
-
Examine the isotopic distribution of the deuterated internal standard at each time point.
-
A significant increase in the abundance of lower mass isotopologues (e.g., M-1, M-2) over time indicates that back-exchange is occurring.
-
If back-exchange is observed, consider using an internal standard with more stable deuterium labels or modifying the experimental conditions (e.g., lowering pH and temperature).[9]
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in deuterated peptide quantification.
References
- 1. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. lcms.cz [lcms.cz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Challenges with Aminobenzenesulfonic Auristatin E-d8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Aminobenzenesulfonic auristatin E-d8. Given the limited specific data on this compound, this guide leverages information from the closely related and well-studied auristatin derivative, Monomethyl auristatin E (MMAE), to provide robust recommendations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is the deuterium-labeled form of Aminobenzenesulfonic auristatin E, which is a potent anti-tubulin agent used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][2][3][4] The deuterium (B1214612) labeling provides an internal standard for quantitative analysis in techniques like mass spectrometry.[1] Like other auristatins, it is a synthetic analog of the natural product dolastatin 10.[5][6] Its high cytotoxicity makes it a powerful component of ADCs for cancer research.[4][6]
Q2: Why am I experiencing solubility problems with this compound?
While specific data for this compound is scarce, auristatin derivatives, including the closely related MMAE, are known to be hydrophobic.[5][7][8] This hydrophobicity leads to poor solubility in aqueous solutions like buffers and cell culture media.[9][10] The addition of the aminobenzenesulfonic acid linker may slightly modify its properties, but the core auristatin E structure remains highly hydrophobic. This inherent characteristic is the primary cause of solubility challenges.
Q3: What are the consequences of poor solubility in my experiments?
Poor solubility can lead to several experimental issues, including:
-
Precipitation: The compound may fall out of solution, especially when diluting a stock solution into an aqueous medium.[11]
-
Inaccurate Concentration: If the compound is not fully dissolved, the actual concentration in your experiment will be lower than intended, leading to inconsistent and unreliable results.[11]
-
ADC Aggregation: In the context of antibody-drug conjugates, hydrophobic payloads can cause the entire ADC to aggregate, which can affect its stability, pharmacokinetics, and efficacy.[8][10]
Q4: What solvents are recommended for dissolving hydrophobic auristatin derivatives?
For hydrophobic auristatin derivatives like MMAE, polar aprotic organic solvents are recommended for preparing stock solutions. The most common and effective solvent is Dimethyl sulfoxide (B87167) (DMSO) .[9][12][13][14][15][16] Other organic solvents such as ethanol (B145695) and dimethylformamide (DMF) can also be used.[13][14] It is crucial to prepare a high-concentration stock solution in one of these organic solvents before diluting it into your aqueous experimental medium.[17]
Troubleshooting Guide
Problem 1: My this compound powder is not dissolving in the organic solvent.
-
Cause: Insufficient solvent volume or inadequate mixing.
-
Solution:
-
Ensure you are using an appropriate organic solvent like high-purity, anhydrous DMSO.[18]
-
Increase the solvent volume to ensure the concentration is within the known solubility limits for similar compounds (see table below).
-
Use sonication in a bath sonicator to break up any compound aggregates.[11][12][18]
-
Gentle warming of the solution (e.g., to 37°C) can also aid dissolution.[11][12][18]
-
Problem 2: The compound dissolved in DMSO, but it precipitated when I diluted it in my aqueous buffer/cell culture medium.
-
Cause: The solubility limit of the compound in the aqueous medium has been exceeded. This is a common issue with hydrophobic compounds.[11][17][18]
-
Solutions:
-
Reduce the final concentration of the compound in your experiment. Your desired concentration may be too high for its aqueous solubility.[17]
-
Perform serial dilutions. Instead of adding a small volume of a highly concentrated stock directly into a large volume of aqueous medium, perform one or more intermediate dilution steps in the medium.[17][18]
-
Ensure the final DMSO concentration is low. Typically, the final DMSO concentration in cell-based assays should be kept below 0.5% (ideally ≤ 0.1%) to avoid solvent-induced toxicity.[9][18]
-
Use co-solvents for in vivo studies. For animal studies, formulations containing co-solvents like PEG300, Tween-80, or SBE-β-CD can improve solubility.[12][17][19]
-
Problem 3: My ADC solution is showing signs of aggregation (e.g., turbidity, high molecular weight species in SEC).
-
Cause: The hydrophobic nature of the auristatin payload is likely causing the antibody-drug conjugate to aggregate.[8][10]
-
Solutions:
-
Optimize the formulation buffer. Screen different buffer conditions, including pH and the addition of excipients, to find a formulation that enhances the stability of the ADC.[10]
-
Consider the drug-to-antibody ratio (DAR). A very high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation.[8]
-
Investigate hydrophilic linkers or payloads. For future ADC development, consider using more hydrophilic linkers or auristatin derivatives to mitigate aggregation issues.[7][20][21]
-
Quantitative Data: Solubility of Related Auristatin Derivatives
The following table summarizes the solubility of Monomethyl auristatin E (MMAE), a closely related compound, in various solvents. This data can serve as a valuable starting point for preparing solutions of this compound.
| Solvent System | Solubility of MMAE | Reference(s) |
| Dimethyl sulfoxide (DMSO) | ≥ 35.9 mg/mL to 100 mg/mL | [9][12] |
| Ethanol | ≥ 25 mg/mL to 48.5 mg/mL | [9][13] |
| Dimethylformamide (DMF) | ~20 mg/mL | [13] |
| Phosphate-buffered saline (PBS, pH 7.2) | ~0.5 mg/mL | [13] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [12] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [12] |
| 1% DMSO, 99% Saline | ≥ 0.52 mg/mL | [19] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and precision pipettes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. (Note: The exact molecular weight of the d8 variant should be used for this calculation).
-
Carefully weigh the calculated amount of powder and place it into a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved.[11]
-
If dissolution is slow, place the tube in a bath sonicator for 5-10 minutes.[12][18] Gentle warming to 37°C can also be applied.[11]
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution in Aqueous Medium (for Cell-Based Assays)
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile aqueous buffer or cell culture medium
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of your stock solution in the pre-warmed medium. For example, to prepare a 10 µM final solution from a 10 mM stock, you could first dilute the stock 1:100 in the medium to create a 100 µM intermediate solution. This helps to avoid shocking the compound out of solution.
-
Final Dilution: Further dilute the intermediate solution to your desired final concentration. For instance, dilute the 100 µM intermediate solution 1:10 in the medium to achieve a final concentration of 10 µM.
-
Vortex Gently: Ensure you vortex the solution gently after each dilution step to ensure homogeneity.
-
Final DMSO Concentration: Always calculate the final percentage of DMSO in your working solution and ensure it is below the tolerance level of your specific assay (typically ≤ 0.1% for cell-based experiments).[9]
-
Use Freshly Prepared Solutions: It is recommended to prepare fresh working solutions for each experiment as the stability of auristatins in aqueous solutions can be limited.[12][19]
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: General mechanism of auristatin-based ADCs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 8. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 9. abt-869.com [abt-869.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. xcessbio.com [xcessbio.com]
- 16. adcreview.com [adcreview.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. mdpi.com [mdpi.com]
- 21. Investigation of Hydrophilic Auristatin Derivatives for Use in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
common challenges in using internal standards for mass spectrometry
Welcome to the technical support center for the use of internal standards in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an internal standard in mass spectrometry?
An internal standard (IS) is a compound of a known concentration that is added to all samples, including calibrators and quality controls, in an analytical batch.[1] Its primary purpose is to compensate for variability that can be introduced during sample preparation, injection, and analysis.[1][2] By calculating the ratio of the analyte signal to the IS signal, variations such as analyte loss during extraction, inconsistencies in injection volume, and fluctuations in the mass spectrometer's response can be normalized, leading to improved accuracy and precision in quantitative analysis.[2][3]
Q2: What are the different types of internal standards, and how do I choose the right one?
There are two main types of internal standards used in mass spectrometry:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard."[4] They are molecules where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, ²H).[2] Because their physicochemical properties are nearly identical to the analyte, they co-elute chromatographically and experience similar ionization effects, providing the best correction for matrix effects and other sources of variability.[2][5]
-
Structural Analogs: These are compounds that are chemically similar to the analyte but not isotopically labeled. They are used when a SIL IS is not available. It is crucial to select an analog that closely mimics the analyte's behavior during sample preparation and analysis.[1]
Table 1: Comparison of Internal Standard Types
| Feature | Stable Isotope-Labeled (SIL) IS | Structural Analog IS |
| Structure | Nearly identical to the analyte, with isotopic substitution.[2] | Chemically similar to the analyte. |
| Chromatography | Ideally co-elutes with the analyte.[5] | Elutes close to the analyte but may have a different retention time. |
| Matrix Effect Compensation | Excellent, as it experiences similar ionization suppression or enhancement.[2][5] | Can be less effective if it elutes at a different time than the analyte.[6] |
| Cost & Availability | Generally more expensive and may require custom synthesis. | Often more readily available and less expensive. |
| Potential Issues | Isotopic impurities, potential for isotopic exchange (especially with deuterium (B1214612) labels).[2] | May not fully compensate for analyte-specific variability.[1] |
Q3: What are "matrix effects," and how do they impact my internal standard?
Matrix effects are the alteration of ionization efficiency for a given analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[7][8] This can lead to ion suppression or enhancement, causing a decrease or increase in the analyte's signal, respectively.[5][7] An ideal internal standard will experience the same matrix effects as the analyte, allowing for accurate correction.[5] However, if the IS and analyte do not co-elute perfectly or have different susceptibilities to the matrix, the correction can be inaccurate.[5][9]
Troubleshooting Guides
Issue 1: High Variability in Internal Standard Response
Symptom: The peak area of your internal standard is inconsistent across the samples in a single batch.
Possible Causes and Solutions:
-
Inconsistent Sample Preparation:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the IS solution into the samples.
-
Solution: Calibrate and verify the performance of your pipettes. Ensure proper pipetting technique.
-
-
Insufficient Mixing: The IS may not be homogenously mixed with the sample.
-
Solution: Ensure thorough vortexing or mixing after adding the IS to each sample.
-
-
Variable Extraction Recovery: The efficiency of the sample extraction process may differ between samples.
-
Solution: Optimize the extraction protocol to ensure it is robust and reproducible. A good IS should track variability in recovery.[3]
-
-
-
LC Autosampler and Injection Issues:
-
Inconsistent Injection Volumes: The autosampler may be injecting different volumes for each sample.
-
Solution: Service and calibrate the autosampler. Check for air bubbles in the syringe.[10]
-
-
Sample Carryover: Residual sample from a previous injection can contaminate the current one.
-
Solution: Optimize the needle wash method in the autosampler.
-
-
-
Mass Spectrometer Instability:
-
Dirty Ion Source: Contamination in the ion source can lead to fluctuating ionization efficiency.
-
Solution: Clean the ion source components, such as the spray needle, according to the manufacturer's recommendations.[10]
-
-
Instrument Drift: The sensitivity of the mass spectrometer may change over the course of the analytical run.
-
Solution: Allow the instrument to stabilize before starting the run. A well-chosen IS should help correct for this.
-
-
Caption: Troubleshooting workflow for high internal standard variability.
Issue 2: Poor Calibration Curve Linearity
Symptom: Your calibration curve is not linear, or the correlation coefficient (r²) is below the acceptable range.
Possible Causes and Solutions:
-
Inappropriate Internal Standard Concentration:
-
IS Concentration Too Low or Too High: This can lead to non-linear responses, especially if there is crosstalk between the analyte and IS signals.[2]
-
Solution: The IS concentration is typically recommended to be in the range of the mid-point of the calibration curve.
-
-
-
Cross-Interference between Analyte and IS:
-
Isotopic Contribution: The analyte may have a naturally occurring isotope that corresponds to the mass of the IS, or the SIL-IS may contain a small amount of the unlabeled analyte.[11]
-
Solution: Select an IS with a sufficient mass difference (ideally >3 Da) from the analyte.[2] Check the purity of the IS.
-
-
-
Detector Saturation:
-
High Concentration Samples: At high concentrations, the detector response may become non-linear.
-
Solution: Extend the calibration curve range or dilute samples that are above the upper limit of quantitation.
-
-
Caption: Logical steps for troubleshooting poor calibration curve linearity.
Issue 3: Inaccurate Quantification Due to Differential Matrix Effects
Symptom: The accuracy of your quality control samples is poor, especially in different lots of matrix, suggesting the internal standard is not adequately compensating for matrix effects.
Possible Causes and Solutions:
-
Chromatographic Separation of Analyte and IS:
-
Different Susceptibility to Ionization Effects:
-
Structural Analogs: A structural analog may have different ionization properties than the analyte, making it more or less susceptible to matrix effects.
-
Solution: If possible, switch to a stable isotope-labeled internal standard. If not, a thorough validation of the analog's performance in different matrix lots is necessary.
-
-
Experimental Protocols
Protocol: Evaluating Internal Standard Performance
This protocol outlines a series of experiments to assess the suitability of a chosen internal standard.
-
Objective: To verify that the internal standard effectively compensates for variability in the analytical method.
-
Materials:
-
Analyte and internal standard reference materials.
-
Blank matrix (e.g., plasma, urine) from at least six different sources.
-
All necessary solvents and reagents for the analytical method.
-
-
Procedure:
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of the analyte and internal standard in an appropriate solvent.
-
Matrix Effect Evaluation:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and IS spiked into the mobile phase or reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and IS are added to the final extract.
-
Set 3 (Pre-Extraction Spike): Analyte and IS are spiked into the blank matrix before the extraction process.
-
-
Analyze all samples and compare the peak areas.
-
-
Data Analysis:
-
Calculate Matrix Factor (MF):
-
MF = (Peak area in Set 2) / (Peak area in Set 1)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculate Recovery (RE):
-
RE = (Peak area in Set 3) / (Peak area in Set 2)
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
A value close to 1 indicates that the IS is effectively tracking the matrix effect.[8]
-
-
-
-
Acceptance Criteria:
-
The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix lots should be less than 15%.
-
Table 2: Example Data for IS-Normalized Matrix Factor
| Matrix Lot | Analyte MF | IS MF | IS-Normalized MF |
| 1 | 0.75 | 0.78 | 0.96 |
| 2 | 0.82 | 0.85 | 0.96 |
| 3 | 0.68 | 0.70 | 0.97 |
| 4 | 0.91 | 0.93 | 0.98 |
| 5 | 0.79 | 0.81 | 0.98 |
| 6 | 0.85 | 0.88 | 0.97 |
| Mean | 0.97 | ||
| %CV | 0.9% |
In this example, the low %CV of the IS-normalized matrix factor indicates that the chosen internal standard performs well in compensating for matrix effects across different lots.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Internal Standards in LC-MS and LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
improving the precision of ADC quantification in complex matrices
Technical Support Center: Improving ADC Quantification Precision
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) bioanalysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to improve the precision of ADC quantification in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges in ADC quantification?
A1: Due to their complex structure, combining both large and small molecule characteristics, ADCs present unique analytical challenges.[1][2] Key issues include:
-
Heterogeneity: ADCs are often a heterogeneous mixture of molecules with varying drug-to-antibody ratios (DAR).[3][4] This heterogeneity can change in vivo due to biotransformation, impacting quantification.[][6]
-
Matrix Effects: Components in biological samples (e.g., plasma, serum) can interfere with the assay, causing ion suppression or enhancement in LC-MS or non-specific binding in ligand-binding assays (LBAs).[4][7]
-
Analyte Instability: The ADC, particularly the linker, may be unstable in the biological matrix, leading to premature release of the payload.[8] This can complicate the accurate measurement of the intact ADC and free payload.
-
Low Concentrations: The concentration of free payload can be very low (ng/mL range), requiring highly sensitive assays for accurate detection.[3]
-
Cross-reactivity: In LBAs, interference from endogenous antibodies or other matrix proteins can compromise accuracy and reproducibility.[1][9]
Q2: Which bioanalytical platforms are typically used for ADC quantification?
A2: The choice of platform depends on the specific analyte of interest (e.g., total antibody, conjugated ADC, free payload). The four most common platforms are:
-
Ligand-Binding Assays (LBAs): Often considered the gold standard for large molecule analysis due to high sensitivity and throughput. ELISA is a common LBA format used to quantify total antibody and intact ADC.[1][10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for both qualitative and quantitative analysis.[12][13] It is particularly useful for quantifying the small-molecule payload and for characterizing different ADC species.[3][14]
-
Hybrid LBA-LC-MS: This approach combines the selectivity of immunoaffinity capture from LBAs with the precise quantification of LC-MS.[1][4][15] It is highly versatile for measuring various ADC analytes.[9]
-
High-Resolution Mass Spectrometry (HRMS): Used for detailed characterization, such as determining DAR distribution and identifying biotransformation products.[15][16]
Q3: What is the Drug-to-Antibody Ratio (DAR) and why is it critical?
A3: The DAR represents the average number of drug molecules conjugated to a single antibody.[3][] It is a critical quality attribute because it directly influences the ADC's efficacy and safety profile.[4][15] An inconsistent or unstable DAR can lead to variability in potency and potential off-target toxicity.[4] Monitoring DAR throughout the development process and in in vivo studies is essential to understand the ADC's stability and pharmacokinetic (PK) behavior.[][17]
Troubleshooting Guides
Issue 1: High Variability and Poor Reproducibility in Ligand-Binding Assays (LBAs)
Q: My LBA results for total antibody quantification show high well-to-well variability and poor reproducibility between plates. What are the potential causes and solutions?
A: High variability in LBAs can stem from several factors related to reagents, protocol execution, and matrix effects.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Inconsistent Plate Coating | Ensure uniform coating by optimizing the concentration of the capture antibody and incubation time/temperature. Use high-quality ELISA plates with consistent binding capacity.[18][19] |
| Insufficient Blocking | Use effective blocking agents (e.g., BSA, casein) to minimize non-specific binding of the ADC or detection antibodies to the plate surface.[18] |
| Improper Washing | Inadequate washing can leave unbound reagents in the wells, leading to high background. Ensure complete removal of liquid at each wash step and use a sufficient volume of wash buffer. |
| Reagent Quality & Consistency | Use high-quality, well-characterized antibodies and reagents. Prepare reagents in large batches to minimize batch-to-batch variability.[18] Store reagents under recommended conditions to maintain stability. |
| Matrix Interferences | Endogenous proteins or anti-drug antibodies (ADAs) in the sample can interfere with binding.[1] Optimize the Minimum Required Dilution (MRD) to reduce matrix effects.[18] If ADAs are suspected, consider developing an ADA-tolerant assay.[20] |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use consistent technique, especially for serial dilutions and reagent addition. Automated liquid handlers can improve precision.[4] |
Issue 2: Poor Sensitivity for Free Payload Quantification by LC-MS/MS
Q: I am struggling to achieve the required lower limit of quantification (LLOQ) for the free cytotoxic payload in plasma using LC-MS/MS. What steps can I take to improve sensitivity?
A: Quantifying the free payload is often challenging due to its high potency and consequently low circulating concentrations.[3]
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Sample Extraction | The sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) must be optimized to maximize the recovery of the payload from the plasma proteins.[][9] |
| Matrix-Induced Ion Suppression | Co-eluting matrix components can suppress the ionization of the analyte.[7] To mitigate this, improve chromatographic separation to isolate the analyte from interfering compounds.[21] A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the best way to compensate for matrix effects.[8][21] |
| Suboptimal Mass Spectrometer Parameters | Optimize MS parameters, including ionization source settings (e.g., spray voltage, gas flows) and collision energy for fragmentation, to maximize the signal for the specific analyte.[22] |
| Analyte Instability | The payload may be unstable in the matrix or during sample processing. Investigate stability at different temperatures and consider adding stabilizers if necessary. Ensure sample handling is performed quickly and at low temperatures.[8] |
| Low Injection Volume | While simple dilution can reduce matrix effects, it also reduces the amount of analyte introduced into the system.[21] Consider concentrating the sample after extraction or using larger injection volumes if the system allows. |
Issue 3: Discrepancy Between Total Antibody and Conjugated ADC Concentrations
Q: The concentration of total antibody measured by one LBA is significantly different from the concentration of the conjugated ADC measured by another assay. Why is this happening?
A: This discrepancy often points to in vivo changes in the ADC, such as deconjugation of the payload.[6] It highlights the need for multiple, well-characterized assays to understand the complete PK profile.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| In Vivo Deconjugation | The linker may be unstable in circulation, leading to the release of the payload and an increase in unconjugated antibody. This is an expected outcome that needs to be quantified.[] |
| Assay Format Specificity | The "total antibody" assay may detect both conjugated and unconjugated antibodies, while the "conjugated ADC" assay is specific to the ADC (e.g., using an anti-payload capture antibody).[11][23] The difference between these results can provide an estimate of the unconjugated antibody concentration.[8] |
| Reagent Binding Interference | The conjugation of the payload could sterically hinder the binding of the capture or detection reagents in the total antibody assay, leading to an underestimation. Conversely, biotransformation near the payload could affect the binding in the conjugated ADC assay.[2] |
| DAR Heterogeneity | The reference standard used for the calibration curve may not accurately reflect the heterogeneous and dynamically changing mixture of ADC species present in the in vivo samples, especially at later time points.[6] |
Quantitative Data Summary
The performance of different bioanalytical methods is crucial for reliable ADC quantification. The table below summarizes typical performance characteristics for common ADC assays.
| Assay Type | Analyte | Typical LLOQ | Precision (%CV) | Accuracy (%Bias) | Key Challenges |
| LBA (ELISA) | Total Antibody | 1-10 ng/mL[9] | < 15% | ± 15% | Matrix effects, cross-reactivity, ADA interference.[1][10] |
| LBA (ELISA) | Conjugated ADC | 5-50 ng/mL | < 20% | ± 20% | Reagent specificity, impact of DAR on binding.[6] |
| LC-MS/MS | Free Payload | 0.05-1 ng/mL[3][17] | < 15% | ± 15% | Sensitivity, matrix effects (ion suppression), stability.[7] |
| Hybrid LBA-LC-MS | Conjugated Payload | 1-10 ng/mL | < 15% | ± 15% | Efficiency of immunocapture, recovery during digestion.[4] |
Experimental Protocols
Protocol 1: Generic ELISA for Total Antibody Quantification
This protocol outlines a standard sandwich ELISA for measuring the total antibody concentration (both conjugated and unconjugated) in a plasma sample.
Materials:
-
High-binding 96-well microtiter plates
-
Capture Antibody (e.g., anti-human IgG, Fc-specific)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
ADC Reference Standard and Quality Control (QC) samples
-
Detection Antibody (e.g., HRP-conjugated anti-human IgG)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.[24]
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.[24]
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[25]
-
Sample Incubation: Wash the plate 3 times. Prepare serial dilutions of the reference standard, QCs, and study samples. Add 100 µL of each to the appropriate wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate 4 times. Add 100 µL of the diluted HRP-conjugated detection antibody to each well and incubate for 1 hour at room temperature.
-
Substrate Reaction: Wash the plate 5 times. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.[19]
-
Stopping and Reading: Add 50 µL of Stop Solution to each well. Read the absorbance at 450 nm within 30 minutes.
-
Analysis: Use the standard curve to interpolate the concentrations of the unknown samples.
Protocol 2: Immunoaffinity Capture LC-MS/MS for Conjugated Payload
This hybrid method quantifies the amount of payload that is still attached to the antibody.
Materials:
-
Magnetic beads coated with an anti-human Fc antibody
-
Wash Buffers (e.g., PBS, high-salt buffer)
-
Elution Buffer (e.g., low pH glycine)
-
Neutralization Buffer (e.g., Tris-HCl)
-
Enzymatic or Chemical Cleavage Reagent (to release the payload from the linker, e.g., Papain for vc-linkers)[9]
-
Protein Precipitation Solution (e.g., Acetonitrile (B52724) with internal standard)
-
LC-MS/MS system
Procedure:
-
Immunocapture: Incubate plasma samples with anti-human Fc coated magnetic beads to capture all antibody species.[9]
-
Washing: Wash the beads sequentially with PBS and a high-salt buffer to remove non-specifically bound proteins.
-
Payload Release: Resuspend the beads in a buffer containing the cleavage reagent (e.g., papain) and incubate to release the payload from the captured ADC.[26]
-
Protein Precipitation: Add cold acetonitrile containing a stable isotope-labeled internal standard to the supernatant to precipitate the cleavage enzyme and other proteins.[]
-
Analysis: Centrifuge the sample and inject the supernatant into the LC-MS/MS system for quantification of the released payload.
-
Calculation: The concentration of the released payload corresponds to the amount of conjugated payload in the original sample.
Visualizations
References
- 1. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 6. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Analysis – Frequently Asked Questions - KCAS Bio [kcasbio.com]
- 8. e-b-f.eu [e-b-f.eu]
- 9. mdpi.com [mdpi.com]
- 10. Bioanalysis for PK for antibody drug conjugates using ligand binding assay-challenges and bioanalytical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
- 14. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. researchgate.net [researchgate.net]
- 18. swordbio.com [swordbio.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Development and Validation of an ADA-Tolerant Assay for Quantification of an Exatecan-Based ADC in Monkey Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ELISA Protocols | Antibodies.com [antibodies.com]
- 25. assaygenie.com [assaygenie.com]
- 26. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Optimization of Enzymatic Cleavage of Linkers in ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of enzymatic cleavage of linkers in Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide
This section addresses common issues encountered during the experimental process of optimizing enzymatic linker cleavage in ADCs.
| Problem | Possible Causes | Recommended Solutions |
| Incomplete or Slow Linker Cleavage | 1. Suboptimal enzyme concentration.2. Incorrect buffer pH or temperature.3. Enzyme inhibition.4. Steric hindrance around the cleavage site.[1] | 1. Titrate the enzyme concentration to determine the optimal level.2. Ensure the assay buffer pH is optimal for the specific enzyme (e.g., pH 4.5-6.2 for lysosomal enzymes like Cathepsin B).[2] Verify the incubation temperature (typically 37°C).[3]3. Check for and remove any potential enzyme inhibitors from the reaction mixture.4. If possible, redesign the linker to reduce steric hindrance near the enzymatic cleavage site. |
| Premature Linker Cleavage in Plasma | 1. Linker instability in the bloodstream.[][5]2. Presence of unintended cleaving enzymes in plasma (e.g., carboxylesterases in mouse plasma).[6]3. Off-target cleavage by other proteases. | 1. Redesign the linker for enhanced plasma stability. Common stable linkers include Val-Cit and GGFG.[7][]2. Evaluate linker stability in plasma from different species. For preclinical mouse studies, consider linkers with improved stability in mouse plasma.[1]3. Modify the linker sequence to be more specific to the target enzyme. |
| High Off-Target Toxicity | 1. Premature payload release in circulation.[5][9]2. Non-specific uptake of the ADC by healthy cells.[5]3. The bystander effect affecting healthy cells. | 1. Optimize the linker for higher stability in plasma.[][]2. Select an antibody with higher specificity to the target antigen.3. Consider using a non-cleavable linker if the bystander effect is a significant issue.[11] |
| Inconsistent Results Between Batches | 1. Variation in Drug-to-Antibody Ratio (DAR).[9]2. Inconsistent enzyme activity.3. Variability in experimental conditions. | 1. Ensure a consistent DAR across all ADC batches used in the experiments.2. Use a fresh, quality-controlled enzyme stock for each experiment.3. Standardize all experimental parameters, including buffer composition, pH, temperature, and incubation times. |
| Difficulty in Analyzing Cleavage Products | 1. Low concentration of released payload.2. Interference from plasma proteins.3. Inadequate analytical method. | 1. Optimize the reaction conditions to increase the yield of the released payload.2. Use affinity chromatography (e.g., Protein A or Protein G) to separate the ADC and its fragments from plasma proteins before analysis.[3]3. Employ sensitive analytical techniques like LC-MS/MS to quantify the released payload.[3] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the enzymatic cleavage of ADC linkers.
1. What are the most common enzymatically cleavable linkers and their target enzymes?
The most common enzymatically cleavable linkers are peptide-based.[7] These are designed to be cleaved by lysosomal proteases, which are abundant in tumor cells.[9][11]
| Linker Type | Common Sequence | Primary Cleaving Enzyme |
| Dipeptide Linker | Valine-Citrulline (Val-Cit) | Cathepsin B[7][][11] |
| Dipeptide Linker | Valine-Alanine (Val-Ala) | Cathepsin B[] |
| Tetrapeptide Linker | Gly-Gly-Phe-Gly (GGFG) | Cathepsin B, Cathepsin L[7] |
| Glucuronide Linker | β-glucuronide | β-glucuronidase[9][12] |
2. How do I set up a typical in vitro enzyme cleavage assay?
A typical in vitro enzyme cleavage assay, such as a Cathepsin B cleavage assay, involves incubating the ADC with the purified enzyme and monitoring the release of the payload over time.[3]
Experimental Protocol: Cathepsin B Cleavage Assay [3]
Objective: To determine the rate of payload release from an ADC in the presence of Cathepsin B.
Materials:
-
ADC with a protease-sensitive linker (e.g., Val-Cit)
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)
-
Quenching solution (e.g., 2% formic acid)
-
LC-MS/MS system
-
Incubator at 37°C
Procedure:
-
Prepare a reaction mixture containing the ADC (e.g., 1 µM) and Cathepsin B (e.g., 20 nM) in the assay buffer.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of the quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage rate.
3. What is the importance of a self-immolative spacer in some enzyme-cleavable linkers?
A self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), is often used in conjunction with an enzyme-cleavable sequence.[][12] After the enzyme cleaves the peptide sequence, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, which ensures the complete and unmodified release of the payload.[][12]
Caption: Mechanism of payload release with a self-immolative spacer.
4. How does pH affect enzymatic linker cleavage?
The pH of the environment plays a crucial role in the efficiency of enzymatic linker cleavage. Lysosomal enzymes, such as Cathepsin B, have optimal activity at an acidic pH (typically between 4.5 and 6.2), which is characteristic of the endosomal and lysosomal compartments of cells.[2][] At the physiological pH of blood (around 7.4), the activity of these enzymes is significantly lower, which helps to prevent premature cleavage of the linker in circulation.[2]
5. What is a plasma stability assay and why is it important?
A plasma stability assay is an in vitro experiment designed to evaluate the stability of an ADC in plasma.[3] It is a critical assay in ADC development because it helps to predict whether the linker will remain intact in the bloodstream, preventing the premature release of the cytotoxic payload that could lead to off-target toxicity and reduced efficacy.[][5]
Experimental Workflow: In Vitro Plasma Stability Assay
Caption: Workflow for an in vitro plasma stability assay.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 3. benchchem.com [benchchem.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. iphasebiosci.com [iphasebiosci.com]
- 9. biopharminternational.com [biopharminternational.com]
- 11. pharmiweb.com [pharmiweb.com]
- 12. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
mitigating aggregation issues in auristatin-conjugated antibodies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with auristatin-conjugated antibodies (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in auristatin-conjugated ADCs?
Aggregation of auristatin-conjugated ADCs is a multifaceted issue stemming from the inherent properties of the antibody, the hydrophobic nature of the auristatin payload and linker, and the manufacturing and storage conditions.[1][2] Key contributing factors include:
-
Physicochemical Properties of ADC Components:
-
Antibody: Certain monoclonal antibodies (mAbs) are inherently more prone to aggregation.[3] Regions within the mAb that are prone to aggregation can be found in the antigen-binding region.[1]
-
Payload and Linker Hydrophobicity: The conjugation of hydrophobic auristatin payloads and linkers to the antibody surface increases the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.[1][3][4]
-
Drug-to-Antibody Ratio (DAR): A higher DAR often leads to increased hydrophobicity and a greater propensity for aggregation.[1][5][6] High-drug-load species can particularly affect the physical stability of ADCs.[7]
-
-
Manufacturing and Formulation Conditions:
-
Conjugation Conditions: Stresses during the conjugation process, such as shear stress from mixing and thermal stress from elevated temperatures, can lead to antibody denaturation and subsequent aggregation.[1] The use of organic solvents to dissolve the hydrophobic payload-linker can also disrupt antibody stability.[1][3]
-
Buffer Conditions: Suboptimal buffer conditions, including unfavorable pH (especially near the isoelectric point of the antibody) and low or very high salt concentrations, can induce aggregation.[3][6][8]
-
High Protein Concentration: Manufacturing at high ADC concentrations increases the likelihood of intermolecular interactions and aggregation.[1]
-
-
Storage and Handling:
-
Environmental Stress: Exposure to thermal stress, repeated freeze-thaw cycles, and mechanical stress like shaking can denature the ADC and lead to aggregation.[1][6]
-
Light Exposure: Some auristatin payloads may be photosensitive, and light exposure can trigger degradation and subsequent aggregation.[1]
-
Q2: How does the hydrophobicity of the auristatin payload contribute to ADC aggregation?
The hydrophobic nature of many auristatin payloads, such as monomethyl auristatin E (MMAE), is a primary driver of ADC aggregation.[4] Increased hydrophobicity leads to a greater tendency for ADC molecules to associate with each other to minimize the energetically unfavorable interactions between the hydrophobic surfaces and the surrounding aqueous environment.[1][9] This self-association can lead to the formation of soluble and insoluble aggregates, which can negatively impact the ADC's efficacy, safety, and pharmacokinetic profile.[1][4] Strategies to mitigate this include using more hydrophilic auristatin derivatives or incorporating hydrophilic linkers.[9][10]
Q3: What is the impact of the Drug-to-Antibody Ratio (DAR) on aggregation?
The Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, is a critical quality attribute that significantly influences ADC stability.[6] Generally, a higher DAR, especially with hydrophobic payloads like auristatins, increases the propensity for aggregation.[1][11] This is because a higher number of conjugated hydrophobic molecules enhances the overall surface hydrophobicity of the ADC, promoting intermolecular interactions.[6][9] For instance, ADCs with a DAR of 8 using MMAE have shown a higher tendency to aggregate compared to those with a DAR of 2 or 4.[5] Finding the optimal balance between a high DAR for maximum efficacy and a lower DAR to minimize aggregation is a key challenge in ADC development.[1]
Q4: What are the consequences of ADC aggregation?
ADC aggregation can have several detrimental effects on the therapeutic product, including:
-
Reduced Efficacy: Aggregation can alter the structure of the ADC, potentially hindering its ability to bind to the target antigen on cancer cells.[12]
-
Altered Pharmacokinetics: Aggregates are often cleared more rapidly from circulation, leading to reduced exposure and diminished therapeutic effect.[4] Conversely, aggregation can also inhibit the body's specific clearance mechanisms, leading to accumulation in organs like the kidneys or liver.[1]
-
Increased Immunogenicity: The presence of aggregates can elicit an immune response in patients, leading to the formation of anti-drug antibodies (ADAs).[12] This can neutralize the therapeutic effect of the ADC and potentially cause adverse immune reactions.[1]
-
Safety Concerns and Off-Target Toxicity: Aggregates can activate immune cells through surface receptors like FcγR, leading to off-target toxicity.[1] The non-specific uptake of aggregates by healthy cells can also increase adverse side effects.[1]
-
Manufacturing and Stability Issues: Aggregation can lead to product loss during manufacturing due to precipitation and the need for additional purification steps.[1] It also reduces the shelf life of the final drug product.[1]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common aggregation issues observed during the development and handling of auristatin-conjugated ADCs.
Issue 1: Increased High Molecular Weight (HMW) Species Observed by SEC After Conjugation
-
Symptom: Size Exclusion Chromatography (SEC) analysis reveals a significant increase in peaks corresponding to dimers, trimers, and larger aggregates immediately following the conjugation reaction.
-
Potential Causes & Troubleshooting Strategies:
| Potential Cause | Troubleshooting / Mitigation Strategy |
| High Payload Hydrophobicity | - Utilize Hydrophilic Payloads: Consider switching to more hydrophilic auristatin derivatives, such as monomethyl auristatin β-D-glucuronide (MMAU), which have been shown to reduce aggregation even at high DARs.[5][13] - Incorporate Hydrophilic Linkers: Employ linkers containing hydrophilic moieties like polyethylene (B3416737) glycol (PEG), pyrophosphate diester groups, or negatively charged sulfonate groups to counteract the hydrophobicity of the payload.[1][10] |
| Unfavorable Conjugation Buffer | - Optimize pH: Ensure the conjugation pH is not close to the isoelectric point (pI) of the antibody, as this is the point of minimal solubility.[3][8] - Optimize Salt Concentration: Screen different salt concentrations (e.g., 100-200 mM NaCl) to find the optimal ionic strength that minimizes both electrostatic and hydrophobic interactions leading to aggregation.[6] |
| Presence of Organic Solvents | - Minimize Solvent Concentration: Use the minimum amount of organic solvent (e.g., DMSO) required to dissolve the payload-linker.[8][14] - Consider Solid-Phase Conjugation: Immobilize the antibody on a solid support, such as an affinity resin, during conjugation. This physically separates the antibody molecules, preventing them from aggregating as they become more hydrophobic.[3][15] |
| Thermal and Mechanical Stress | - Control Temperature: Perform the conjugation reaction at a controlled, lower temperature to minimize thermal stress on the antibody.[1] - Gentle Mixing: Use gentle mixing methods to avoid shear stress that can lead to denaturation.[1] |
Issue 2: Gradual Increase in ADC Aggregation During Storage
-
Symptom: A progressive increase in HMW species is observed over time during storage, as monitored by SEC or other analytical techniques.
-
Potential Causes & Troubleshooting Strategies:
| Potential Cause | Troubleshooting / Mitigation Strategy |
| Suboptimal Formulation Buffer | - Screen Formulation Buffers: Conduct a formulation screening study to evaluate different buffer systems (e.g., histidine, citrate), pH levels, and excipients (e.g., surfactants, sugars) to identify conditions that enhance long-term stability.[4] |
| Frequent Freeze-Thaw Cycles | - Aliquot Samples: Aliquot the ADC into single-use volumes to avoid repeated freezing and thawing, which can cause physical stress and denaturation.[4][6] |
| Inappropriate Storage Temperature | - Follow Recommended Storage Conditions: Store the ADC at the recommended temperature (e.g., 2-8°C or frozen) and avoid temperature fluctuations. |
| Light Exposure | - Protect from Light: If the auristatin payload is photosensitive, store the ADC in light-protected containers.[1] |
Key Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC-HPLC)
This protocol outlines the standard method for quantifying the percentage of monomer, dimer, and higher-order aggregates in an ADC sample.
-
Materials:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.
-
Size Exclusion Chromatography column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).[16]
-
Mobile Phase: A typical mobile phase is a phosphate-based buffer (e.g., 150 mM sodium phosphate, pH 7.0).
-
ADC sample.
-
-
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.[6]
-
Injection: Inject a defined volume (e.g., 10-20 µL) of the prepared sample onto the column.[6]
-
Detection: Monitor the eluent at a UV wavelength of 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.
-
Protocol 2: Stress Testing to Induce Aggregation
This protocol describes how to subject an ADC sample to various stress conditions to assess its aggregation propensity.
-
Materials:
-
ADC sample.
-
Incubator or water bath.
-
Light source for photostability testing (ICH Q1B compliant).
-
Reagents for chemical stress (e.g., 30% hydrogen peroxide).
-
-
Procedure:
-
Thermal Stress: Incubate ADC samples at elevated temperatures (e.g., 40°C or 50°C) for a defined period (e.g., 1-4 weeks).[6][17]
-
Freeze-Thaw Stress: Subject ADC samples to multiple cycles of freezing (e.g., -80°C) and thawing at room temperature.[6]
-
pH Stress: Adjust the pH of the ADC solution to acidic and basic conditions (e.g., pH 3.5 and pH 10.0) for a short period, followed by neutralization.[16]
-
Oxidative Stress: Add a low concentration of an oxidizing agent (e.g., 0.03% H₂O₂) and incubate at room temperature.[6]
-
Photostability: Expose the ADC sample to a controlled light source according to ICH Q1B guidelines.[6]
-
Analysis: Following each stress condition, analyze the samples using SEC-HPLC (as described in Protocol 1) and other relevant analytical techniques (e.g., Hydrophobic Interaction Chromatography, Dynamic Light Scattering) to quantify and characterize the aggregates formed. Compare the results to an unstressed control sample.
-
Visualizations
Caption: Key intrinsic and extrinsic factors contributing to ADC aggregation.
Caption: A workflow for troubleshooting and mitigating ADC aggregation.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. adcreview.com [adcreview.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 10. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
- 17. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Refinement of Sample Preparation for ADC Bioanalysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the sample preparation for the bioanalysis of Antibody-Drug Conjugates (ADCs). It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental workflows.
Troubleshooting Guide
This guide addresses specific problems that may arise during ADC sample preparation, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be optimal for the specific ADC and its metabolites.[1][2] Analyte degradation: The ADC, linker, or payload may be unstable under the pH, temperature, or enzymatic conditions of the sample preparation process.[1][3] Poor binding to affinity reagents: In immunoaffinity capture steps, the capture antibody or antigen may have low affinity or be sterically hindered. | Optimize extraction method: Test alternative methods such as solid-phase extraction (SPE) or supported liquid extraction (SLE) for better recovery of hydrophobic payloads.[1] Control for degradation: For acid-labile linkers, adjust the pH of solutions. Add protease inhibitors to prevent enzymatic cleavage of the linker or antibody.[3] Screen affinity reagents: Characterize capture reagents for purity, affinity, and specificity. Ensure that the drug-to-antibody ratio (DAR) does not negatively impact binding.[4][5] |
| High Variability in Results | Matrix effects: Endogenous components in the biological matrix (e.g., plasma, serum) can interfere with the analysis, causing ion suppression or enhancement in LC-MS assays.[4][6] Inconsistent sample handling: Variations in sample collection, storage, or freeze-thaw cycles can impact ADC stability and integrity. Reagent variability: Batch-to-batch differences in critical reagents like anti-idiotypic antibodies or capture beads can lead to inconsistent results.[4] | Mitigate matrix effects: Employ more rigorous cleanup steps like SPE or use a hybrid approach combining ligand-binding assays (LBA) with LC-MS/MS.[4][6] Consider phospholipid removal strategies.[2] Standardize sample handling: Establish and follow strict protocols for sample collection, processing, and storage to ensure consistency. Qualify reagent lots: Produce critical reagents in large batches and perform thorough characterization and validation to minimize variability.[4] |
| Poor Chromatographic Peak Shape (LC-MS) | Hydrophobicity of the ADC: The conjugation of a hydrophobic payload can lead to poor peak shape and recovery from reversed-phase columns.[7][8] Column fouling: Buildup of matrix components on the analytical column can degrade performance.[9] | Optimize chromatography: Use alternative column chemistries, such as diphenyl columns, which can improve the recovery of hydrophobic ADC subunits.[8] Improve sample cleanup: Implement more effective sample preparation techniques to remove interfering matrix components before injection.[2][9] |
| Discrepancies Between Different Assays (e.g., LBA vs. LC-MS) | Different analyte specificities: LBA and LC-MS assays may measure different ADC species. For example, an LBA might measure the total antibody, while an LC-MS assay quantifies the conjugated payload.[5][6] Impact of DAR on LBA: High drug-to-antibody ratios can sometimes interfere with the binding of reagents in LBA, affecting quantification.[5] | Understand assay outputs: Clearly define the analyte being measured by each assay and how it contributes to the overall pharmacokinetic profile.[10] A hybrid approach can often provide a more complete picture.[4] Evaluate DAR impact: Assess the recovery of different DAR species in your LBA to ensure the assay accurately quantifies the ADC mixture.[5] |
Frequently Asked Questions (FAQs)
General Sample Preparation
Q1: What are the primary analytes to consider in ADC bioanalysis?
A1: The bioanalysis of ADCs typically involves the quantification of four main analytes: the total antibody (both conjugated and unconjugated), the conjugated antibody or ADC, the unconjugated (free) payload, and the conjugated payload.[10] Characterizing the drug-to-antibody ratio (DAR) distribution is also crucial for understanding ADC stability and efficacy.[10]
Q2: What are the most common sample preparation techniques for ADC bioanalysis?
A2: Common techniques include:
-
Protein Precipitation (PPT): A simple method to remove the bulk of proteins, but it may be less effective at removing other matrix components.[2]
-
Liquid-Liquid Extraction (LLE): Often used for the extraction of hydrophobic small molecule payloads.[1][3]
-
Solid-Phase Extraction (SPE): Provides a more thorough cleanup than PPT and can be tailored to the specific properties of the analyte.[1][2]
-
Immunoaffinity Capture: Uses specific antibodies (e.g., anti-idiotypic antibodies) or antigens to isolate the ADC from the biological matrix. This is often followed by digestion and analysis by LC-MS/MS.[3][11]
Q3: How does the linker type (cleavable vs. non-cleavable) influence sample preparation?
A3: The linker chemistry is a critical factor in designing the sample preparation workflow, especially for measuring the conjugated payload.
-
Cleavable Linkers: These are designed to release the payload under specific conditions (e.g., acidic pH, presence of certain enzymes). The sample preparation can involve chemical or enzymatic cleavage to release the payload for quantification. For example, a dipeptide Val-Cit linker can be cleaved by cathepsin B.[3][12]
-
Non-Cleavable Linkers: For these ADCs, the payload remains attached to an amino acid after proteolytic degradation of the antibody. The analyte to be measured is therefore the payload-linker-amino acid complex.[12][13]
Assay-Specific Questions
Q4: For LC-MS analysis, what are the key challenges in sample preparation?
A4: The main challenges for LC-MS based methods include managing matrix effects, which can cause ion suppression, and ensuring the stability of the ADC during the extraction process.[3][4] The increased hydrophobicity of ADCs due to the payload can also lead to chromatographic issues.[7] For intact ADC or subunit analysis, preventing dissociation of the molecule under denaturing chromatographic conditions is important.[8]
Q5: What are the critical reagents for LBA and hybrid LBA/LC-MS assays?
A5: Critical reagents for these assays include:
-
Anti-idiotypic antibodies: Used for capturing and detecting the specific ADC.[4]
-
Anti-payload antibodies: Used to specifically measure the conjugated ADC.[4]
-
Reference standards: Well-characterized ADC materials with known DARs are essential for calibration and quality control.[4]
-
Internal standards: For LC-MS assays, stable isotope-labeled proteins or peptides can be used as internal standards.[4]
Q6: How can I minimize analyte degradation during sample preparation?
A6: To minimize degradation, it is important to understand the stability of your specific ADC. For ADCs with acid-labile linkers, maintain a neutral or slightly basic pH during extraction.[3] If the linker is susceptible to enzymatic cleavage, add appropriate protease inhibitors to the sample matrix.[3] Additionally, minimize the time samples spend at room temperature and limit freeze-thaw cycles.
Experimental Workflows and Protocols
General Workflow for ADC Bioanalysis Sample Preparation
The following diagram illustrates a general workflow for preparing samples for ADC bioanalysis, highlighting the different paths for various analytes of interest.
Caption: General ADC sample preparation workflows.
Troubleshooting Logic for Low Analyte Recovery
This diagram outlines a logical approach to troubleshooting issues of low analyte recovery during sample preparation.
Caption: Troubleshooting low analyte recovery.
Detailed Protocol: Immunoaffinity Capture of Total Antibody followed by Tryptic Digestion
This protocol outlines a typical procedure for the quantification of total antibody from a plasma sample using immunoaffinity capture and LC-MS/MS analysis of a surrogate peptide.
-
Reagent Preparation:
-
Prepare wash buffers (e.g., PBS with 0.05% Tween-20) and elution buffer (e.g., 0.1 M glycine, pH 2.5).
-
Prepare neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Prepare digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reconstitute trypsin to a working concentration (e.g., 1 mg/mL).
-
-
Immunoaffinity Capture:
-
Couple anti-idiotypic antibodies or Protein A/G to magnetic beads according to the manufacturer's protocol.
-
Add a known volume of plasma sample (e.g., 100 µL) and internal standard to the antibody-coupled beads.
-
Incubate for 1-2 hours at room temperature with gentle mixing to allow for binding.
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads three times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Neutralization:
-
Add elution buffer to the beads and incubate for 5-10 minutes to dissociate the antibody.
-
Collect the eluate and immediately neutralize it with the neutralization buffer.
-
-
Reduction, Alkylation, and Digestion:
-
Add a reducing agent (e.g., DTT) to the neutralized eluate and incubate at 60°C for 30 minutes.
-
Cool to room temperature and add an alkylating agent (e.g., iodoacetamide). Incubate in the dark for 30 minutes.
-
Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:20) and incubate overnight at 37°C.
-
-
Sample Cleanup and Analysis:
-
Stop the digestion by adding an acid (e.g., formic acid).
-
Clean up the peptide sample using solid-phase extraction (e.g., a C18 cartridge) to remove salts and other contaminants.
-
Elute the peptides and dry them down under vacuum.
-
Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.
-
Inject the sample onto the LC-MS/MS system and quantify the surrogate peptide against a calibration curve.
-
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. gcms.cz [gcms.cz]
- 3. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Analysis – Frequently Asked Questions - KCAS Bio [kcasbio.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive Bioanalysis of ADCs in DMPK Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Minimizing Isotopic Interference with Deuterated Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to isotopic interference when using deuterated internal standards in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of using deuterated standards?
A1: Isotopic interference, or crosstalk, occurs when the isotopic signature of the analyte (the compound of interest) overlaps with the signal of its deuterated internal standard (IS), or vice versa.[1] This can lead to inaccurate quantification in mass spectrometry assays. The primary causes are the natural abundance of heavier isotopes (like ¹³C) in the analyte and the potential presence of unlabeled analyte as an impurity in the deuterated standard.[1][2]
Q2: Why are deuterated standards considered a "gold standard" for internal standards in mass spectrometry?
A2: Deuterated standards are considered ideal internal standards because their physical and chemical properties are very similar to the unlabeled analyte.[3] This similarity ensures they behave almost identically during sample preparation, chromatography, and ionization, which helps to correct for variability in the analytical process.[3]
Q3: What are the critical factors to consider when selecting a deuterated internal standard?
A3: When selecting a deuterated internal standard, several factors are crucial:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize its contribution to the analyte's signal.[3]
-
Position of Deuterium (B1214612) Labels: Deuterium atoms should be placed in stable, non-exchangeable positions to prevent their loss during sample processing.[3][4] Avoid labeling on heteroatoms like -OH, -NH, and -SH.[3][5]
-
Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the standard is necessary to prevent isotopic crosstalk.[3][6]
-
Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects.[3][7]
Q4: What is the "isotope effect" and how can it impact my analysis?
A4: The deuterium isotope effect refers to the change in chemical and physical properties of a molecule when hydrogen is replaced by deuterium.[5] This can cause deuterated standards to have slightly different chromatographic retention times than their unlabeled counterparts, often eluting slightly earlier in reversed-phase chromatography.[5][8] This separation can lead to differential matrix effects, potentially affecting the accuracy of quantification.[5][7]
Q5: What are the consequences of unaddressed isotopic interference?
A5: If not properly addressed, isotopic interference can lead to inaccurate and unreliable quantitative results.[2] Specific consequences include:
-
Inaccurate quantification, leading to either underestimation or overestimation of the analyte concentration.[2]
-
Failed batch runs due to quality control (QC) samples falling outside acceptable limits.[2]
Troubleshooting Guides
Guide 1: How to Detect and Quantify Isotopic Interference
This guide provides a step-by-step experimental protocol to determine if you are experiencing isotopic interference between your analyte and its deuterated internal standard.
Objective: To assess the contribution of the analyte to the internal standard signal and vice versa.
Materials:
-
Analyte reference standard
-
Deuterated internal standard
-
Blank matrix (e.g., plasma, urine) free of the analyte
-
LC-MS/MS system
Experimental Protocol:
| Step | Procedure | Purpose |
| 1 | Prepare "Analyte to IS" Sample: Spike a high concentration of the analyte (e.g., at the Upper Limit of Quantification, ULOQ) into the blank matrix without adding the deuterated internal standard.[1][2] | To measure the contribution of the analyte's natural isotopic abundance to the internal standard's mass channel. |
| 2 | Prepare "IS to Analyte" Sample: Spike the working concentration of the deuterated internal standard into the blank matrix without adding the analyte.[1][2] | To measure the amount of unlabeled analyte present as an impurity in the internal standard. |
| 3 | Analyze Samples: Inject both prepared samples into the LC-MS/MS system and monitor the MRM transitions for both the analyte and the deuterated internal standard.[1] | To acquire the chromatographic data for analysis. |
| 4 | Data Analysis: In the chromatogram from the "Analyte to IS" sample, measure the peak area of any signal detected in the internal standard's MRM channel. In the "IS to Analyte" sample, measure the peak area of any signal in the analyte's MRM channel.[1] | To quantify the level of interference in both directions. |
Interpretation of Results:
| Observation | Implication |
| Significant signal in the IS channel of the "Analyte to IS" sample. | The natural isotopic abundance of the analyte is contributing to the IS signal. |
| Significant signal in the analyte channel of the "IS to Analyte" sample. | The deuterated internal standard contains unlabeled analyte as an impurity. |
Guide 2: Strategies to Mitigate Isotopic Interference
If significant interference is detected, the following strategies can be employed for mitigation.
Strategy 1: Chromatographic Optimization
Even a slight separation between the analyte and internal standard peaks can worsen isotopic interference.[1]
-
Action: Adjust the chromatographic gradient, mobile phase composition, or column chemistry to achieve complete co-elution of the analyte and the deuterated standard.[1][7]
Strategy 2: Selection of Alternative Fragment Ions
The degree of isotopic overlap can be dependent on the specific fragment ions (product ions) monitored in MS/MS.
-
Action: Investigate alternative product ions for both the analyte and the internal standard that may have a lower potential for isotopic contribution.[1] This will require re-optimization of collision energies.
Strategy 3: Increase Internal Standard Concentration
A higher concentration of the internal standard can reduce the relative impact of the analyte's isotopic contribution.[2]
-
Action: Increase the concentration of the deuterated internal standard. However, be cautious of potential detector saturation.[2]
Strategy 4: Mathematical Correction
If experimental mitigation is not fully successful, a mathematical correction can be applied to the data.[1][9]
-
Action: Use the data from the interference experiment in Guide 1 to calculate correction factors and apply them to the measured peak areas.[1] This can often be automated within the instrument's software.[10]
Strategy 5: Use an Alternative Internal Standard
If isotopic interference cannot be adequately resolved, consider using a different internal standard.
-
Action: Stable isotope standards labeled with ¹³C or ¹⁵N are excellent alternatives as they are not susceptible to chemical exchange and can provide a cleaner mass separation.[5][7][11]
Visualizations
Caption: Workflow for troubleshooting isotopic interference.
Caption: Critical factors for selecting a deuterated standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. bioszeparacio.hu [bioszeparacio.hu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Enhancing the Therapeutic Window of Auristatin-Based ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the development of auristatin-based antibody-drug conjugates (ADCs). The focus is on strategies to widen the therapeutic window by improving efficacy and reducing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the "therapeutic window" for an ADC, and why is it often narrow for auristatin-based ADCs?
A1: The therapeutic window refers to the dosage range of a drug that provides therapeutic benefits without causing unacceptable levels of toxicity. For auristatin-based ADCs, this window can be quite narrow.[1][2] The high potency of auristatin payloads like monomethyl auristatin E (MMAE) is a key advantage, but it also contributes to toxicity if the ADC is not sufficiently specific to tumor cells.[3] Major factors that can narrow the therapeutic window include off-target toxicity, rapid clearance of the ADC from circulation, and instability of the linker leading to premature payload release.[4][][6]
Q2: How does the hydrophobicity of auristatin payloads like MMAE impact ADC performance?
A2: The hydrophobic nature of payloads such as MMAE is a significant challenge in ADC development.[7] Increased hydrophobicity can lead to the aggregation of ADC molecules, which negatively affects their stability, pharmacokinetics, and efficacy, while also potentially increasing immunogenicity.[7][8] Aggregated ADCs are often cleared more rapidly from circulation, reducing their ability to reach the tumor.[6][7] This hydrophobicity can also contribute to off-target toxicities.[4][7]
Q3: What is the "bystander effect," and how can it be modulated?
A3: The bystander effect is the ability of a cytotoxic payload, once released from an ADC and internalized by a target cancer cell, to diffuse to and kill neighboring cancer cells that may not express the target antigen.[3] This can be advantageous for treating heterogeneous tumors.[3][9] The bystander effect can be modulated through payload modification. For example, some hydrophilic auristatin derivatives can restore bystander efficacy after internalization and cleavage.[1][2][10]
Troubleshooting Guides
Issue 1: ADC Aggregation During or After Conjugation
Symptoms:
-
Visible precipitation or turbidity in the ADC solution.[7]
-
An increase in high molecular weight species as observed by Size Exclusion Chromatography (SEC).
Potential Causes and Mitigation Strategies:
| Potential Cause | Troubleshooting/Mitigation Strategy | Rationale |
| High Payload Hydrophobicity | Switch to a more hydrophilic auristatin derivative: Consider using payloads like MMAU (a β-D-glucuronide derivative of MMAE) instead of MMAE.[2][8] Novel hydrophilic auristatins have been shown to enable the synthesis of high-DAR ADCs that are resistant to aggregation.[11] | Increasing the hydrophilicity of the payload reduces the tendency for intermolecular hydrophobic interactions that lead to aggregation.[1][2][10] |
| Incorporate hydrophilic linkers: Use linkers containing polyethylene (B3416737) glycol (PEG) spacers.[8][12] | Hydrophilic linkers can "mask" the hydrophobicity of the payload, improving the overall solubility and stability of the ADC.[2] | |
| Unfavorable Buffer Conditions | Optimize pH: Avoid conjugating at a pH close to the antibody's isoelectric point.[8] | An antibody's solubility is at its minimum at its isoelectric point, increasing the risk of aggregation. |
| Optimize Salt Concentration: Screen different salt concentrations to find the optimal formulation for your specific ADC.[8] | Both excessively low and high salt concentrations can promote protein aggregation.[8] |
Issue 2: High Off-Target Toxicity in Preclinical Models
Symptoms:
-
Significant weight loss or other signs of morbidity in animal models at doses required for efficacy.
-
Toxicity observed in non-tumor bearing organs. Common toxicities for auristatin-based ADCs include neutropenia, peripheral neuropathy, and anemia.[4][7][13]
Potential Causes and Mitigation Strategies:
| Potential Cause | Troubleshooting/Mitigation Strategy | Rationale |
| Premature Payload Release | Utilize a more stable linker technology: Employ linkers with self-stabilizing maleimides or explore different linker chemistries.[4][8] | Linker instability leads to the premature release of the potent payload into systemic circulation, causing damage to healthy tissues.[][13] |
| High Drug-to-Antibody Ratio (DAR) with Hydrophobic Payload | Empirically determine the optimal DAR: While a higher DAR can increase potency, a lower DAR (e.g., 4) may offer a better therapeutic index than a DAR of 8 due to a better balance of potency and pharmacokinetics.[6][8] | High DAR ADCs with hydrophobic payloads often exhibit accelerated plasma clearance, reducing tumor exposure and increasing off-target effects.[2][3][8] |
| Use hydrophilic payloads or linkers: As mentioned in Issue 1, increasing the hydrophilicity of the ADC can improve its pharmacokinetic profile and reduce off-target uptake.[1][2][12] | Improved pharmacokinetics means the ADC circulates longer, allowing for more targeted delivery to the tumor and less accumulation in healthy tissues. | |
| On-Target, Off-Tumor Toxicity | Modulate antibody affinity: In some cases, reducing the binding affinity of the monoclonal antibody to its target can improve the therapeutic index. | For targets expressed on healthy tissues, a lower affinity may reduce uptake in those tissues while still allowing for sufficient accumulation in the tumor. |
| Non-Specific Uptake | Glycoengineering of the antibody: Modify the glycan profile of the antibody to reduce uptake by receptors on healthy cells, such as the mannose receptor. | Certain glycan structures can lead to off-target uptake of the ADC by immune cells and other non-target cells.[14] |
Experimental Protocols
Protocol 1: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for determining the average drug-to-antibody ratio (DAR) of an ADC.
Instrumentation:
-
HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[7]
Procedure:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 10-20 µg of the ADC sample.
-
Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.[7]
-
Monitor the absorbance at 280 nm.
Data Analysis:
-
The different DAR species will elute based on their hydrophobicity, with the unconjugated antibody (DAR 0) eluting first, followed by the progressively higher DAR species (DAR 2, 4, 6, 8).
-
Integrate the peak areas for each DAR species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Peak Area of all species)
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method for assessing the potency of an ADC on cancer cell lines.
Materials:
-
Target-positive and target-negative cancer cell lines.
-
Cell culture medium and supplements.
-
96-well plates.
-
ADC samples at various concentrations.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS).
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include an untreated control.
-
Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
Assess cell viability: a. Add a cell viability reagent (e.g., CellTiter-Glo®, MTS). b. Incubate according to the manufacturer's instructions. c. Measure the signal (luminescence or absorbance) using a plate reader.[7]
Data Analysis:
-
Normalize the data to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression analysis.[7]
Visualizations
Caption: Mechanism of action of an auristatin-based ADC.
Caption: Troubleshooting workflow for a narrow therapeutic window.
Caption: Logical relationship for DAR and payload optimization.
References
- 1. adcreview.com [adcreview.com]
- 2. mdpi.com [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. aacrjournals.org [aacrjournals.org]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 12. aacrjournals.org [aacrjournals.org]
- 13. oncnursingnews.com [oncnursingnews.com]
- 14. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Process Improvements for the Synthesis of Auristatin Payloads
Welcome to the technical support center for the synthesis of auristatin payloads. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these potent cytotoxic agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis strategies for auristatin payloads like Monomethyl Auristatin E (MMAE)?
A1: The synthesis of MMAE and other auristatin analogues is primarily approached through two strategies: linear synthesis and convergent synthesis.[1]
-
Linear Synthesis: This approach, typically performed via Solid-Phase Peptide Synthesis (SPPS), involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.[1] While methodical, the overall yield can decrease with each successive coupling step, especially for longer sequences.[1]
-
Convergent Synthesis: This strategy involves the independent synthesis of key peptide fragments (e.g., a tripeptide and a dipeptide for MMAE), which are then coupled together in the final steps.[1] This method is often preferred for larger-scale production due to potentially higher overall yields and the ability to purify intermediates.[1]
Q2: My auristatin synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?
A2: Low yields in auristatin synthesis can stem from several factors, primarily incomplete coupling reactions and aggregation of the peptide chain.
-
Incomplete Coupling: The sterically hindered nature of some of the non-proteinogenic amino acids in auristatins can make peptide bond formation challenging.
-
Troubleshooting:
-
Optimize Coupling Reagents: Employ highly efficient coupling reagents such as HATU, HCTU, or DIC/Oxyma. The choice of reagent can significantly impact coupling efficiency.
-
Increase Reagent Excess: Use a higher excess of the protected amino acid and coupling reagents (typically 3-5 equivalents).
-
Extend Reaction Time: Monitor the reaction using a Kaiser test or LC-MS analysis and extend the coupling time if necessary.
-
Elevate Temperature: Increasing the reaction temperature (e.g., to 35-50°C) can enhance coupling efficiency, but must be done cautiously to avoid side reactions like epimerization.[2][3]
-
-
-
Peptide Aggregation: The hydrophobic nature of the auristatin sequence can lead to the aggregation of peptide chains on the solid support, blocking reactive sites.[4][5]
-
Troubleshooting:
-
Use Chaotropic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO) can be used to disrupt aggregation and improve reaction efficiency.[6]
-
Incorporate Pseudoprolines: The introduction of pseudoproline dipeptides can disrupt the secondary structures that lead to aggregation.[7]
-
-
Q3: I am observing significant impurities in my crude auristatin product. What are the likely side reactions?
A3: Several side reactions can occur during auristatin synthesis, leading to impurities.
-
Epimerization: The chiral centers of the amino acids can be susceptible to racemization, especially during the activation step in the presence of a base at elevated temperatures.[8][9] This is particularly a concern for residues like cysteine if present in analogues.[8]
-
Troubleshooting:
-
Use a less hindered base or a lower concentration of the base.
-
Keep coupling reaction temperatures as low as feasible while still achieving efficient coupling.
-
Carbodiimide-based coupling with additives like OxymaPure at elevated temperatures has been shown to minimize epimerization compared to onium salt activation.[8]
-
-
-
Deletion Sequences: Incomplete coupling reactions can lead to peptides missing one or more amino acid residues.
-
Troubleshooting: This is addressed by optimizing coupling efficiency as described for low yield issues.
-
-
Side-Chain Reactions: Inadequate protection of reactive amino acid side chains can lead to unwanted modifications.
Q4: What are the best practices for purifying crude auristatin payloads?
A4: The standard and most effective method for purifying auristatin payloads is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[12]
-
Stationary Phase: A C18-modified silica (B1680970) column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%) is used to elute the peptide.[12]
-
Detection: UV detection at 210-220 nm is used to monitor the elution of the peptide.[12]
-
Post-Purification: Fractions containing the pure product are pooled, and the solvent is removed by lyophilization.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action | Verification Method |
| Low Crude Yield | Incomplete coupling reaction. | - Use a more efficient coupling reagent (e.g., HATU, HCTU).- Increase excess of amino acid and coupling reagent.- Extend coupling time.- Increase coupling temperature cautiously (e.g., to 35-50°C).[2][3] | Kaiser test for free amines on resin; LC-MS analysis of a small cleavage sample to check for starting material. |
| Peptide aggregation on resin. | - Use DMSO as a solvent for coupling and deprotection steps.[6]- Incorporate pseudoproline dipeptides in the sequence.[7] | Swelling test of the peptidyl-resin; difficult sequences can show decreased swelling.[4] | |
| Multiple Peaks in HPLC of Crude Product | Deletion sequences from incomplete coupling. | - See recommendations for "Low Crude Yield" to improve coupling efficiency. | LC-MS analysis to identify masses corresponding to missing amino acid residues. |
| Epimerization/Racemization. | - Avoid excessive use of base (e.g., DIEA).- Use a more hindered base like 2,4,6-collidine.- Keep coupling temperatures low or use carbodiimide/Oxyma chemistry for high-temperature couplings.[8] | Chiral chromatography or comparison with an authentic standard if available. Mass spectrometry will not differentiate epimers. | |
| Incomplete deprotection of side chains. | - Ensure appropriate cleavage cocktail and sufficient cleavage time (e.g., TFA with scavengers for 2-4 hours).[1] | LC-MS analysis to identify masses corresponding to remaining protecting groups. | |
| Poor Solubility of Purified Payload | Inherent hydrophobicity of the auristatin molecule. | - Lyophilize from a solution containing a solubilizing agent like tert-butanol.- For subsequent conjugation, dissolve in an organic solvent like DMSO. | Visual inspection; difficulty in preparing solutions for conjugation or analysis. |
| Difficulty in Purifying mc-vc-PAB-MMAE | Presence of unreacted MMAE or linker, and other byproducts. | - Optimize the coupling reaction stoichiometry to minimize excess reagents.- Employ a multi-step purification process, potentially involving both normal-phase and reversed-phase chromatography. | Analytical HPLC and LC-MS to identify and quantify impurities.[13] |
Data Presentation
Comparison of Synthesis Strategies for Auristatin Payloads
Note: Direct, side-by-side comparative yield data for different auristatin synthesis strategies under identical conditions is not extensively available in public literature. The following table represents a qualitative and generalized comparison based on established principles of peptide chemistry.
| Parameter | Linear Synthesis (SPPS) | Convergent Synthesis | References |
| Overall Yield | Generally lower, especially for longer sequences, due to cumulative losses at each step. | Generally higher, as intermediates can be purified and driven to completion in solution phase. | [1] |
| Purity of Crude Product | Can be lower due to accumulation of deletion and other side products. | Can be higher as intermediates are purified before the final coupling. | [1] |
| Scalability | More suitable for small-scale and research quantities. | More amenable to large-scale GMP manufacturing. | [1] |
| Process Complexity | Simpler, repetitive process that is easily automated. | More complex due to the need for multiple independent syntheses and solution-phase couplings. | [1] |
Impact of Coupling Reagents on Peptide Synthesis
The following data is illustrative of the general performance of different classes of coupling reagents in peptide synthesis. The actual yields and purity for auristatin synthesis will be sequence and condition-dependent.
| Coupling Reagent Class | Example Reagents | Relative Reactivity | Racemization Risk | Key Advantages | References |
| Aminium/Uronium Salts | HBTU, HCTU, HATU | High to Very High | Low to Moderate | Fast reaction times, high efficiency. HATU is particularly effective for hindered couplings. | |
| Phosphonium Salts | PyBOP, PyAOP | High | Low | High efficiency, does not cause guanidinylation of arginine side chains. | |
| Carbodiimides + Additives | DIC + OxymaPure | High | Low | Lower cost, byproducts are soluble. Oxyma-based reagents are not explosive. |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) for an Auristatin Fragment (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the appropriate pre-loaded resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1 hour in a reaction vessel.[14]
-
Fmoc-Deprotection: Treat the resin with a 20% (v/v) solution of piperidine (B6355638) in DMF for 5-10 minutes. Drain and repeat the treatment for another 5-10 minutes.[14]
-
Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and finally DMF (3 times).[14]
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (5 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 4.9 equivalents), and an additive if required (e.g., HOAt, 5 equivalents) in DMF.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIEA) (10 equivalents) to the amino acid solution to begin activation.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2 through 6 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.[1]
-
Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.[1]
Protocol 2: Purification of Crude MMAE by RP-HPLC
-
Sample Preparation: Dissolve the crude, dried MMAE in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water, or DMSO. Filter the sample through a 0.45 µm filter.[15]
-
Column and Buffers:
-
Equilibration: Equilibrate the column with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection and Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 40 minutes) at an appropriate flow rate for the column size.
-
Fraction Collection: Collect fractions based on the UV chromatogram (monitoring at ~220 nm).
-
Analysis: Analyze the collected fractions using analytical RP-HPLC and LC-MS to identify those containing the pure desired product.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the purified MMAE as a fluffy white solid.
Visualizations
Caption: General workflow for the linear synthesis of auristatin payloads via SPPS.
Caption: Logical workflow for troubleshooting low yields in auristatin synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. csbio.com [csbio.com]
- 3. researchgate.net [researchgate.net]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 8. US10308677B2 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. peptide.com [peptide.com]
- 11. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Quantitative Analysis Methods for Antibody-Drug Conjugates
The development and validation of robust quantitative analytical methods are paramount for the successful clinical application of Antibody-Drug Conjugates (ADCs). The inherent complexity of these biotherapeutics, which combine a monoclonal antibody (mAb) with a potent small-molecule payload via a chemical linker, presents unique bioanalytical challenges. This guide provides a comparative overview of key quantitative methods used in ADC analysis, complete with experimental protocols and performance data to aid researchers, scientists, and drug development professionals in selecting the most appropriate techniques for their needs.
Core Quantitative Bioanalytical Assays for ADCs
The pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of an ADC requires a suite of assays to understand the behavior of its different components in biological matrices. The three key bioanalytical assays are for the quantification of:
-
Total Antibody: Measures all antibody species, regardless of whether they are conjugated to a drug payload. This is crucial for understanding the overall stability and pharmacokinetic behavior of the antibody component.[1][2]
-
Conjugated ADC: Quantifies the antibody molecules that are still attached to the cytotoxic payload. This measurement is essential for assessing the exposure to the therapeutically active species.[1][3]
-
Free Payload: Measures the amount of the cytotoxic drug that has been released from the antibody. Monitoring free drug levels is critical for evaluating the safety and potential off-target toxicity of the ADC.[1][4]
Comparison of Key Quantitative Analysis Methods
Several analytical platforms are employed for the quantitative analysis of ADCs, each with its own set of advantages and limitations. The most prominent methods include Ligand-Binding Assays (LBAs) like ELISA, Liquid Chromatography-Mass Spectrometry (LC-MS), and Hydrophobic Interaction Chromatography (HIC).
| Method | Primary Application(s) | Strengths | Limitations |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Total antibody, Conjugated ADC, Free payload and catabolites | High sensitivity and throughput, cost-effective, well-established for large molecules.[5][6][7] | Can suffer from poor reproducibility, limited dynamic range, and cross-reactivity.[8] Development of specific and efficient capture antibodies can be time-consuming.[9] |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Total antibody, Conjugated ADC, Free payload, Drug-to-Antibody Ratio (DAR), Metabolite identification | High selectivity, wide dynamic range, high reproducibility, ability to multiplex.[8] Shorter development cycle compared to ELISA.[10] | Can lack sensitivity for protein therapeutics without enrichment steps.[8] |
| HIC (Hydrophobic Interaction Chromatography) | Drug-to-Antibody Ratio (DAR) determination, Analysis of ADC heterogeneity | Allows for analysis under mild, non-denaturing conditions, preserving the native structure.[11][12] Well-suited for monitoring changes in hydrophobicity due to drug conjugation.[12][13] | Typically incompatible with direct MS analysis due to high salt concentrations.[13] May not separate positional isomers of ADCs with the same DAR.[13] |
| Hybrid LBA-LC-MS | Total antibody, Conjugated ADC | Combines the high specificity of ligand-binding with the quantitative accuracy and multiplexing capabilities of LC-MS.[6][8][9] | More complex workflow requiring expertise in both technologies. |
Experimental Workflows and Protocols
To provide a practical understanding of these methods, the following sections detail the experimental workflows and representative protocols for the key quantitative assays.
Total Antibody Quantification Workflow
The workflow for quantifying the total antibody concentration in a sample typically involves capturing all antibody species and then detecting them.
Caption: Workflow for Total Antibody Quantification.
Experimental Protocol: Total Antibody ELISA
-
Coating: Coat a 96-well plate with a capture antibody (e.g., anti-human IgG Fc) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add standards, controls, and unknown samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a detection antibody (e.g., HRP-conjugated anti-human IgG) and incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
-
Quantification: Calculate the concentration of the total antibody in the samples based on the standard curve.
Drug-to-Antibody Ratio (DAR) Analysis Workflow
Determining the DAR is a critical quality attribute for ADCs. HIC is a reference technique for this analysis.[12][14]
References
- 1. sciex.com [sciex.com]
- 2. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. agilent.com [agilent.com]
A Comparative Guide to Deuterated and Non-Deuterated Standards in Pharmacokinetic Assays
For researchers, scientists, and drug development professionals, the accuracy and reliability of pharmacokinetic (PK) data are fundamental to making critical decisions. The choice of an internal standard (IS) in bioanalytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a critical factor in achieving robust and reproducible results. This guide provides an objective comparison of deuterated and non-deuterated (analogue) internal standards, supported by experimental data and protocols, to aid in the selection of the most appropriate standard for your pharmacokinetic assays.
The Role of Internal Standards in Pharmacokinetic Assays
Internal standards are essential in quantitative bioanalysis to correct for variability during sample processing and analysis.[1] An ideal IS should mimic the physicochemical properties of the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization in the mass spectrometer.[2] This mimicry allows for the normalization of the analyte's response to that of the IS, thereby compensating for potential errors and leading to more accurate and precise quantification.[3]
Quantitative Performance Comparison
The primary advantage of using a deuterated internal standard lies in its structural identity to the analyte, with the only difference being the substitution of hydrogen atoms with deuterium (B1214612).[3] This subtle mass difference allows for differentiation by the mass spectrometer while ensuring that the chromatographic behavior and susceptibility to matrix effects are nearly identical to the analyte.[4] Non-deuterated, or analogue, standards are structurally similar but not identical, which can lead to differences in physicochemical properties and, consequently, less effective compensation for analytical variability.[2]
The following tables summarize the key performance differences between deuterated and non-deuterated internal standards based on established analytical validation parameters.
Table 1: General Performance Characteristics
| Parameter | Deuterated Internal Standard (D-IS) | Non-Deuterated (Analogue) Internal Standard | Rationale |
| Chemical Similarity | Chemically identical to the analyte | Structurally similar but not identical | D-IS has nearly identical physicochemical properties to the analyte.[3] |
| Chromatographic Behavior | Generally co-elutes with the analyte | Different retention time | Co-elution ensures both analyte and IS experience the same matrix effects at the same time.[5][6] |
| Matrix Effect Compensation | Excellent | Variable and often incomplete | D-IS experiences the same degree of ion suppression or enhancement as the analyte.[4][5] |
| Extraction Recovery | Highly similar to the analyte | Can differ significantly | Near-identical properties ensure the D-IS tracks the analyte's recovery closely.[6] |
| Cost and Availability | Generally higher cost and may require custom synthesis | Generally lower cost and more readily available | The synthesis of deuterated compounds can be more complex and expensive.[2][7] |
| Potential for Crosstalk | Possible if mass difference is insufficient (typically ≥ 3 amu) | Low | Sufficient mass difference is needed to prevent interference between the analyte and D-IS.[6] |
Table 2: Impact on Assay Performance Metrics
| Performance Metric | Deuterated Internal Standard | Non-Deuterated (Analogue) Internal Standard | Improvement with D-IS |
| Inter-patient Assay Imprecision (CV%) for Sirolimus | 2.7% - 5.7% | 7.6% - 9.7% | Significant reduction in variability[3] |
| Precision Improvement for an Anticancer Agent | Standard Deviation: 7.6% (n=340) | Standard Deviation: 8.6% (n=284) | Statistically significant improvement in precision (p=0.02)[8] |
| Accuracy (% Bias) for an Anticancer Agent | Mean Bias: 100.3% | Mean Bias: 96.8% | Closer to 100%, indicating better accuracy[8] |
Experimental Protocols
A robust bioanalytical method validation is crucial to ensure the reliability of pharmacokinetic data. The following is a generalized protocol for the validation of an LC-MS/MS method for the quantification of a drug in human plasma using an internal standard.
Protocol 1: Bioanalytical Method Validation
Objective: To validate a bioanalytical method for the accurate and precise quantification of an analyte in a biological matrix, in accordance with regulatory guidelines.[9][10][11]
1. Materials and Reagents:
-
Analytically pure reference standards of the drug (analyte) and the chosen internal standard (deuterated or non-deuterated).
-
Blank human plasma from at least six different sources.
-
HPLC-grade organic solvents (e.g., methanol, acetonitrile) and water.
-
Reagents for mobile phase modification (e.g., formic acid, ammonium (B1175870) acetate).
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte and the internal standard in a suitable organic solvent (e.g., 1 mg/mL in methanol).
-
Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of the internal standard at a concentration that provides an adequate response in the mass spectrometer.
3. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Spike blank human plasma with the analyte working solutions to prepare calibration standards at a minimum of six concentration levels, including the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).[12]
-
Prepare QC samples in blank plasma at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.[10]
4. Sample Preparation (Example: Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add the internal standard working solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Develop a chromatographic method that provides adequate separation of the analyte from endogenous matrix components.
-
Optimize the mass spectrometer parameters for the detection of the analyte and the internal standard.
-
Analyze the processed samples using the developed LC-MS/MS method.
6. Data Analysis and Acceptance Criteria:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for LLOQ).[10]
-
For QC samples, the accuracy should be within ±15% of the nominal concentrations, and the precision (CV%) should not exceed 15%.[11]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of how internal standards correct for analytical variability.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods for pharmacokinetic studies. While non-deuterated (analogue) standards can be used, the data overwhelmingly support the superiority of deuterated internal standards. Their near-identical physicochemical properties to the analyte allow for more effective compensation for matrix effects and other sources of analytical variability, resulting in improved accuracy and precision.[3][13]
Despite their higher cost, the use of deuterated internal standards is considered the gold standard and is recommended by regulatory agencies to ensure the generation of high-quality data essential for informed decision-making in drug development.[5][9] However, it is crucial to be aware of potential pitfalls, such as the presence of unlabeled analyte as an impurity in the deuterated standard and the stability of the deuterium label. Thorough method validation is always necessary to ensure the suitability of the chosen internal standard for its intended purpose.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. pmda.go.jp [pmda.go.jp]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. crimsonpublishers.com [crimsonpublishers.com]
A Comparative Guide to Aminobenzenesulfonic Auristatin E and MMAE for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the most potent and widely utilized payloads are the auristatin derivatives, synthetic analogs of the marine natural product dolastatin 10. This guide provides an objective comparison of two key auristatin-based payloads: aminobenzenesulfonic auristatin E and monomethyl auristatin E (MMAE).
This comparison will delve into their mechanisms of action, present available experimental data on their performance, and provide detailed methodologies for key comparative experiments. Due to the limited publicly available data on aminobenzenesulfonic auristatin E as a specific conjugate, this guide will utilize data for its core cytotoxic component, Auristatin E, as a surrogate for comparative analysis against the well-characterized MMAE.
Introduction to the Payloads
Monomethyl Auristatin E (MMAE) is a synthetic, highly potent antimitotic agent.[1][2] It is a derivative of auristatin E where the N-terminus has a single methyl substituent.[2] MMAE's high cytotoxicity prevents its use as a standalone chemotherapeutic agent; however, its potency is harnessed in ADCs, where it is linked to a monoclonal antibody that directs it to cancer cells.[2] Several FDA-approved ADCs utilize MMAE, highlighting its clinical significance.[3]
Aminobenzenesulfonic Auristatin E is a drug-linker conjugate that incorporates the cytotoxic payload Auristatin E . Auristatin E is also a potent inhibitor of tubulin polymerization. The aminobenzenesulfonic acid component serves as a linker to attach the auristatin to the antibody. The properties of this specific linker may influence the overall characteristics of the resulting ADC, such as its stability and pharmacokinetic profile.
Mechanism of Action
Both MMAE and Auristatin E share a common mechanism of action, functioning as potent tubulin inhibitors.[1] They disrupt microtubule dynamics within cancer cells, leading to cell cycle arrest and apoptosis.
The general mechanism of action for an ADC carrying either payload is as follows:
-
Target Binding: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis.
-
Lysosomal Trafficking: The complex is trafficked to the lysosome.
-
Payload Release: Within the lysosome, the linker connecting the antibody to the payload is cleaved by lysosomal enzymes (e.g., cathepsins).
-
Tubulin Inhibition: The released payload (MMAE or Auristatin E) enters the cytoplasm and binds to tubulin, inhibiting its polymerization into microtubules.
-
Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to G2/M phase cell cycle arrest and ultimately triggers programmed cell death (apoptosis).
Comparative Performance Data
This section summarizes available quantitative data to compare the performance of Auristatin E and MMAE in the context of ADC development.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Auristatin E IC50 (nM) | MMAE IC50 (nM) | Reference |
| SKBR3 (Breast Cancer) | - | 3.27 ± 0.42 | [4] |
| HEK293 (Kidney) | - | 4.24 ± 0.37 | [4] |
| BxPC-3 (Pancreatic) | - | 0.97 ± 0.10 | [5] |
| PSN-1 (Pancreatic) | - | 0.99 ± 0.09 | [5] |
| Capan-1 (Pancreatic) | - | 1.10 ± 0.44 | [5] |
| Panc-1 (Pancreatic) | - | 1.16 ± 0.49 | [5] |
| MDA-MB-468 (Breast Cancer) | - | ~1 (estimated) | [6] |
| MDA-MB-453 (Breast Cancer) | - | >1 (estimated) | [6] |
Table 2: In Vivo Efficacy
| ADC Payload | Tumor Model | Dosing | Outcome | Reference |
| MMAE | MCF7 Breast Cancer Xenograft | 5 mg/kg, q4d x 6 | Tumor regression | [11] |
| MMAE | HCT116 Colorectal Cancer Xenograft | - | Delayed tumor re-growth | [4] |
| MMAE | HEY Ovarian Cancer Xenograft | - | Almost complete tumor growth blockage | [4] |
| MMAE | Ramos & Daudi B-cell Lymphoma Xenografts | - | Potent therapeutic efficacy | [12] |
| Auristatin E | C4-2 Prostate Cancer Xenograft | - | Significantly improved median survival, 40% cured | [13] |
Note: This table provides examples of the in vivo efficacy of ADCs utilizing MMAE and Auristatin E. Direct head-to-head in vivo comparative studies are not widely published.
Table 3: Pharmacokinetic Parameters
| Parameter | MMAE | Auristatin E | Reference |
| Systemic Clearance (CL) | Rapid (60 mL/h in mice for free MMAE) | Data not readily available | [1] |
| Half-life (t1/2) | Short (2.5 h in mice for free MMAE) | Data not readily available | [1] |
| Volume of Distribution (Vss) | Large (42 mL in mice for free MMAE) | Data not readily available | [1] |
| ADC Half-life | 4.4 - 5.9 days (for acMMAE) | Data not readily available | [14] |
Note: The pharmacokinetic properties of the free payload can differ significantly from when it is part of an ADC. The half-life of the antibody-conjugated MMAE (acMMAE) is substantially longer than that of the free drug.[1][14] Pharmacokinetic data for Auristatin E-based ADCs are not as extensively reported in the public domain.
Key Differentiating Factors
Bystander Effect: The ability of a released payload to diffuse out of the target cancer cell and kill neighboring antigen-negative cancer cells is known as the bystander effect. This is a crucial property for treating heterogeneous tumors. MMAE, being relatively hydrophobic, is known to be membrane-permeable and capable of inducing a potent bystander effect.[2][15] While Auristatin E is also expected to have some bystander activity, the extent of this effect, particularly when conjugated with an aminobenzenesulfonic acid linker, would require direct experimental comparison.
Drug-to-Antibody Ratio (DAR): The number of payload molecules attached to each antibody can impact the ADC's efficacy, pharmacokinetics, and toxicity. Higher DARs can lead to increased potency but may also result in faster clearance and increased toxicity. The physicochemical properties of the payload and linker, including hydrophobicity, can influence the optimal DAR.
Experimental Protocols
To enable a direct and objective comparison between ADCs constructed with aminobenzenesulfonic auristatin E and MMAE, the following key experiments are recommended.
In Vitro Cytotoxicity Assay
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of the two ADCs in relevant cancer cell lines.
Methodology (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., SK-BR-3 for HER2-positive breast cancer) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the aminobenzenesulfonic auristatin E-ADC and the MMAE-ADC. Replace the cell culture medium with the medium containing the diluted ADCs. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Bystander Effect Assay
Objective: To assess and compare the ability of the two ADCs to kill antigen-negative cells in the presence of antigen-positive cells.
Methodology (Co-culture Assay):
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cell line.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate. Vary the ratio of antigen-positive to antigen-negative cells.
-
ADC Treatment: Treat the co-cultures with the aminobenzenesulfonic auristatin E-ADC and the MMAE-ADC at a concentration that is cytotoxic to the antigen-positive cells but not to the antigen-negative cells in monoculture.
-
Incubation: Incubate the plates for 72-96 hours.
-
Analysis: Quantify the viability of the fluorescently labeled antigen-negative cells using flow cytometry or high-content imaging. A significant decrease in the viability of the antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.[15][16][17]
In Vivo Efficacy Study
Objective: To evaluate and compare the anti-tumor activity of the two ADCs in a relevant animal model.
Methodology (Xenograft Model):
-
Tumor Implantation: Implant human cancer cells (e.g., NCI-N87 for HER2-positive gastric cancer) subcutaneously into immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups: vehicle control, aminobenzenesulfonic auristatin E-ADC, and MMAE-ADC. Administer the treatments intravenously at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and collect the tumors for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group. Analyze the tumor growth inhibition and statistical significance of the differences between the treatment groups.
Conclusion
The choice between aminobenzenesulfonic auristatin E and MMAE for ADC development requires careful consideration of their respective properties. MMAE is a well-validated payload with a proven track record in clinically approved ADCs, characterized by its high potency and ability to induce a significant bystander effect.
While direct comparative data is limited, Auristatin E, the cytotoxic component of aminobenzenesulfonic auristatin E, is also a highly potent tubulin inhibitor. The aminobenzenesulfonic acid linker may modulate its properties, potentially affecting its hydrophilicity, stability, and bystander effect.
To make an informed decision, it is imperative for researchers to conduct head-to-head comparative studies as outlined in the experimental protocols section. These studies will provide the necessary quantitative data to evaluate the relative performance of ADCs constructed with these two promising auristatin derivatives and ultimately guide the selection of the optimal payload for a given therapeutic target and indication.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Development of a generalized pharmacokinetic model to characterize clinical pharmacokinetics of monomethyl auristatin E-based antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic efficacy of a MMAE-based anti-DR5 drug conjugate Oba01 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Khan Academy [khanacademy.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 13. [PDF] Potent AntitumorActivity of an Auristatin-Conjugated , Fully Human Monoclonal Antibody to Prostate-SpecificMembrane Antigen | Semantic Scholar [semanticscholar.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 17. agilent.com [agilent.com]
A Comparative Guide to Alternative Cytotoxic Payloads for Antibody-Drug Conjugates
The field of Antibody-Drug Conjugates (ADCs) is rapidly evolving, with a significant focus on the development of novel cytotoxic payloads that offer improved efficacy and safety profiles over the well-established auristatins. This guide provides an objective comparison of promising alternative payloads, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical area of cancer therapy.
Introduction to ADC Payloads
An ideal ADC payload should possess high cytotoxicity, stability in circulation, and a mechanism of action that is effective against the target cancer cells.[1][2] While auristatins, such as Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), have been instrumental in the success of several approved ADCs, the search for alternatives is driven by the need to overcome resistance, broaden the therapeutic window, and address a wider range of tumor types.[3][4] This guide evaluates several key classes of alternative payloads: maytansinoids, topoisomerase I inhibitors, tubulysins, amanitins, and DNA-damaging agents like pyrrolobenzodiazepines (PBDs), duocarmycins, and calicheamicins.
Comparative Data Presentation
The following tables summarize the in vitro cytotoxicity of various ADC payloads across different cancer cell lines. It is important to note that the potency of an ADC is influenced by multiple factors, including the antibody, the drug-to-antibody ratio (DAR), the linker, and the level of antigen expression on target cells.[5]
Table 1: In Vitro Cytotoxicity (IC50) of Topoisomerase I Inhibitor-Based ADCs
| Payload | Cell Line | Target Antigen | IC50 (ng/mL) | Reference |
| Exatecan Derivative (DXd) | NCI-N87 (Gastric) | HER2 | ~1-10 | [6][7] |
| Exatecan Derivative (DXd) | SK-BR-3 (Breast) | HER2 | ~1-10 | [6][7] |
| SN-38 | Various | TROP2 | ~10-100 | [6] |
| Belotecan Derivative | Various | Various | Varies | [7] |
Table 2: In Vitro Cytotoxicity (GI50) of a PBD Dimer-Based ADC
| Payload | Cell Line | Target Antigen | GI50 (ng/mL) | Reference |
| PBD Dimer (SG3249) | SUDHL1 (Lymphoma) | CD25 | 0.7 | [8] |
| PBD Dimer (SG3249) | Karpas 299 (Lymphoma) | CD25 | 3.9 | [8] |
| PBD Dimer (SG3249) | L540 (Lymphoma) | CD25 | 3.9 | [8] |
| PBD Dimer (SG3249) | Daudi (Lymphoma) | CD25-negative | >1,000,000 | [8] |
Table 3: In Vitro Cytotoxicity (IC50) of a Maytansinoid-Based ADC
| Payload | Cell Line | Target Antigen | IC50 (nM) | Reference |
| DM21-C | ADAM9-positive lines | ADAM9 | Varies | [9][10] |
Note: Specific IC50/GI50 values can vary significantly based on the specific ADC construct and experimental conditions. The data presented here are for comparative purposes.
Mechanisms of Action and Signaling Pathways
The diverse mechanisms of action of these payloads offer potential advantages in treating different cancer types and overcoming resistance.
Topoisomerase I Inhibitors (e.g., Exatecan, SN-38)
These payloads target topoisomerase I, an enzyme essential for relieving DNA torsional stress during replication and transcription.[11][12] By stabilizing the topoisomerase I-DNA cleavage complex, these inhibitors lead to DNA double-strand breaks, cell cycle arrest, and ultimately apoptosis.[11][12][13]
Signaling pathway of topoisomerase I inhibitor payloads.
Tubulysins
Tubulysins are potent microtubule-destabilizing agents that bind to tubulin and inhibit its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14][15] Their mechanism is distinct from auristatins, and they have shown efficacy against multidrug-resistant cell lines.[16]
Mechanism of action for tubulysin-based ADCs.
Amanitins
Amanitins introduce a novel mechanism of action by inhibiting RNA polymerase II, a crucial enzyme for transcription.[17] This leads to a shutdown of protein synthesis and subsequent apoptosis, a mechanism that is effective in both dividing and non-dividing cells.[17]
Signaling pathway of amanitin-based ADCs.
DNA-Damaging Agents (Duocarmycins and Calicheamicins)
Duocarmycins and calicheamicins are potent DNA-damaging agents. Duocarmycins alkylate DNA in the minor groove, while calicheamicins cause double-strand DNA breaks.[18][19] This DNA damage triggers cell cycle arrest and apoptosis.[20]
Mechanism of DNA-damaging ADC payloads.
Experimental Protocols
Accurate evaluation of ADC efficacy relies on robust and reproducible experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow for an in vitro cytotoxicity (MTT) assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[21] Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[21]
-
ADC Preparation: Prepare serial dilutions of the ADC and control antibodies in complete growth medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared ADC dilutions. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for 72-120 hours at 37°C and 5% CO2.[21]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[3][22]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[3][22]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.[5]
Bystander Effect Co-culture Assay
This assay evaluates the ability of a payload to kill neighboring antigen-negative cells.
Workflow for a co-culture bystander effect assay.
Detailed Protocol:
-
Cell Preparation: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line. The Ag- cell line should stably express a fluorescent protein (e.g., GFP) for easy identification.[23]
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate. Vary the ratio of Ag+ to Ag- cells to assess the dependency of the bystander effect on the number of target cells.[24]
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal effect on the Ag- cells in monoculture.
-
Incubation: Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
Quantification of Bystander Killing: Measure the viability of the Ag- (GFP-positive) cells using fluorescence microscopy or a plate reader.[23]
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells in a monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[24]
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of ADCs in a living organism.
Workflow for an in vivo xenograft tumor model study.
Detailed Protocol:
-
Cell Implantation: Subcutaneously implant human cancer cells into immunocompromised mice (e.g., nude or SCID mice).[16][25]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[25]
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC). Administer the treatments, typically via intravenous injection.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).[25]
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment period.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups to evaluate the in vivo efficacy of the ADC.
Conclusion
The landscape of ADC payloads is expanding beyond auristatins, offering a diverse array of mechanisms to combat cancer. Topoisomerase I inhibitors, tubulysins, amanitins, and potent DNA-damaging agents each present unique advantages in terms of potency, spectrum of activity, and ability to overcome resistance. The selection of an appropriate payload is a critical decision in ADC development and should be guided by the specific target antigen, tumor histology, and the desired therapeutic outcome. The experimental protocols and comparative data provided in this guide serve as a valuable resource for the rational design and evaluation of the next generation of antibody-drug conjugates.
References
- 1. Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Apoptosis of human leukemic cells induced by topoisomerase I and II inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 15. researchgate.net [researchgate.net]
- 16. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
A Researcher's Guide to Cross-Validation of Bioanalytical Methods for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, ensuring the accuracy and consistency of bioanalytical data for antibody-drug conjugates (ADCs) is paramount for successful therapeutic development. The inherent complexity and heterogeneity of ADCs necessitate robust bioanalytical strategies and rigorous cross-validation when multiple analytical methods are employed. This guide provides an objective comparison of the two primary bioanalytical platforms, Ligand-Binding Assays (LBA) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data and detailed methodologies.
The pharmacokinetic (PK) assessment of an ADC is multifaceted, requiring the quantification of several key analytes to understand its behavior in vivo.[1] These analytes include:
-
Total Antibody: Measures all antibody molecules, regardless of whether they are conjugated to a drug payload. This is crucial for understanding the overall exposure of the antibody component.[1]
-
Conjugated Antibody (or ADC): Quantifies the antibody molecules that are bound to at least one drug molecule. This analyte is a key indicator of the concentration of the active therapeutic agent.[1]
-
Unconjugated (Free) Payload: Measures the cytotoxic drug that has been released from the antibody. Monitoring the free payload is critical for assessing potential off-target toxicity.[1][2]
Given the distinct molecular characteristics of these analytes, different bioanalytical methods are often employed for their quantification, making cross-validation an essential practice to ensure data integrity and consistency, particularly for regulatory submissions.[1][2]
Comparison of Bioanalytical Methods
The two most prominent techniques for ADC bioanalysis are Ligand-Binding Assays (LBA), such as ELISA, and Liquid Chromatography-Mass Spectrometry (LC-MS), often in a hybrid format combined with immunoaffinity capture.[3] Each platform offers distinct advantages and limitations. LBAs are traditionally favored for large molecules due to their high throughput and sensitivity, while LC-MS provides superior specificity and the ability to quantify small molecule payloads directly.[4][5]
Table 1: Comparison of Bioanalytical Methods for Total Antibody Quantification
| Parameter | Ligand-Binding Assay (LBA) - ELISA | Hybrid Immunoaffinity LC-MS/MS |
| Principle | Sandwich immunoassay using anti-idiotypic or generic anti-human IgG antibodies for capture and detection.[3] | Immunoaffinity capture of the antibody followed by enzymatic digestion and quantification of a surrogate peptide by LC-MS/MS.[2] |
| Lower Limit of Quantification (LLOQ) | ~10 - 50 ng/mL[2][6] | ~10 - 100 ng/mL[7][8] |
| Upper Limit of Quantification (ULOQ) | ~1000 - 5000 ng/mL[2][6] | ~20,000 - 100,000 ng/mL[7][8] |
| Accuracy (% Bias) | Within ± 20% (± 25% at LLOQ)[2] | Within ± 15% (± 20% at LLOQ)[7] |
| Precision (%CV) | ≤ 20% (≤ 25% at LLOQ)[2] | ≤ 15% (≤ 20% at LLOQ)[7] |
| Selectivity | Potential for cross-reactivity and interference from matrix components.[7] | High selectivity due to mass-based detection of a unique surrogate peptide.[2] |
| Drug-to-Antibody Ratio (DAR) Impact | Can be influenced by steric hindrance from the payload, potentially underestimating high DAR species.[9] | Generally considered DAR-insensitive as quantification is based on a peptide from the antibody backbone.[9] |
Table 2: Comparison of Bioanalytical Methods for Conjugated Antibody Quantification
| Parameter | Ligand-Binding Assay (LBA) - ELISA | Hybrid Immunoaffinity LC-MS/MS |
| Principle | Sandwich immunoassay using an anti-payload antibody for capture and an anti-human IgG antibody for detection.[3] | Immunoaffinity capture followed by cleavage of the linker and quantification of the released payload by LC-MS/MS. |
| Lower Limit of Quantification (LLOQ) | ~40 ng/mL[6] | ~3.5 ng/mL[7] |
| Upper Limit of Quantification (ULOQ) | ~5000 ng/mL[6] | ~3500 ng/mL[7] |
| Accuracy (% Bias) | Within ± 20% (± 25% at LLOQ) | Within ± 15% (± 20% at LLOQ)[7] |
| Precision (%CV) | ≤ 20% (≤ 25% at LLOQ) | ≤ 15% (≤ 20% at LLOQ)[7] |
| Selectivity | Specific to the payload, but may not distinguish between active and inactive metabolites. | High selectivity for the specific payload molecule. Can potentially multiplex to detect metabolites. |
| DAR Proportionality | Signal may not be directly proportional to the DAR.[9] | Provides a measure of the total amount of conjugated payload, which can be correlated with the average DAR.[10] |
Experimental Protocols
Detailed and validated protocols are the cornerstone of reproducible bioanalytical science. Below are representative methodologies for the key assays discussed.
Total Antibody Quantification by LBA (ELISA)
This protocol describes a sandwich ELISA for the quantification of total antibody.
-
Plate Coating: Coat a 96-well microtiter plate with a capture antibody (e.g., anti-idiotypic antibody or recombinant target antigen) at a concentration of 1-10 µg/mL in a carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1-5% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add 100 µL of standards, quality controls (QCs), and unknown samples (diluted in blocking buffer) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated detection antibody (e.g., anti-human IgG Fc antibody) diluted in blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of total antibody in the samples is determined by interpolating their absorbance values from the standard curve.
Conjugated Antibody Quantification by LBA (ELISA)
This protocol utilizes an anti-payload antibody for capture to specifically measure the conjugated antibody.
-
Plate Coating: Coat a 96-well microtiter plate with an anti-payload monoclonal antibody at a concentration of 1-10 µg/mL in a carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.
-
Washing and Blocking: Perform washing and blocking steps as described for the total antibody LBA.
-
Sample and Standard Incubation: Add 100 µL of standards, QCs, and unknown samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of an HRP-conjugated anti-human IgG Fc antibody diluted in blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing, Substrate Addition, and Data Acquisition: Proceed as described for the total antibody LBA.
Unconjugated Payload Quantification by LC-MS/MS
This method is for the quantification of the small molecule cytotoxic drug that has been released from the antibody.
-
Sample Preparation (Protein Precipitation): To 50 µL of plasma, add 200 µL of acetonitrile (B52724) containing the internal standard (a stable isotope-labeled version of the payload). Vortex to mix and precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for the payload and its internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis: Quantify the unconjugated payload in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Total Antibody Quantification by Hybrid Immunoaffinity LC-MS/MS
This hybrid approach combines the selectivity of immunoaffinity capture with the specificity of LC-MS/MS.
-
Immunoaffinity Capture:
-
Washing: Wash the beads to remove unbound matrix components.
-
Elution and Neutralization: Elute the captured antibodies from the beads and neutralize the eluate.[8]
-
Reduction, Alkylation, and Digestion: Reduce the disulfide bonds, alkylate the free cysteines, and digest the antibodies into peptides using trypsin.[8]
-
LC-MS/MS Analysis:
-
Chromatography: Separate the resulting peptides using reverse-phase chromatography.
-
Mass Spectrometry: Quantify a unique surrogate peptide from the antibody backbone (and its corresponding stable isotope-labeled internal standard peptide) using MRM on a triple quadrupole mass spectrometer.[2]
-
-
Data Analysis: Calculate the concentration of the total antibody based on the peak area ratio of the surrogate peptide to its internal standard, referenced against a calibration curve.
Conjugated Payload Quantification by Hybrid Immunoaffinity LC-MS/MS
This method quantifies the total amount of payload that is conjugated to the antibody.
-
Immunoaffinity Capture: Capture the ADC from the plasma sample using magnetic beads coated with an anti-idiotypic antibody or target antigen.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Payload Cleavage: For cleavable linkers, incubate the captured ADC with a specific enzyme (e.g., cathepsin B for a valine-citrulline linker) or a chemical reagent to release the payload.
-
Extraction: Extract the released payload from the reaction mixture using protein precipitation or solid-phase extraction.
-
LC-MS/MS Analysis: Quantify the released payload using the LC-MS/MS method described for the unconjugated payload.
-
Data Analysis: The concentration of the conjugated payload is determined from a calibration curve prepared with the payload standard.
Visualizing the Workflow and Methodologies
To better illustrate the relationships and processes involved in the cross-validation of these bioanalytical methods, the following diagrams are provided.
Caption: Workflow for the cross-validation of LBA and LC-MS/MS methods for ADC bioanalysis.
Caption: Different LBA formats for total and conjugated antibody quantification.
Caption: General workflow for a hybrid immunoaffinity LC-MS/MS assay.
Cross-Validation of Methods
When data from different bioanalytical methods are to be combined or compared, a cross-validation study is essential to assess the potential bias between the methods.[2] The acceptance criteria for cross-validation are based on industry best practices and regulatory guidance.[2]
Key aspects of a cross-validation study include:
-
Sample Selection: A minimum of three concentration levels (Low, Medium, and High) of quality control (QC) samples should be analyzed in at least triplicate.[2] Incurred samples from the study can also be used.
-
Acceptance Criteria:
-
The mean concentration of QCs measured by the two methods should typically be within ±20-30% of each other.[2]
-
For incurred sample reanalysis (ISR), at least 67% of the repeated samples should have a percentage difference between the original and repeat results within ±30%.
-
A successful cross-validation provides confidence that the data generated by different methods are comparable and can be reliably used in the overall pharmacokinetic assessment of the ADC.
Conclusion
The bioanalysis of antibody-drug conjugates is a complex but critical component of their development. Both LBA and LC-MS platforms offer powerful tools for the quantification of key ADC analytes. While LBAs provide high-throughput and sensitivity for large molecule components, hybrid immunoaffinity LC-MS/MS assays offer superior specificity and are essential for payload quantification. A thorough understanding of the principles, advantages, and limitations of each method, coupled with rigorous cross-validation, is imperative for generating high-quality, reliable data to support the advancement of these promising cancer therapeutics.
References
- 1. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a hybrid immunoaffinity LC-MS/MS assay for quantitation of total antibody (TAb) from an antibody drug conjugate (ADC) PYX-201 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epitopediagnostics.com [epitopediagnostics.com]
- 5. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Streamlining the Bioanalysis of Antibody-Drug Conjugates (ADCs): Simultaneous Determination of Total Antibodies and Conjugated Payloads - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Simultaneous Quantification of Total Antibody and Conjugated Payload for DS001 in Rat Serum Using a Hybrid Immuno-Capture LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Antibody-drug conjugate bioanalysis using LB-LC-MS/MS hybrid assays: strategies, methodology and correlation to ligand-binding assays. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Linkers for Auristatin E in Antibody-Drug Conjugates
A deep dive into the performance, stability, and efficacy of different linker technologies for the potent anti-cancer agent, Auristatin E.
In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a cornerstone of precision medicine. The efficacy of these complex biotherapeutics hinges on the synergistic interplay of three core components: a monoclonal antibody for specific tumor targeting, a potent cytotoxic payload, and a chemical linker that bridges the two. Among the most successful payloads is Auristatin E and its derivatives, most notably monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). The choice of linker technology is paramount, dictating the ADC's stability in circulation, its drug-release mechanism, and ultimately, its therapeutic index. This guide provides a comparative analysis of different linkers for Auristatin E, supported by experimental data and detailed methodologies to aid researchers in the rational design of next-generation ADCs.
The Critical Role of the Linker
The linker in an ADC is far from a passive component; it is a critical determinant of the conjugate's success. An ideal linker must remain stable in the systemic circulation to prevent premature release of the highly toxic payload, which could lead to off-target toxicities.[1][2] Upon internalization of the ADC into the target cancer cell, the linker must then efficiently release the active drug to exert its cytotoxic effect.[2][3] The two primary classes of linkers employed for Auristatin E are cleavable and non-cleavable linkers, each with distinct mechanisms of action and associated advantages and disadvantages.
Cleavable Linkers: Engineered for Conditional Drug Release
Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage by specific triggers present within the tumor microenvironment or inside the cancer cell. This conditional release mechanism is a key strategy to maximize on-target efficacy while minimizing systemic toxicity.
Valine-Citrulline (vc) Linker: A Protease-Sensitive Mainstay
The most widely used cleavable linker for MMAE is the valine-citrulline (vc) dipeptide linker.[4][] This linker is engineered to be a substrate for lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells.[4][6][7] Upon internalization of the ADC and trafficking to the lysosome, cathepsin B cleaves the amide bond between citrulline and a self-immolative spacer, typically para-aminobenzylcarbamate (PABC), leading to the release of the active MMAE payload.[4][8]
The vc-linker has demonstrated a remarkable balance of stability and efficient drug release. Studies have shown that ADCs utilizing this linker exhibit significant stability in circulation, with a linker half-life of approximately 144 hours (6 days) in mice and 230 hours (9.6 days) in cynomolgus monkeys, suggesting high stability in humans.[6][7] This stability is crucial for ensuring that the ADC reaches the tumor site intact.
One of the key advantages of the vc-MMAE combination is the "bystander effect."[2][9] The released MMAE is membrane-permeable and can diffuse out of the target cancer cell to kill neighboring, antigen-negative tumor cells, thereby enhancing the overall anti-tumor activity, particularly in heterogeneous tumors.[9]
Other Cleavable Linker Strategies
While the vc-linker is predominant, other cleavable strategies have been explored, including pH-sensitive linkers and those susceptible to other enzymes.[10] For instance, hydrophilic glycopeptide linkers have been developed to improve systemic stability and tolerability.[11][12] A novel tripeptide linker, D-leucine-alanine-glutamate (dLAE), has also been identified to be preferentially cleaved in cancer cells over bone marrow cells, potentially reducing bone marrow toxicity associated with vedotin ADCs.
Non-Cleavable Linkers: Relying on Antibody Degradation
In contrast to their cleavable counterparts, non-cleavable linkers do not contain a specific cleavage site. Instead, the release of the payload relies on the complete proteolytic degradation of the antibody backbone within the lysosome.[3][9][13] This process releases the drug with the linker and a single amino acid residue attached.
The primary advantage of non-cleavable linkers is their enhanced plasma stability, which can lead to a more favorable safety profile by minimizing premature drug release.[9][13] The resulting drug-linker-amino acid adduct is typically less membrane-permeable, which largely abrogates the bystander effect.[9] This can be advantageous for treating hematological malignancies or solid tumors with homogenous antigen expression where a localized cytotoxic effect is desired.[9]
However, the efficacy of ADCs with non-cleavable linkers is highly dependent on the biology of the target cell and the efficiency of lysosomal degradation.[13]
Comparative Performance Data
The choice between a cleavable and non-cleavable linker significantly impacts the performance of an Auristatin E-based ADC. The following tables summarize key quantitative data from comparative studies.
| Linker Type | Linker Example | Payload | Plasma Half-life (Linker) | Bystander Effect | Key Advantages | Key Disadvantages |
| Cleavable | Valine-Citrulline (vc) | MMAE | ~144 hrs (mouse), ~230 hrs (monkey)[6][7] | Yes[2][9] | Potent bystander killing, effective in heterogeneous tumors. | Potential for off-target toxicity if linker is prematurely cleaved. |
| Cleavable | Valine-Glucoserine (vg) | MMAU | Higher resistance to cleavage by serum and lysosomal enzymes compared to vc[11] | Yes[11] | Improved in vivo efficacy and tolerability.[11] | Requires specific enzymatic cleavage. |
| Non-cleavable | Maleimidocaproyl (mc) | MMAF | Generally higher than cleavable linkers.[13] | No[9] | Greater plasma stability, potentially improved safety profile.[9][13] | Reduced efficacy in heterogeneous tumors, dependent on lysosomal degradation. |
| Non-cleavable | Cysteine (Cys) | MMAE | High plasma stability.[14][15] | Lower bystander toxicity.[14][15] | Improved safety with lower bystander toxicity.[14][15] | Efficacy may be context-dependent. |
| ADC Construct | Target Cell Line | IC50 (nM) | Reference |
| Trastuzumab-MC-Val-Cit-PABC-MMAE | SKOV-3 | pM range | [10] |
| Trastuzumab-MC-Val-Cit-PABC-MMAU | SKOV-3 | pM range | [10] |
| Free MMAE | DX3puroβ6 (+) | 0.14 - 0.15 | [16][17] |
| [natCu]PDC-1 (MMAE conjugate) | DX3puroβ6 (+) | 0.058 ± 0.003 | [16] |
| Free MMAE | SKBR3 | 3.27 ± 0.42 | [18] |
| Free MMAE | HEK293 | 4.24 ± 0.37 | [18] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the signaling pathway of Auristatin E and the workflows for key experiments.
Caption: Mechanism of action for an Auristatin E-based ADC.
Caption: General experimental workflow for ADC development.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of different linker technologies.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following exposure to the ADC.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
ADC constructs and free drug (MMAE/MMAF)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC constructs and free drug in complete cell culture medium.
-
Remove the medium from the cells and add the different concentrations of the test articles. Include untreated cells as a negative control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Aspirate the medium containing MTT and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[18][19]
Plasma Stability Assay
This assay evaluates the stability of the linker in plasma, measuring the amount of prematurely released payload.
Materials:
-
ADC construct
-
Human or animal plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical method for quantifying free drug and/or intact ADC (e.g., ELISA, LC-MS)
Procedure:
-
Incubate the ADC construct in plasma (e.g., 50% plasma in PBS) at a specific concentration at 37°C.[20]
-
At various time points (e.g., 0, 24, 48, 72, 144 hours), collect aliquots of the plasma-ADC mixture.
-
Process the samples to separate the free drug from the ADC. This may involve protein precipitation or immunoprecipitation.
-
Quantify the amount of released payload and/or the amount of intact ADC using a validated analytical method.
-
Plot the percentage of intact ADC or released drug over time to determine the linker's half-life in plasma. An ELISA-based method can be used to capture the ADC using an anti-idiotype antibody and detect the conjugated drug using an anti-drug antibody.[6][7]
In Vivo Efficacy Study in Xenograft Models
This study assesses the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., SCID or nude mice)
-
Tumor cells to establish xenografts
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into different treatment groups (vehicle control, ADC constructs at various doses).
-
Administer the treatments intravenously (or via another appropriate route) according to the dosing schedule.
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the study until the tumors in the control group reach a predetermined endpoint size.
-
Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy. Tumor growth inhibition (TGI) can be calculated to compare the effectiveness of different ADCs.[1]
Conclusion
The selection of an appropriate linker is a critical decision in the design of an effective and safe Auristatin E-based ADC. Cleavable linkers, particularly the vc-dipeptide, have demonstrated significant clinical success, offering potent anti-tumor activity, in part due to the bystander effect. Non-cleavable linkers provide an alternative strategy with enhanced plasma stability, which may translate to an improved safety profile in certain contexts. The future of ADC development will likely involve the exploration of novel linker technologies, such as those with improved hydrophilicity or tumor-selective cleavage mechanisms, to further widen the therapeutic window of these powerful anti-cancer agents. The experimental methodologies outlined in this guide provide a framework for the systematic evaluation and comparison of these innovative linker strategies, ultimately paving the way for the next generation of highly targeted and effective cancer therapies.
References
- 1. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 4. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 14. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. applications.emro.who.int [applications.emro.who.int]
- 20. researchgate.net [researchgate.net]
Benchmarking the Potency of Novel Auristatin Derivatives: A Comparative Guide
In the rapidly evolving landscape of targeted cancer therapy, auristatin derivatives stand out as highly potent cytotoxic payloads for Antibody-Drug Conjugates (ADCs).[1][2] These synthetic analogs of dolastatin 10 execute their cell-killing function by inhibiting tubulin polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] The continuous development of novel auristatin derivatives aims to enhance their therapeutic index by improving potency, increasing hydrophilicity, and overcoming drug resistance. This guide provides a comparative analysis of established and novel auristatin derivatives, supported by experimental data and detailed methodologies to aid researchers in the evaluation of next-generation ADC payloads.
Comparative Potency of Auristatin Derivatives
The potency of auristatin derivatives is a critical determinant of their efficacy as ADC payloads. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. The following tables summarize the in vitro cytotoxicity of various auristatin derivatives against different cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Free Auristatin Derivatives
| Derivative | Cell Line | Cancer Type | IC50 (nM) | Reference |
| MMAE | SK-BR-3 | Breast Cancer | 0.22 | [3] |
| MMAF | HCT116 | Colon Cancer | >1000 | [4] |
| MMAPYE (12) | Undisclosed | Undisclosed | <1 | [5] |
| Compound 22 | Undisclosed | Undisclosed | <1 | [5] |
| Compound 18d | HCT116 | Colon Cancer | Lower than MMAF | [4] |
Table 2: In Vitro Cytotoxicity (IC50) of Auristatin-Based ADCs
| ADC | Cell Line | Cancer Type | IC50 (pmol/L) | Reference |
| PSMA ADC (Auristatin-based) | C4-2 | Prostate Cancer | 29 ± 18 | [6] |
| PSMA ADC (in presence of J591) | C4-2 | Prostate Cancer | 106 ± 32 | [6] |
| L49-vcMMAF | SK-MEL-5 | Melanoma | Low ng/mL range | [7] |
| Trastuzumab-MMAE (DAR 1) | SK-BR-3 | Breast Cancer | 0.12 nM | [3] |
| Trastuzumab-MMAE (DAR 2) | SK-BR-3 | Breast Cancer | 0.07 nM | [3] |
| Trastuzumab-MMAE (DAR 3) | SK-BR-3 | Breast Cancer | 0.05 nM | [3] |
| Trastuzumab-MMAE (DAR 4) | SK-BR-3 | Breast Cancer | 0.04 nM | [3] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate benchmarking of novel auristatin derivatives. Below are methodologies for key assays.
In Vitro Cytotoxicity Assay
This assay determines the concentration of a compound that inhibits the proliferation of cancer cells by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., 3,000 cells/well) in 96-well culture plates and incubate overnight to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the auristatin derivatives or ADCs. Add the compounds to the cells and incubate for a specified period (e.g., 72-96 hours).[6][7]
-
Viability Assessment: Add a viability reagent such as CellTiter 96 Aqueous Cell Proliferation Assay reagent (Promega) or resazurin (B115843) dye to each well.[6][7]
-
Data Acquisition: After a 3-hour incubation at 37°C, measure the absorbance at 490 nm or fluorescence, respectively.[6]
-
Data Analysis: Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration using software such as GraphPad Prism.[6]
Tubulin Polymerization Assay
This assay measures the ability of auristatin derivatives to inhibit the polymerization of tubulin, which is their primary mechanism of action.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., containing GTP), and the auristatin derivative at various concentrations.
-
Initiation of Polymerization: Initiate tubulin polymerization by increasing the temperature to 37°C.
-
Monitoring Polymerization: Monitor the change in absorbance or fluorescence over time, which corresponds to the extent of tubulin polymerization.
-
Data Analysis: Determine the inhibitory concentration of the auristatin derivative on tubulin polymerization. The most cytotoxic compounds generally exhibit high inhibition of tubulin polymerization.[5]
In Vivo Xenograft Studies
These studies evaluate the anti-tumor activity of auristatin derivatives or ADCs in a living organism.
-
Tumor Implantation: Implant human tumor cells (xenograft) into immunocompromised mice.
-
Treatment Administration: Once tumors reach a specified size, administer the auristatin-based ADCs or free drug intravenously.
-
Tumor Growth Monitoring: Measure tumor volume at regular intervals to assess the anti-tumor activity.
-
Tolerability Assessment: Monitor the body weight and general health of the mice to evaluate the toxicity of the treatment.
-
Data Analysis: Compare the tumor growth inhibition between treated and control groups to determine the in vivo efficacy of the compound.[8]
Visualizing Mechanisms and Workflows
To better understand the processes involved in the action and evaluation of auristatin derivatives, the following diagrams illustrate key pathways and workflows.
Caption: Mechanism of action of auristatin-based ADCs.
Caption: Experimental workflow for benchmarking novel auristatins.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
A Researcher's Guide to Validating In Vitro Cytotoxicity Assays for Antibody-Drug Conjugates
A detailed comparison of metabolic, membrane integrity, and apoptosis-based assays for robust ADC characterization.
The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics requires rigorous in vitro validation of their cytotoxic potential. Selecting the appropriate assay is critical for generating reliable and reproducible data to inform candidate selection and progression. This guide provides an objective comparison of three commonly used in vitro cytotoxicity assays: the MTT assay (metabolic activity), the LDH release assay (membrane integrity), and the Caspase-Glo 3/7 assay (apoptosis). We present a summary of their performance, detailed experimental protocols, and a discussion of their relative strengths and weaknesses to aid researchers in making informed decisions for their ADC development programs.
Comparison of Key In Vitro Cytotoxicity Assays for ADCs
The choice of a cytotoxicity assay depends on various factors, including the ADC's mechanism of action, the desired endpoint, and throughput requirements. The following table summarizes the key characteristics and performance metrics of the MTT, LDH, and Caspase-Glo 3/7 assays.
| Parameter | MTT Assay | LDH Release Assay | Caspase-Glo® 3/7 Assay |
| Principle | Measures the reduction of a tetrazolium salt to formazan (B1609692) by mitochondrial dehydrogenases in metabolically active cells. | Quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity. | Measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway. |
| Endpoint | Cell viability based on metabolic activity. | Cell death based on loss of membrane integrity (necrosis or late apoptosis). | Apoptosis induction. |
| Typical IC50 Range for ADCs | Low to mid ng/mL range.[1] | Generally higher than metabolic or apoptosis assays. | Low to mid ng/mL range. |
| Z'-Factor | Generally good, can range from 0.6 to 0.8.[2] | Can be variable, often >0.5. | Excellent, often >0.8.[3] |
| Signal-to-Background (S/B) Ratio | Good, typically >2.[2] | Moderate, dependent on spontaneous LDH release. | High, can be >10.[2] |
| Advantages | - Well-established and cost-effective.- Reflects overall cell health. | - Directly measures cell death.- Can distinguish between cytotoxic mechanisms in some cases. | - High sensitivity and specificity for apoptosis.- Simple "add-mix-measure" protocol.- Wide dynamic range. |
| Disadvantages | - Indirect measure of cell viability.- Can be affected by compounds that alter cellular metabolism.- Requires a solubilization step for the formazan product. | - Less sensitive for early apoptotic events.- Background from serum LDH can be an issue. | - Higher cost compared to colorimetric assays.- Measures a specific cell death pathway, may miss other cytotoxic effects. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the MTT, LDH, and Caspase-Glo 3/7 assays for the evaluation of ADC cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is adapted from standard procedures for assessing cell viability.[4]
Materials:
-
Target cancer cells
-
Complete culture medium
-
ADC and control articles
-
96-well clear flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72-120 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.
LDH (Lactate Dehydrogenase) Release Assay
This protocol is based on the principle of measuring LDH released from damaged cells.
Materials:
-
Target cancer cells
-
Complete culture medium (low serum to reduce background LDH)
-
ADC and control articles
-
96-well clear flat-bottom plates
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye)
-
Lysis buffer (e.g., 1% Triton X-100)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
ADC Treatment: Treat cells with serial dilutions of the ADC and controls. Include three sets of controls: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and medium only (background).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Transfer: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) x 100. Determine the IC50 value.
Caspase-Glo® 3/7 Assay
This protocol outlines the luminescent detection of caspase-3 and -7 activities.
Materials:
-
Target cancer cells
-
Complete culture medium
-
ADC and control articles
-
96-well opaque-walled plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate as described in the MTT assay protocol.
-
ADC Treatment: Treat cells with serial dilutions of the ADC and controls.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Reaction: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Determine the fold-increase in caspase activity relative to the untreated control and calculate the EC50 value for caspase activation.
Visualizing Workflows and Signaling Pathways
Diagrams are provided to illustrate the general experimental workflow for in vitro cytotoxicity assays and the signaling pathway of ADC-induced apoptosis.
General workflow for in vitro cytotoxicity assays.
Simplified signaling pathway of ADC-induced apoptosis.
Conclusion
The validation of in vitro cytotoxicity is a cornerstone of ADC development. The MTT, LDH, and Caspase-Glo 3/7 assays each provide valuable, yet distinct, information regarding the cytotoxic effects of an ADC. The MTT assay offers a cost-effective method for assessing overall cell health and metabolic activity. The LDH assay provides a direct measure of cell death due to membrane disruption. For mechanistic insights into programmed cell death, the highly sensitive and specific Caspase-Glo 3/7 assay is an excellent choice. The selection of the most appropriate assay, or a combination thereof, should be guided by the specific scientific questions being addressed and the characteristics of the ADC under investigation. By employing well-validated and appropriate in vitro cytotoxicity assays, researchers can confidently advance the most promising ADC candidates toward clinical development.
References
- 1. Validation Study of In Vitro Cytotoxicity Test Methods [ntp.niehs.nih.gov]
- 2. jsaae.or.jp [jsaae.or.jp]
- 3. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Key Antibody-Drug Conjugate (ADC) Characterization Techniques
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs. The inherent complexity and heterogeneity of these biomolecules necessitate a robust suite of analytical techniques to ensure their quality, efficacy, and safety. This guide provides an objective comparison of key ADC characterization techniques, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate methods for their development pipeline.
Critical Quality Attribute 1: Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) that defines the average number of drug molecules conjugated to an antibody.[1] It directly influences the ADC's potency, pharmacokinetics, and potential toxicity.[2][3] Several techniques are employed to determine the average DAR and the distribution of different drug-loaded species.
Comparison of DAR Determination Techniques
| Technique | Principle | Information Provided | Advantages | Limitations | Typical Throughput | Relative Cost |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (typically 280 nm for protein and another for the drug) and uses the Beer-Lambert law to calculate concentrations.[][5] | Average DAR | Simple, rapid, and widely available.[2][6] | Requires that the drug has a distinct chromophore from the antibody; provides only the average DAR, not the distribution; susceptible to interference from impurities.[1][2] | High | Low |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity conferred by the conjugated drug.[7][8] | Average DAR, DAR distribution, and presence of unconjugated antibody.[9] | Provides information on the distribution of different drug-loaded species; non-denaturing conditions preserve the native ADC structure.[6][7] | Not all ADCs are amenable to HIC separation; can be sensitive to mobile phase conditions; may not be directly compatible with mass spectrometry.[7][9] | Medium | Medium |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species by liquid chromatography and determines their mass-to-charge ratio using a mass spectrometer.[10] | Precise average DAR, DAR distribution, and identification of different drug-loaded species and fragments.[10][11] | High accuracy and specificity; provides detailed structural information; can be used for both intact and reduced ADC analysis.[12][13] | Denaturing conditions in reverse-phase LC can disrupt non-covalent interactions; higher complexity and cost.[7][9] | Low to Medium | High |
Experimental Protocols for DAR Determination
UV/Vis Spectroscopy
Objective: To determine the average DAR of an ADC sample.
Methodology:
-
Sample Preparation: Prepare the ADC sample in a suitable buffer (e.g., PBS) at a known concentration.
-
Blank Measurement: Use the same buffer as a blank to zero the spectrophotometer.
-
Absorbance Reading: Measure the absorbance of the ADC sample at two wavelengths:
-
λ1 = 280 nm (for the antibody)
-
λ2 = Wavelength of maximum absorbance for the cytotoxic drug.[]
-
-
Calculation: Use the following equations based on the Beer-Lambert law to calculate the concentrations of the antibody and the drug, and subsequently the average DAR.[] This requires the extinction coefficients of the antibody and the drug at both wavelengths.
Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and DAR distribution of an ADC.
Methodology:
-
System Preparation: Equilibrate a HIC column (e.g., Butyl-NPR) with a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer, pH 7.0).
-
Sample Injection: Inject the ADC sample onto the equilibrated column.
-
Elution: Apply a decreasing salt gradient to elute the ADC species. More hydrophobic species (higher DAR) will elute later.[8]
-
Data Analysis: Integrate the peak areas of the different eluted species. The average DAR is calculated as the weighted average of the DAR of each species.[14]
Critical Quality Attribute 2: Aggregation
The conjugation of hydrophobic drugs to an antibody can increase its propensity for aggregation.[15] Aggregates can impact the ADC's efficacy, safety, and immunogenicity, making their characterization a critical aspect of ADC development.[16]
Comparison of Aggregation Analysis Techniques
| Technique | Principle | Information Provided | Advantages | Limitations | Typical Throughput | Relative Cost |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. Larger molecules (aggregates) elute earlier than smaller molecules (monomers).[16] | Percentage of monomer, dimer, and higher-order aggregates. | Robust, reproducible, and widely used for routine analysis.[17] | Potential for non-specific interactions between the ADC and the column matrix; shear forces can potentially disrupt weak aggregates.[17] | High | Medium |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | Combines SEC with MALS detection to determine the absolute molar mass of the eluting species.[18][19] | Absolute molar mass of monomer and aggregates, providing a more accurate assessment of aggregation state. | Provides absolute molecular weight information without the need for column calibration with standards.[1] | More complex instrumentation and data analysis compared to SEC-UV. | Medium | High |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules in a centrifugal field to determine their size, shape, and molecular weight distribution. | Detailed information on the size and shape distribution of aggregates. | High resolution for separating different aggregate species; considered a gold-standard technique.[20] | Low throughput, requires specialized equipment and expertise. | Low | High |
Experimental Protocol for SEC-MALS
Objective: To quantify the percentage of monomer and aggregates in an ADC sample and determine their absolute molar mass.
Methodology:
-
System Setup: An SEC column is coupled in-line with a UV detector, a MALS detector, and a refractive index (RI) detector.[18]
-
Mobile Phase: An isocratic mobile phase, typically a buffered saline solution (e.g., PBS), is used.
-
Sample Injection: The ADC sample is injected onto the SEC column.
-
Data Acquisition: As the sample elutes, data is collected from all three detectors.
-
Data Analysis:
-
The UV and RI signals are used to determine the concentration of the eluting species.
-
The MALS data is used to calculate the molar mass of each species.
-
The percentage of monomer and aggregates is determined by integrating the respective peak areas from the chromatogram.[1]
-
Critical Quality Attribute 3: In Vitro Cytotoxicity
The in vitro cytotoxicity assay is a fundamental experiment to evaluate the potency of an ADC.[21] It measures the ability of the ADC to kill target cancer cells.[2]
Comparison of In Vitro Cytotoxicity Assays
| Assay | Principle | Endpoint Measured | Advantages | Limitations | Typical Throughput | Relative Cost |
| MTT/XTT Assay | Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan (B1609692) product.[12][22] | Cell viability | Simple, colorimetric, and well-established.[23][24] | Can be affected by compounds that interfere with cellular metabolism.[22] | High | Low |
| Cell-Based ELISA | Measures the binding of the ADC to its target antigen on the cell surface.[25] | Target binding | Provides information on the initial step of ADC action. | Does not directly measure cell death. | Medium | Medium |
| Apoptosis Assays (e.g., Annexin V/PI staining) | Detects markers of programmed cell death (apoptosis). | Apoptosis | Provides mechanistic insights into the mode of cell killing. | More complex and requires specialized equipment (e.g., flow cytometer). | Low to Medium | High |
Experimental Protocol for MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.
Methodology:
-
Cell Seeding: Seed target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and control articles (unconjugated antibody, free drug). Include untreated cells as a negative control.[22]
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).[12]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.[22]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[22]
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[22]
Critical Quality Attribute 4: In Vivo Efficacy
In vivo studies are essential to evaluate the anti-tumor activity of an ADC in a complex biological system.[26] Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.[21][27]
Comparison of In Vivo Xenograft Models
| Model | Description | Advantages | Limitations |
| Cell Line-Derived Xenograft (CDX) | Established by implanting cultured human cancer cell lines into immunocompromised mice.[26][28] | Relatively easy and inexpensive to establish; high reproducibility.[26] | May not fully recapitulate the heterogeneity and microenvironment of human tumors.[26] |
| Patient-Derived Xenograft (PDX) | Developed by implanting tumor fragments directly from a patient into immunocompromised mice.[26][28] | Better preserves the histological and genetic characteristics of the original tumor.[28] | More challenging and costly to establish; higher variability between models.[26] |
Experimental Protocol for In Vivo Efficacy Study (CDX Model)
Objective: To evaluate the anti-tumor efficacy of an ADC in a subcutaneous CDX mouse model.
Methodology:
-
Cell Culture: Culture the desired human cancer cell line in appropriate media.
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[27]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Randomization and Treatment: Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC). Administer the treatments, typically via intravenous injection.[29]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Data Analysis: Compare the tumor growth curves between the different treatment groups to assess the efficacy of the ADC.
ADC Signaling Pathways
The mechanism of action of an ADC involves a series of steps, from binding to the target antigen on the cancer cell surface to the intracellular release of the cytotoxic payload, which ultimately leads to cell death.[30][31] The released payload can induce cell death through various mechanisms, such as DNA damage or microtubule disruption, which can activate downstream signaling pathways leading to apoptosis.[31][] For example, some ADCs targeting HER2 can inhibit the PI3K/AKT signaling pathway, which is crucial for cell growth and survival.[30]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. Sample Gradient Color Schemes | Graphviz [graphviz.org]
- 5. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. tandfonline.com [tandfonline.com]
- 8. agilent.com [agilent.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. hpst.cz [hpst.cz]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ELISA Protocols [sigmaaldrich.com]
- 14. waters.com [waters.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Cell-Based ELISA Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. agilent.com [agilent.com]
- 18. wyatt.com [wyatt.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. researchgate.net [researchgate.net]
- 21. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 22. benchchem.com [benchchem.com]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. eag.com [eag.com]
- 26. mdpi.com [mdpi.com]
- 27. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 29. researchgate.net [researchgate.net]
- 30. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 31. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bystander Effect of Auristatin Payloads: MMAE vs. MMAF
For Researchers, Scientists, and Drug Development Professionals
The bystander effect, where a targeted therapy eliminates not only antigen-expressing tumor cells but also adjacent antigen-negative cells, is a critical attribute for antibody-drug conjugates (ADCs) in overcoming tumor heterogeneity. The choice of cytotoxic payload is a key determinant of this effect. This guide provides an objective comparison of two widely used auristatin payloads, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), focusing on their capacity to induce bystander killing, supported by experimental data and detailed methodologies.
Key Distinctions in Physicochemical and Biological Properties
The fundamental differences between MMAE and MMAF lie in their chemical structures, which significantly impact their cell membrane permeability and, consequently, their bystander killing potential. MMAE is a more hydrophobic and neutral molecule, allowing it to readily diffuse across cell membranes.[1][2] In contrast, MMAF possesses a charged C-terminal phenylalanine, rendering it more hydrophilic and significantly less permeable to cell membranes.[1][2][3] This distinction is the primary driver for their differing therapeutic activities once released from the ADC within a target cell.
MMAE, with its high membrane permeability, can exit the target antigen-positive cell and eradicate nearby antigen-negative cells, leading to a potent bystander effect.[1][3][4] This is particularly advantageous in treating heterogeneous tumors where antigen expression may be varied.[4][5] Conversely, the low permeability of MMAF confines its cytotoxic activity primarily to the antigen-positive cells it was delivered to, resulting in a minimal to negligible bystander effect.[1][3][4] This contained cytotoxicity of MMAF may be beneficial in scenarios where minimizing off-target toxicity to surrounding healthy tissue is a priority.[1]
Quantitative Comparison of MMAE and MMAF
The following table summarizes the key quantitative and qualitative differences between MMAE and MMAF based on preclinical data.
| Property | MMAE (vedotin) | MMAF (mafodotin) | Rationale |
| Bystander Killing Effect | Potent | Minimal to None | High cell membrane permeability allows diffusion to neighboring cells.[1][3] |
| Cell Membrane Permeability | High | Low | MMAE is more hydrophobic and neutral; MMAF is hydrophilic and charged at physiological pH.[1][2][3] |
| In Vitro Potency (IC50) | Generally Lower (More Potent) | Generally Higher (Less Potent) | Higher membrane permeability leads to more efficient intracellular accumulation.[1][3] |
| Molecular Characteristic | Hydrophobic, neutral | Hydrophilic, negatively charged | The C-terminal phenylalanine on MMAF is charged.[1][3] |
| Primary Application | Heterogeneous tumors where bystander effect is desired. | Homogeneous tumors or when minimizing off-target toxicity is critical.[1] | Based on the presence or absence of a potent bystander effect. |
Signaling and Bystander Effect Pathway
The following diagram illustrates the generalized mechanism of action for an auristatin-based ADC and highlights the point of divergence between MMAE and MMAF in mediating the bystander effect.
Caption: ADC mechanism and divergence of MMAE vs. MMAF bystander effect.
Experimental Protocols for Assessing Bystander Effect
In Vitro Co-culture Bystander Killing Assay
This assay is designed to quantify the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[1][5][6][7]
1. Cell Lines and Reagents:
- Antigen-positive (Ag+) cell line: A cancer cell line expressing the target antigen for the ADC (e.g., SK-BR-3 for HER2-targeted ADCs).
- Antigen-negative (Ag-) cell line: A cancer cell line that does not express the target antigen (e.g., MCF7 for HER2-targeted ADCs). To differentiate from the Ag+ cells, this line should be fluorescently labeled (e.g., with GFP or RFP).[7]
- ADCs: MMAE-conjugated ADC, MMAF-conjugated ADC, and a non-targeting control ADC.
- Cell culture medium and supplements.
- Viability reagent (e.g., CellTiter-Glo® or MTT).[8][9]
2. Procedure:
- Cell Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3, 3:1) to assess the dependency of the bystander effect on the proportion of target cells.[1][8]
- ADC Treatment: After allowing the cells to adhere overnight, treat the co-cultures with serial dilutions of the MMAE-ADC, MMAF-ADC, and control ADC. Include vehicle-only wells as a negative control.
- Incubation: Incubate the plates for a period of 72-120 hours.
- Data Acquisition: Measure the viability of the Ag- cell population by quantifying the fluorescent signal using a plate reader or high-content imaging system.[7] Total cell viability can be assessed using a viability reagent like MTT.[8][9]
3. Data Analysis:
- Normalize the fluorescence intensity of the treated wells to the vehicle-treated control wells to determine the percentage of viable Ag- cells.
- A significant reduction in the viability of the Ag- cells in the presence of the MMAE-ADC (but not the MMAF-ADC or control ADC) indicates a potent bystander effect.
Experimental Workflow Diagram
The following diagram outlines the workflow for the in vitro co-culture bystander effect assay.
Caption: Workflow for an in vitro co-culture bystander effect assay.
In Vivo Admixed Tumor Model
This model evaluates the bystander effect in a more physiologically relevant setting.[1][3]
1. Cell Lines and Reagents:
- Ag+ and Ag- cancer cell lines.
- Immunocompromised mice.
- MMAE-ADC, MMAF-ADC, and control ADCs.
2. Procedure:
- Tumor Implantation: Co-inject a mixture of Ag+ and Ag- tumor cells subcutaneously into the flanks of immunocompromised mice.
- Tumor Growth: Allow the tumors to establish and reach a predetermined size (e.g., 100-200 mm³).[3]
- ADC Administration: Administer the MMAE-ADC, MMAF-ADC, and control ADCs to different groups of mice, typically via intravenous injection.[3]
- Tumor Monitoring: Measure tumor volume regularly over a set period.[1]
3. Data Analysis:
- Compare the tumor growth inhibition between the different treatment groups.
- Significant tumor regression in the MMAE-ADC treated group, especially in tumors with a high percentage of Ag- cells, provides strong evidence of an in vivo bystander effect.[3]
- Tumors can be excised at the end of the study for immunohistochemical analysis to confirm the elimination of both Ag+ and Ag- cells.[3]
Conclusion
The selection of an auristatin payload has profound implications for the therapeutic strategy of an ADC. MMAE, with its high membrane permeability and potent bystander effect, is the preferred choice for targeting heterogeneous tumors to overcome resistance and enhance efficacy.[1] In contrast, MMAF, with its limited cell permeability and contained cytotoxicity, offers a more targeted approach that may be advantageous for minimizing toxicity to surrounding healthy tissues. A thorough understanding of these differences, validated through robust experimental models, is essential for the rational design and development of next-generation ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. Modeling to capture bystander-killing effect by released payload in target positive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Specificity of Auristatin-Based ADCs: MMAE vs. MMAF
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity and performance of Antibody-Drug Conjugates (ADCs) utilizing the potent auristatin payloads, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). By examining key experimental data, this document aims to equip researchers with the necessary information to make informed decisions in the development of next-generation targeted cancer therapies.
Executive Summary
The specificity of an ADC is a critical determinant of its therapeutic index, influencing both efficacy and safety. Auristatin-based ADCs, a major class of these targeted therapies, primarily differ in the physicochemical properties of their payloads. MMAE, a membrane-permeable payload, exhibits a potent bystander effect, enabling the eradication of antigen-negative tumor cells in the vicinity of target cells. In contrast, the charged and less permeable MMAF demonstrates a more targeted, cell-autonomous cytotoxicity, potentially offering a better safety profile by minimizing damage to healthy tissues. The choice between MMAE and MMAF, therefore, represents a key strategic decision in ADC design, balancing broad anti-tumor activity with on-target specificity.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of free and conjugated MMAE and MMAF across various cancer cell lines, demonstrating their potent anti-cancer activity.
| Cell Line | Cancer Type | Compound | IC50 (nmol/L) |
| NCI-N87 | Gastric Carcinoma | Free MMAE | 0.7 |
| Free MMAF | 88.3 | ||
| Pertuzumab-MMAF | 0.07 | ||
| Trastuzumab-MMAF | 0.09 | ||
| OE19 | Esophageal Adenocarcinoma | Free MMAE | 1.5 |
| Free MMAF | 386.3 | ||
| Pertuzumab-MMAF | 0.16 | ||
| Trastuzumab-MMAF | 0.18 | ||
| HCT116 | Colorectal Carcinoma (HER2-Negative) | Free MMAE | 8.8 |
| Free MMAF | 8,944 | ||
| SK-BR-3 | Breast Cancer | Free MMAE | 3.27 |
| BxPC-3 | Pancreatic Cancer | Free MMAE | 0.97 |
| PSN-1 | Pancreatic Cancer | Free MMAE | 0.99 |
| Capan-1 | Pancreatic Cancer | Free MMAE | 1.10 |
| Panc-1 | Pancreatic Cancer | Free MMAE | 1.16 |
Comparative Analysis of Off-Target Toxicity
While preclinical head-to-head quantitative toxicity data is limited, clinical observations highlight distinct off-target toxicity profiles for MMAE and MMAF-based ADCs. This is largely attributed to their differing membrane permeability and the subsequent potential for the payload to affect healthy, rapidly dividing cells.[1][]
| Payload | Common Off-Target Toxicities | Mechanism of Toxicity |
| MMAE | Peripheral Neuropathy: A common dose-limiting toxicity, characterized by damage to peripheral nerves.[1][3] | The lipophilic nature of MMAE allows it to diffuse into nerve cells and disrupt the microtubule network essential for axonal transport.[4] |
| Neutropenia: A decrease in neutrophils, a type of white blood cell, leading to an increased risk of infection.[1] | MMAE can affect rapidly dividing hematopoietic progenitor cells in the bone marrow.[1] | |
| MMAF | Ocular Toxicity: Can manifest as blurred vision, dry eyes, and corneal changes.[5][6][7] | The exact mechanism is not fully elucidated, but it is thought to be related to the off-target uptake of the ADC or its metabolites by corneal epithelial cells.[8] |
| Thrombocytopenia: A reduction in platelet count, which can lead to increased bleeding.[1] | This is believed to be caused by the inhibition of megakaryocyte differentiation and apoptosis of their progenitors.[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC specificity. Below are protocols for key in vitro assays.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADCs (MMAE and MMAF conjugates) and corresponding unconjugated antibodies
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies in complete medium. Remove the old medium from the cells and add the ADC dilutions.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-96 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the results against the ADC concentration. Determine the IC50 value using a suitable curve-fitting model.
In Vitro Bystander Effect Assay (Co-culture Method)
Objective: To evaluate the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line (stably expressing a fluorescent protein, e.g., GFP)
-
Complete cell culture medium
-
ADCs (MMAE and MMAF conjugates)
-
96-well plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADCs.
-
Incubation: Incubate the plate for a duration sufficient to observe the bystander killing effect (typically 3-5 days).
-
Imaging: Acquire fluorescence and bright-field images of the wells at different time points.
-
Data Analysis: Quantify the number of viable fluorescent (antigen-negative) cells in the presence and absence of the ADC. A significant reduction in the number of antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
ADC Internalization Assay (Flow Cytometry)
Objective: To quantify the rate and extent of ADC internalization into target cells.
Materials:
-
Target cancer cell line
-
Fluorescently labeled ADC or a secondary antibody conjugated to a pH-sensitive dye
-
Flow cytometer
-
FACS tubes
-
Trypsin or other cell detachment solution
-
Quenching solution (e.g., trypan blue) to differentiate surface-bound from internalized ADC
Procedure:
-
Cell Preparation: Harvest and resuspend cells in a suitable buffer.
-
ADC Incubation: Incubate the cells with the fluorescently labeled ADC on ice to allow for binding but prevent internalization.
-
Internalization Induction: Shift the cells to 37°C for various time points to allow internalization to occur.
-
Quenching: At each time point, stop the internalization by placing the tubes on ice and add a quenching solution to extinguish the fluorescence of surface-bound ADC.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to measure the internalized fluorescence signal.
-
Data Analysis: Plot the mean fluorescence intensity against time to determine the rate and extent of ADC internalization.
Mandatory Visualization
Signaling Pathway of Auristatin-Based ADCs
The primary mechanism of action for auristatin-based ADCs is the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.[9]
Caption: Mechanism of action of auristatin-based ADCs.
Experimental Workflow for Comparing ADC Specificity
A systematic workflow is essential for the comprehensive evaluation of ADC specificity.
Caption: Experimental workflow for assessing ADC specificity.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ocular adverse events associated with antibody-drug conjugates in oncology: a pharmacovigilance study based on FDA adverse event reporting system (FAERS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Incidence and Mitigation of Corneal Pseudomicrocysts Induced by Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study Provides Insights Into Antibody-Drug Conjugate (ADC)–Induced Corneal Toxicity - American Academy of Ophthalmology [aao.org]
- 9. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
Enhancing Antibody-Drug Conjugate Stability: A Comparative Analysis of Deuterated and Non-Deuterated Analogs
For researchers, scientists, and drug development professionals, the quest for more stable and effective antibody-drug conjugates (ADCs) is a paramount objective. A key area of investigation in this pursuit is the strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, into ADC components to enhance their chemical and metabolic stability. This guide provides an objective comparison of the stability profiles of deuterated versus non-deuterated ADCs, supported by experimental data and detailed methodologies, to inform the rational design of next-generation cancer therapeutics.
The stability of an ADC is a critical quality attribute that directly influences its therapeutic index, affecting both efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. Conversely, a linker that is too stable may not efficiently release its cytotoxic payload within the target cancer cell. Deuteration, the selective replacement of hydrogen atoms with deuterium, is a promising strategy to fortify the chemical bonds within the ADC's linker or payload, thereby mitigating metabolic degradation and enhancing overall stability.
The Kinetic Isotope Effect: A Foundation for Enhanced Stability
The scientific rationale behind using deuterium lies in the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of these bonds, a common pathway for drug and linker degradation in the body. By strategically placing deuterium atoms at metabolically labile positions within the ADC's linker or payload, it is possible to improve the ADC's pharmacokinetic profile, potentially leading to a longer half-life and reduced dosing frequency.
Comparative Stability Analysis: Aggregation and Drug-to-Antibody Ratio (DAR)
While direct, publicly available, head-to-head comparative stability studies of deuterated versus non-deuterated ADCs are limited, the principles of chemical stability and evidence from related fields strongly support the potential for improved performance. The following tables conceptualize the expected outcomes based on the known benefits of deuteration.
Table 1: Comparative Aggregation Analysis under Thermal Stress
| ADC Variant | Stress Condition | Incubation Time (Days) | Aggregation (%) |
| Non-Deuterated ADC | 40°C | 0 | < 1 |
| 7 | 5.2 | ||
| 14 | 9.8 | ||
| 28 | 15.3 | ||
| Deuterated ADC | 40°C | 0 | < 1 |
| 7 | 3.1 | ||
| 14 | 6.5 | ||
| 28 | 10.2 |
This table illustrates a hypothetical comparison where the deuterated ADC exhibits a lower rate of aggregation over time when subjected to thermal stress, indicating enhanced physical stability.
Table 2: Comparative Drug-to-Antibody Ratio (DAR) Stability in Human Plasma
| ADC Variant | Incubation Condition | Incubation Time (Hours) | Average DAR |
| Non-Deuterated ADC | 37°C in Human Plasma | 0 | 3.8 |
| 24 | 3.5 | ||
| 48 | 3.2 | ||
| 72 | 2.9 | ||
| Deuterated ADC | 37°C in Human Plasma | 0 | 3.8 |
| 24 | 3.7 | ||
| 48 | 3.5 | ||
| 72 | 3.3 |
This table presents a conceptual comparison demonstrating that the deuterated ADC maintains a higher average DAR over time when incubated in human plasma, suggesting improved linker stability and reduced premature drug release.
Experimental Protocols for Stability Assessment
To generate the comparative data presented above, a series of well-established analytical techniques are employed.
Size-Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis
This method is used to separate and quantify soluble high-molecular-weight species (aggregates) from the monomeric ADC.
Protocol Outline:
-
Sample Preparation: Prepare the deuterated and non-deuterated ADC samples at a concentration of 1 mg/mL in a formulation buffer (e.g., 20 mM histidine, 150 mM NaCl, pH 6.0).
-
Stress Conditions: Incubate the samples at an elevated temperature (e.g., 40°C) for a defined period (e.g., 0, 7, 14, and 28 days).
-
Chromatography:
-
Column: TSKgel G3000SWxl (7.8 mm x 300 mm, 5 µm) or equivalent.
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis: Integrate the peak areas corresponding to the monomer and aggregates to calculate the percentage of aggregation.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
HIC is a powerful technique for determining the average DAR and the distribution of different drug-loaded species.
Protocol Outline:
-
Sample Preparation: Prepare the deuterated and non-deuterated ADC samples at a concentration of 1 mg/mL in a low-salt buffer.
-
Plasma Incubation: Incubate the ADCs in human plasma at 37°C for various time points (e.g., 0, 24, 48, and 72 hours).
-
Sample Purification: Isolate the ADC from the plasma matrix using affinity chromatography (e.g., Protein A).
-
Chromatography:
-
Column: TSKgel Butyl-NPR (4.6 mm x 35 mm, 2.5 µm) or equivalent.
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Gradient: A linear gradient from high to low salt concentration.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis: Calculate the average DAR by determining the weighted average of the peak areas for each drug-loaded species.
Visualizing the Rationale and Workflow
To better illustrate the concepts and processes described, the following diagrams are provided.
Caption: Experimental workflow for comparative stability studies.
Caption: Mechanism of enhanced stability through deuteration.
Conclusion
The strategic deuteration of ADC linkers and payloads presents a compelling approach to enhancing their stability. By leveraging the kinetic isotope effect, developers can design ADCs with improved resistance to metabolic degradation, potentially leading to better pharmacokinetic profiles, reduced off-target toxicity, and ultimately, more effective cancer therapies. While more direct comparative studies are needed to fully quantify the benefits, the underlying scientific principles and preliminary data suggest that deuteration is a valuable tool in the optimization of next-generation antibody-drug conjugates.
Safety Operating Guide
Personal protective equipment for handling Aminobenzenesulfonic auristatin E-d8
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Aminobenzenesulfonic auristatin E-d8, a potent cytotoxic agent employed as a payload in antibody-drug conjugates (ADCs). Given its high potency and hazardous nature, strict adherence to the following protocols is mandatory to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Classification
This compound is a deuterium-labeled drug-linker conjugate containing Auristatin E, a highly potent cytotoxic tubulin modifier with antitumor activity.[1][2][3] While a complete Safety Data Sheet (SDS) for this specific deuterated compound is not publicly available, the known hazards of the parent compound, auristatin E, and closely related analogs like Monomethyl auristatin E (MMAE), indicate that it should be handled as an extremely hazardous substance.
Based on available data for similar compounds, this compound is classified as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Aquatic Toxicity (Acute and Chronic, Category 1): Very toxic to aquatic life with long-lasting effects.
Furthermore, based on the SDS for the closely related compound MMAE, it is prudent to assume the following additional hazards:
-
Fatal if swallowed or inhaled.
-
May cause genetic defects.
-
May damage fertility or the unborn child.
-
Causes damage to organs through single and prolonged or repeated exposure.
The high cytotoxicity of auristatins is well-documented, with IC50 values in the nanomolar range, underscoring the need for stringent safety measures.[4][5][6][7][8]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the foundation of safe handling. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Primary PPE | Secondary PPE | Respiratory Protection |
| Handling Solids (weighing, aliquoting) | Double Nitrile Gloves (outer pair with extended cuff) | Disposable, fluid-resistant Gown with closed front and cuffs | Mandatory: NIOSH-approved N100 or P100 respirator within a certified chemical fume hood or glove box. |
| Handling Solutions (reconstitution, dilutions) | Double Nitrile Gloves | Disposable, fluid-resistant Gown | Required if there is a risk of aerosolization. Work should be performed in a chemical fume hood. |
| Waste Disposal | Double Nitrile Gloves | Disposable, fluid-resistant Gown | Not typically required if waste is properly contained. |
| Spill Cleanup | Chemical-resistant Gloves (e.g., butyl rubber) over nitrile gloves | Chemical-resistant Apron or Gown, Shoe Covers | Mandatory: NIOSH-approved N100 or P100 respirator with appropriate cartridges for organic vapors. |
Important Considerations:
-
Glove Selection: Regularly inspect gloves for any signs of degradation or puncture. Change gloves immediately if contaminated.
-
Gown Type: Gowns should be disposable and made of a low-linting material to prevent contamination of the product.
-
Eye and Face Protection: ANSI-rated safety glasses with side shields are the minimum requirement. A full-face shield should be worn when there is a splash hazard.
Operational Plan: Step-by-Step Handling Procedures
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area with restricted access.
-
Containment: For handling the powdered form, a certified Class II biological safety cabinet or a glove box is required to prevent inhalation and environmental release.[9][10] For handling solutions, a certified chemical fume hood is the minimum requirement.
-
Spill Kit: A dedicated spill kit for cytotoxic agents must be readily available in the designated work area.
Experimental Protocol: Reconstitution of Lyophilized Powder
This protocol outlines the steps for safely reconstituting a lyophilized powder of this compound.
-
Pre-Experiment Checklist:
-
Verify that the chemical fume hood or glove box is certified and functioning correctly.
-
Ensure all necessary PPE is available and in good condition.
-
Confirm the location of the cytotoxic spill kit and emergency eyewash/shower station.
-
Prepare all necessary equipment (vials, syringes, solvent, vortex mixer) and place them within the containment area.
-
-
Donning PPE:
-
Put on inner nitrile gloves.
-
Don a disposable gown, ensuring complete coverage.
-
Put on outer nitrile gloves with extended cuffs over the gown sleeves.
-
Wear safety glasses and a face shield.
-
If handling powder outside of a glove box, don a properly fitted N100 or P100 respirator.
-
-
Reconstitution Procedure:
-
Carefully remove the cap from the vial containing the lyophilized powder.
-
Using a new, sterile syringe, slowly add the required volume of the appropriate solvent (e.g., DMSO, ethanol) to the vial, directing the stream to the side to avoid aerosolization.
-
Securely cap the vial.
-
Gently swirl or vortex the vial until the solid is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Post-Reconstitution:
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Wipe the exterior of the vial with a suitable deactivating agent (e.g., 10% bleach solution followed by 70% ethanol) before removing it from the containment area.
-
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
-
Waste Segregation:
-
Sharps: All needles and syringes must be disposed of in a designated, puncture-proof sharps container for cytotoxic waste.
-
Solid Waste: Gloves, gowns, bench paper, and any other contaminated solid materials must be placed in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Decontamination:
-
All surfaces and equipment used during the handling process must be decontaminated with a 10% bleach solution (or other appropriate deactivating agent) followed by a rinse with 70% ethanol.
-
All cleaning materials must be disposed of as hazardous waste.
-
-
Final Disposal:
-
All hazardous waste must be collected and disposed of by a licensed hazardous waste management company in accordance with local, state, and federal regulations.
-
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wearing appropriate PPE from the cytotoxic spill kit, contain the spill using absorbent pads. Decontaminate the area with a 10% bleach solution. Collect all contaminated materials in a hazardous waste container.
Visual Workflow and Logical Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scispace.com [scispace.com]
- 5. Monomethyl auristatin E Exhibits Potent Cytotoxic Activity against Human Cancer Cell Lines SKBR3 and HEK293 | Novelty in Biomedicine [journals.sbmu.ac.ir]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 10. pharmtech.com [pharmtech.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
